Alcaligin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H28N4O8 |
|---|---|
Molecular Weight |
404.42 g/mol |
IUPAC Name |
(8S,18S)-1,8,11,18-tetrahydroxy-1,6,11,16-tetrazacycloicosane-2,5,12,15-tetrone |
InChI |
InChI=1S/C16H28N4O8/c21-11-6-8-20(28)16(26)4-2-14(24)18-10-12(22)5-7-19(27)15(25)3-1-13(23)17-9-11/h11-12,21-22,27-28H,1-10H2,(H,17,23)(H,18,24)/t11-,12-/m0/s1 |
InChI Key |
OZZLZFXDNDCIOU-RYUDHWBXSA-N |
Isomeric SMILES |
C1CN(C(=O)CCC(=O)NC[C@H](CCN(C(=O)CCC(=O)NC[C@H]1O)O)O)O |
Canonical SMILES |
C1CN(C(=O)CCC(=O)NCC(CCN(C(=O)CCC(=O)NCC1O)O)O)O |
Synonyms |
alcaligin |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture of Alcaligin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Alcaligin is a macrocyclic dihydroxamate siderophore, a class of high-affinity iron-chelating compounds produced by various bacteria, including the human pathogen Bordetella pertussis, the causative agent of whooping cough.[1] Its primary biological function is to sequester ferric iron (Fe³⁺) from the host environment, a crucial process for bacterial survival and virulence. This document provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, the experimental protocols for its study, and the genetic pathways governing its biosynthesis and regulation.
Chemical Structure and Properties
This compound is a 20-membered, C₂ symmetrical macrocycle.[2] Its structure is formally described as 1,8,11,18-tetrahydroxy-1,6,11,16-tetrazacycloicosane-2,5,12,15-tetrone. The molecule is synthesized from two molecules of N-hydroxy-N-succinyl-cadaverine, which are cyclized in a head-to-tail fashion. This preorganized ring structure places the hydroxamate groups in an optimal position for metal chelation, contributing to the high stability of its ferric complex.[2][3]
Quantitative Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. These constants are critical for understanding its behavior in biological systems and for the development of potential therapeutic agents that might interfere with its function.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₈N₄O₈ | [4] |
| Molecular Weight | 404.42 g/mol | [4] |
| IUPAC Name | 1,8,11,18-tetrahydroxy-1,6,11,16-tetrazacycloicosane-2,5,12,15-tetrone | [4] |
| CAS Number | 117959-43-0 | [4] |
| Protonation Constants | log Kₐ₁ = 9.42, log Kₐ₂ = 8.61 | [3] |
| Fe(III) Complex Stoichiometry | Forms FeL⁺ and Fe₂L₃ complexes | [3] |
| Fe(III) Formation Constants | log KML = 23.5, log KM₂L₃ = 17.7 | [3] |
| Overall Fe₂L₃ Formation Constant | log β₂₃₀ = 64.7 | [3] |
| Fe(III) Binding Stability Constant | 10³⁷ M⁻¹ at physiological pH | [5][6] |
Experimental Methodologies
The study of this compound involves several key experimental procedures, from its production and isolation to its structural verification and quantification.
Siderophore Production and Isolation
-
Bacterial Culture : Bordetella pertussis or Bordetella bronchiseptica is cultured in a defined, iron-depleted medium.[1][4] Iron starvation is essential to induce the expression of the this compound biosynthesis genes.
-
Supernatant Collection : After a suitable incubation period (e.g., 24-48 hours), the bacterial culture is centrifuged to pellet the cells. The resulting cell-free supernatant, which contains the secreted this compound, is collected.
-
Purification via Resin Chromatography : The supernatant is concentrated and subjected to chromatography using a polystyrene resin such as Amberlite XAD.[6] The resin is first washed with water to remove unbound components. This compound is then eluted from the column using a solvent such as 50% methanol.[6] Fractions are collected and tested for siderophore activity.
Structural Elucidation
The identity and structure of the purified compound are confirmed using modern analytical techniques.
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the precise molecular weight of the purified siderophore, which should correspond to that of this compound (404.42 Da).[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton (¹H) NMR spectroscopy is employed to elucidate the detailed chemical structure.[7][8] The resulting spectrum provides information on the chemical environment of each proton, allowing for confirmation of the macrocyclic dihydroxamate structure of this compound.
Quantification using Chrome Azurol S (CAS) Assay
The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.[2][9]
-
Principle : The assay solution contains a ternary complex of Fe³⁺, the dye Chrome Azurol S, and a detergent. This complex is blue.
-
Procedure : When a siderophore-containing sample is added, the siderophore, having a higher affinity for iron, removes the Fe³⁺ from the dye complex.
-
Detection : The release of the free dye results in a color change from blue to orange/yellow.[2][9]
-
Quantification : The change in absorbance, measured spectrophotometrically at 630 nm, is proportional to the amount of siderophore in the sample.[9]
Biosynthesis and Regulatory Pathway
The production of this compound in Bordetella is a tightly regulated process encoded by the this compound siderophore gene cluster. This system ensures that the bacterium produces this iron scavenger only when iron is scarce, thus conserving energy and resources.
Genetic Organization
The this compound system is primarily encoded by the alc gene cluster, which includes genes for biosynthesis (alcA, alcB, alcC), export (alcS), regulation (alcR), and uptake of the iron-bound form (fauA).[6][10][11][12]
Regulatory Logic
The regulation of the this compound system is a classic example of bacterial gene control in response to environmental cues. It involves both negative and positive regulation.
-
Negative Regulation (Iron Repression) : In iron-replete conditions, the global ferric uptake regulator (Fur) protein binds to iron and acts as a repressor, blocking the transcription of the alc genes.
-
Positive Regulation (Induction) : Under iron-starvation conditions, the Fur repressor is inactive. This allows for the basal transcription of the alcR gene, which encodes an AraC-like positive transcriptional regulator. The AlcR protein, in turn, requires this compound itself as a co-inducer to fully activate the transcription of the biosynthesis and transport genes (alcABC, alcS, and fauA).[13] This creates a positive feedback loop where the presence of this compound signals the need for more this compound production.
The following diagrams illustrate the experimental workflow for this compound analysis and the genetic regulatory circuit controlling its production.
References
- 1. Growth and siderophore production by Bordetella pertussis under iron-restricted conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Siderophore production and membrane alterations by Bordetella pertussis in response to iron starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of this compound Siderophore Utilization on In Vivo Growth of Bordetella pertussis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Qualitative and Quantitative Analysis of Siderophore Production from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Siderophore production and membrane alterations by Bordetella pertussis in response to iron starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alcaligin Siderophore: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alcaligin is a dihydroxamate siderophore of significant interest due to its crucial role in the iron acquisition mechanisms of several pathogenic bacteria, notably species of Bordetella and Alcaligenes. First discovered in Alcaligenes denitrificans, it was later identified as the primary siderophore produced by Bordetella pertussis and Bordetella bronchiseptica, the causative agents of whooping cough and kennel cough, respectively. This technical guide provides an in-depth exploration of the discovery, history, biosynthesis, and regulation of this compound, intended for researchers and professionals in the fields of microbiology, infectious diseases, and drug development. The guide includes detailed experimental protocols, quantitative data, and visualizations of the key biological pathways to facilitate a comprehensive understanding of this important secondary metabolite.
Discovery and History
The story of this compound begins with its initial isolation and structural elucidation from the bacterium Alcaligenes denitrificans subsp. xylosoxydans by Nishio and colleagues in 1988.[1] A significant breakthrough in understanding bacterial iron acquisition came in 1995 when Moore, Foster, and their collaborators demonstrated that the siderophore produced by iron-starved Bordetella pertussis and Bordetella bronchiseptica was identical to this compound.[2][3][4] This discovery linked the iron uptake systems of these important pathogens to a previously characterized molecule and opened new avenues for research into their virulence mechanisms.
Physicochemical Properties and Structure
This compound is a macrocyclic dihydroxamate siderophore. Its structure is characterized by a 16-membered ring composed of two molecules of N-hydroxy-putrescine and two molecules of succinic acid linked by ester and amide bonds. This unique structure confers a high affinity and specificity for ferric iron (Fe³⁺).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂N₄O₆ | |
| Molecular Weight | 342.35 g/mol | |
| Ferric-Alcaligin Complex Stability Constant | 10³⁷ M⁻¹ | [3] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a dedicated set of genes organized in an operon. The primary precursors for this compound synthesis are putrescine and succinic acid.
Genetic Locus
The genes responsible for this compound biosynthesis are clustered in the alc operon. This operon includes the biosynthetic genes alcA, alcB, and alcC, as well as alcD and alcE, whose precise functions are still under investigation but are believed to be involved in the biosynthetic pathway.[5][6][7][8][9][10][11] Additionally, the odc gene, which encodes ornithine decarboxylase, is crucial for the production of putrescine, a key building block of this compound.[2][12][13]
Biosynthetic Pathway
The precise enzymatic steps and intermediates in the conversion of putrescine and succinic acid to this compound are not fully elucidated. However, a putative pathway has been proposed based on the functions of homologous enzymes.
-
Step 1: Putrescine Synthesis: The amino acid ornithine is decarboxylated by ornithine decarboxylase (Odc) to produce putrescine.[2][12][13]
-
Step 2: Hydroxylation and Acylation: The subsequent steps are thought to involve the hydroxylation of putrescine and its acylation with succinic acid, catalyzed by the products of the alcA, alcB, and alcC genes. AlcB shares homology with aerobactin (B1664392) biosynthesis enzyme IucB, and AlcC is similar to IucC, a putative synthetase.[4][8]
-
Step 3: Cyclization: The final step is the cyclization of two acylated N-hydroxy-putrescine units to form the macrocyclic structure of this compound.
Regulation of this compound Synthesis
The production of this compound is tightly regulated in response to iron availability, ensuring that the bacterium only expends energy on siderophore synthesis when iron is scarce. This regulation occurs at the transcriptional level and involves both a negative and a positive regulatory mechanism.
Negative Regulation by Fur
Under iron-replete conditions, the Ferric Uptake Regulator (Fur) protein binds to Fe²⁺ and acts as a repressor. The Fur-Fe²⁺ complex binds to a specific DNA sequence, known as the "Fur box," located in the promoter region of the alc operon, thereby blocking transcription of the this compound biosynthesis genes.[14]
Positive Regulation by AlcR
Under iron-limiting conditions, the repression by Fur is lifted. Full activation of the alc operon then requires the positive regulator AlcR, an AraC-type transcriptional activator.[7] Interestingly, this compound itself acts as an inducer for AlcR-mediated activation, creating a positive feedback loop.[15] This ensures a rapid and robust production of this compound when iron is scarce and the siderophore is needed.
Mechanism of Action: Iron Transport
Once secreted, this compound chelates ferric iron in the extracellular environment. The resulting ferric-alcaligin complex is then recognized by a specific outer membrane receptor, FauA, a TonB-dependent transporter.[16] The FauA receptor facilitates the transport of the ferric-alcaligin complex across the outer membrane into the periplasm. Subsequent transport into the cytoplasm and the release of iron for cellular use involve additional components of the iron transport machinery.
Quantitative Data
Table 2: this compound Production in Bordetella bronchiseptica
| Strain | Condition | This compound Concentration (µM) | Reference |
| RB50 (Wild-type) | Iron-starved, Bvg⁺ phase | ~150 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Siderophore Detection: Chrome Azurol S (CAS) Assay
The CAS assay is a universal colorimetric method for detecting siderophores.
Principle: The assay is based on the competition for iron between the siderophore and the strong iron chelator, Chrome Azurol S. In the absence of siderophores, the CAS-iron complex is blue. When a siderophore is present, it removes the iron from the CAS complex, causing a color change to orange/yellow.
Protocol:
-
Preparation of CAS shuttle solution:
-
Dissolve 60.5 mg of CAS in 50 ml of deionized water.
-
Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.
-
Mix the CAS and HDTMA solutions.
-
Slowly add 10 ml of an iron(III) chloride solution (1 mM FeCl₃ in 10 mM HCl) while stirring. The solution will turn dark blue.
-
Autoclave the shuttle solution and store it in the dark.
-
-
Assay Procedure (Liquid Culture Supernatant):
-
Grow bacteria in iron-deficient medium.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
In a microplate well or cuvette, mix 100 µl of the culture supernatant with 100 µl of the CAS shuttle solution.
-
Incubate at room temperature for 20-30 minutes.
-
Measure the absorbance at 630 nm. A decrease in absorbance compared to a control (sterile medium) indicates the presence of siderophores.
-
Purification of this compound
Principle: this compound can be purified from culture supernatants using a combination of solvent extraction and chromatographic techniques.
Protocol:
-
Culture and Extraction:
-
Grow Bordetella or Alcaligenes species in a large volume of iron-deficient medium.
-
Centrifuge the culture to remove cells.
-
Acidify the supernatant to pH 2.0 with HCl.
-
Extract the supernatant twice with an equal volume of benzyl (B1604629) alcohol.
-
Pool the organic phases and back-extract the this compound into a small volume of deionized water.
-
-
Chromatography:
-
Further purify the aqueous extract by column chromatography on a non-polar resin such as Amberlite XAD-4.
-
Elute the bound this compound with a methanol (B129727) gradient.
-
Monitor fractions for siderophore activity using the CAS assay.
-
Pool active fractions and lyophilize to obtain purified this compound.
-
Gene Expression Analysis: Quantitative RT-PCR of alcA
Principle: Quantitative reverse transcription PCR (qRT-PCR) can be used to measure the transcript levels of this compound biosynthesis genes, such as alcA, under different iron conditions.
Protocol:
-
RNA Extraction:
-
Grow bacteria in iron-replete and iron-depleted media.
-
Harvest cells in the mid-logarithmic phase of growth.
-
Extract total RNA using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the total RNA using a reverse transcriptase kit with random primers or gene-specific primers for alcA.
-
-
qPCR:
-
Perform qPCR using primers specific for the alcA gene and a housekeeping gene (e.g., recA) for normalization.
-
Use a fluorescent dye such as SYBR Green or a specific probe for detection.
-
The relative expression of alcA can be calculated using the ΔΔCt method, comparing the expression in iron-depleted versus iron-replete conditions.
-
Iron Uptake Assay using ⁵⁵Fe
Principle: This assay measures the ability of bacteria to take up iron chelated by this compound using the radioisotope ⁵⁵Fe.
Protocol:
-
Preparation of ⁵⁵Fe-Alcaligin:
-
Mix a solution of purified this compound with ⁵⁵FeCl₃ in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Allow the complex to form by incubating at room temperature.
-
-
Uptake Assay:
-
Grow bacteria to the mid-logarithmic phase in iron-deficient medium.
-
Wash and resuspend the cells in a minimal medium lacking iron.
-
Initiate the uptake by adding the ⁵⁵Fe-alcaligin complex to the cell suspension.
-
At various time points, take aliquots of the cell suspension and filter them through a 0.45 µm filter to separate the cells from the medium.
-
Wash the filters with a wash buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter. The amount of radioactivity is proportional to the amount of iron taken up by the cells.
-
Conclusion and Future Directions
This compound remains a fascinating and important siderophore, central to the virulence of several key bacterial pathogens. While significant progress has been made in understanding its genetics, regulation, and role in iron acquisition, further research is needed to fully elucidate the enzymatic intricacies of its biosynthesis. A detailed understanding of the this compound pathway could pave the way for the development of novel antimicrobial strategies targeting this essential virulence factor. Such strategies might include the design of inhibitors for the biosynthetic enzymes or the use of this compound as a "Trojan horse" to deliver antimicrobial agents into the bacterial cell. The information and protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of this critical aspect of bacterial pathogenesis.
References
- 1. Identification of Siderophore Biosynthesis Genes Essential for Growth of Aeromonas salmonicida under Iron Limitation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the alcABC operon encoding this compound biosynthesis enzymes in Bordetella bronchiseptica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of iron-regulated Bordetella pertussis this compound siderophore biosynthesis genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditional growth defect of Bordetella pertussis and Bordetella bronchiseptica ferric uptake regulator (fur) mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bordetella AlcS Transporter Functions in this compound Siderophore Export and Is Central to Inducer Sensing in Positive Regulation of this compound System Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bvg Repression of this compound synthesis in Bordetella bronchiseptica is associated with phylogenetic lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcriptional Analysis of the Bordetella this compound Siderophore Biosynthesis Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptional analysis of the Bordetella this compound siderophore biosynthesis operon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound siderophore production by Bordetella bronchiseptica strain RB50 is not repressed by the BvgAS virulence control system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The ornithine decarboxylase gene odc is required for this compound siderophore biosynthesis in Bordetella spp.: putrescine is a precursor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Siderophore Production by Bordetella bronchiseptica Strain RB50 Is Not Repressed by the BvgAS Virulence Control System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcriptional activation of Bordetella this compound siderophore genes requires the AlcR regulator with this compound as inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification and occurrence of the hydroxamate siderophores aerobactin, putrebactin, avaroferrin and ochrobactin C as virulence factors from entomopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Alcaligin Biosynthesis Pathway in Bordetella pertussis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron is an essential nutrient for virtually all living organisms, playing a critical role in numerous metabolic processes. For pathogenic bacteria such as Bordetella pertussis, the causative agent of whooping cough, the acquisition of iron from the host environment is a crucial determinant of virulence. To overcome the host's iron-withholding defense mechanisms, B. pertussis employs a sophisticated iron acquisition system centered around the production and utilization of a siderophore known as alcaligin. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, its genetic organization, regulation, and the experimental methodologies used to elucidate its function. A thorough understanding of this pathway is paramount for the development of novel therapeutic strategies targeting the iron-dependent survival of B. pertussis.
Introduction to this compound and its Role in Bordetella pertussis Pathogenesis
This compound is a macrocyclic dihydroxamate siderophore produced by Bordetella species in response to iron limitation.[1][2] Its primary function is to chelate ferric iron (Fe³⁺) with high affinity, making it available for uptake by the bacterium.[3] The ability to produce and utilize this compound is critical for the in vivo growth and survival of B. pertussis, particularly during the early stages of infection when the bacterium is colonizing the respiratory mucosa.[4][5] Mutants deficient in this compound biosynthesis or uptake are attenuated in animal models of infection, highlighting the pathway as a potential target for antimicrobial drug development.[6]
Genetic Organization of the this compound Biosynthesis Locus
The genes required for this compound biosynthesis, regulation, and transport are clustered in a single locus on the B. pertussis chromosome.[6] This cluster, often referred to as the alc locus, is organized as a polycistronic operon, with the core biosynthesis genes being alcA, alcB, and alcC.[1][7] Downstream of these are additional genes, including alcD and alcE, and the regulatory gene alcR.[8][9] The gene odc, which encodes ornithine decarboxylase responsible for producing the precursor putrescine, is located elsewhere on the chromosome. The transporter for this compound, AlcS, is also encoded within this cluster, as is the ferric this compound receptor, FauA.[6][10]
Table 1: Genes Involved in this compound Biosynthesis and Transport
| Gene | Encoded Protein | Putative Function |
| Biosynthesis | ||
| odc | Ornithine decarboxylase | Catalyzes the conversion of ornithine to putrescine, the initial precursor for this compound biosynthesis. |
| alcA | AlcA | Putative N-hydroxylase, involved in the modification of putrescine. |
| alcB | AlcB | Putative acyltransferase, involved in the addition of acyl groups. |
| alcC | AlcC | Putative N-acetyltransferase or condensing enzyme. |
| alcD | AlcD | Function not fully characterized, but located within the alc operon.[8][9] |
| alcE | AlcE | Putative iron-sulfur protein, potentially involved in electron transfer reactions.[8][9] |
| Regulation | ||
| fur | Ferric uptake regulator | A global iron-dependent repressor that binds to the alc promoter region in the presence of iron, preventing transcription.[1] |
| alcR | AlcR | An AraC-type transcriptional activator that, in the presence of this compound, enhances the expression of the alc operon.[8][9] |
| Transport | ||
| alcS | AlcS | A membrane efflux pump of the major facilitator superfamily (MFS) responsible for exporting this compound from the cytoplasm. |
| fauA | FauA | A TonB-dependent outer membrane receptor that binds and transports ferric this compound into the periplasm.[6][10] |
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step enzymatic process that begins with the decarboxylation of ornithine to produce putrescine. While the precise biochemical functions of all the Alc proteins are yet to be fully elucidated, a putative pathway has been proposed based on homology to other siderophore biosynthesis systems.
Regulation of this compound Biosynthesis
The expression of the this compound biosynthesis genes is tightly regulated to ensure that the siderophore is only produced under conditions of iron starvation, thereby conserving cellular resources and preventing the toxic effects of iron overload. This regulation occurs at the transcriptional level and involves both negative and positive control mechanisms.
Negative Regulation by Fur
Under iron-replete conditions, the global ferric uptake regulator (Fur) protein, complexed with Fe²⁺, binds to a specific sequence in the promoter region of the alc operon, known as the "Fur box".[1][11] This binding physically blocks the access of RNA polymerase to the promoter, thereby repressing the transcription of the alc genes.[11] When intracellular iron levels are low, Fe²⁺ dissociates from Fur, causing a conformational change in the repressor that prevents it from binding to the DNA and thus allowing for the initiation of transcription.
Positive Regulation by AlcR
In addition to the negative regulation by Fur, the alc operon is also subject to positive regulation by the AraC-type transcriptional activator, AlcR.[8][9] The expression of alcR itself is repressed by Fur. Under iron-limiting conditions, AlcR is expressed and is then activated by binding to its co-inducer, this compound. The AlcR-alcaligin complex then binds to a site upstream of the alc promoter, enhancing the recruitment of RNA polymerase and leading to a high level of transcription of the this compound biosynthesis and transport genes. This positive feedback loop ensures a rapid and robust response to iron starvation.
Experimental Protocols
The elucidation of the this compound biosynthesis pathway has been made possible through a variety of molecular and biochemical techniques. Below are generalized protocols for key experiments.
Construction of Gene Deletion Mutants
The creation of knockout mutants is essential for determining the function of specific genes in the this compound biosynthesis pathway. Allelic exchange is a common method used in Bordetella pertussis.
Workflow:
Detailed Steps:
-
Amplify Flanking Regions: Using polymerase chain reaction (PCR), amplify approximately 500-1000 base pairs of the DNA sequences immediately upstream and downstream of the target gene.
-
Construct Suicide Vector: Clone the amplified flanking regions into a suicide vector that cannot replicate in B. pertussis. This vector should also contain a selectable marker (e.g., a kanamycin (B1662678) resistance gene) between the two flanking regions and a counter-selectable marker (e.g., sacB, which confers sucrose (B13894) sensitivity).
-
Conjugation: Introduce the constructed plasmid into a suitable E. coli donor strain and then transfer it to B. pertussis via biparental or triparental mating.
-
Select for Single Crossovers: Plate the conjugation mixture on a medium containing an antibiotic to which the suicide vector confers resistance and an antibiotic to select against the E. coli donor. This selects for B. pertussis cells in which the plasmid has integrated into the chromosome via homologous recombination at one of the flanking regions.
-
Select for Double Crossovers: Culture the single-crossover integrants in a non-selective medium and then plate them on a medium containing sucrose. This selects for cells that have undergone a second recombination event, leading to the excision of the vector backbone and the sacB gene.
-
Screening: Screen the sucrose-resistant colonies by PCR using primers that anneal outside the flanking regions to identify clones that have the desired gene deletion. Confirm the deletion by DNA sequencing.
Siderophore Production Assay (CAS Assay)
The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.
Principle: The assay is based on the high affinity of siderophores for iron. The CAS dye forms a blue-colored complex with Fe³⁺ and a detergent (hexadecyltrimethylammonium bromide, HDTMA). In the presence of a siderophore, the iron is removed from the CAS-HDTMA complex, resulting in a color change from blue to orange/yellow.
Protocol:
-
Prepare CAS Agar (B569324) Plates: Prepare an appropriate growth medium for B. pertussis (e.g., Stainer-Scholte medium) and autoclave. Separately, prepare the CAS assay solution and autoclave. Cool both solutions to approximately 50°C and then mix them. Pour the mixture into petri dishes and allow them to solidify.
-
Inoculate Bacteria: Spot or streak the B. pertussis strains to be tested (wild-type and mutants) onto the CAS agar plates.
-
Incubation: Incubate the plates under iron-limiting conditions at 37°C for 2-4 days.
-
Observation: Observe the plates for the formation of an orange or yellow halo around the bacterial growth, which indicates the production of siderophores. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.
Gene Expression Analysis using lacZ Fusions
To study the regulation of the alc operon, transcriptional fusions to a reporter gene like lacZ (encoding β-galactosidase) can be constructed.
Protocol:
-
Construct Reporter Plasmid: Clone the promoter region of the alc operon upstream of a promoterless lacZ gene in a suitable vector. This vector could be a suicide vector for chromosomal integration or a replicative plasmid.
-
Introduce into B. pertussis: Transfer the reporter plasmid into the desired B. pertussis strains (e.g., wild-type, fur mutant, alcR mutant).
-
Culture under Different Conditions: Grow the B. pertussis strains containing the reporter fusion in iron-replete and iron-depleted media.
-
β-Galactosidase Assay: Harvest the cells, lyse them to release the intracellular contents, and measure the β-galactosidase activity using a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG), which is cleaved by β-galactosidase to produce a yellow-colored product (o-nitrophenol) that can be quantified spectrophotometrically. The level of β-galactosidase activity is proportional to the transcriptional activity of the alc promoter.
Conclusion and Future Directions
The this compound biosynthesis pathway is a critical virulence determinant for Bordetella pertussis, enabling the bacterium to acquire essential iron from its host. The genetic and regulatory mechanisms of this pathway have been extensively studied, revealing a sophisticated system that is finely tuned to the iron availability in the environment. The detailed understanding of this pathway, from the genes and enzymes involved to its intricate regulation, provides a solid foundation for the development of novel anti-infective agents. Future research should focus on the detailed biochemical characterization of the Alc enzymes to identify specific inhibitors, and on further elucidating the role of this compound in the complex host-pathogen interaction. Such efforts will be instrumental in the design of new strategies to combat whooping cough and other bacterial infections.
References
- 1. Transcriptional analysis of the Bordetella this compound siderophore biosynthesis operon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bordetella pertussis adenylate cyclase. Identification of multiple forms of the enzyme by antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional Profiling of the Iron Starvation Response in Bordetella pertussis Provides New Insights into Siderophore Utilization and Virulence Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential expression of Bordetella pertussis iron transport system genes during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of this compound Siderophore Utilization on In Vivo Growth of Bordetella pertussis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional Analysis of the Bordetella this compound Siderophore Biosynthesis Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of AlcR, an AraC-type regulator of this compound siderophore synthesis in Bordetella bronchiseptica and Bordetella pertussis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of AlcR, an AraC-Type Regulator of this compound Siderophore Synthesis in Bordetella bronchiseptica and Bordetella pertussis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and characterization of iron-regulated Bordetella pertussis this compound siderophore biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genetic Architecture of the Alcaligin Operon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genetic organization of the alcaligin operon in Bordetella species, crucial pathogens responsible for respiratory diseases in mammals. Understanding this system, which is central to the bacteria's iron acquisition strategy, offers potential targets for novel therapeutic interventions. This document details the genetic components, regulatory networks, and experimental methodologies used to elucidate the structure and function of this vital siderophore system.
Genetic Organization of the this compound Gene Cluster
The this compound siderophore system is encoded by a conserved gene cluster in Bordetella pertussis and Bordetella bronchiseptica. This cluster contains genes responsible for the biosynthesis of the siderophore this compound, its transport across the bacterial membranes, and the regulation of its own expression. The core of this system is organized into a primary operon, with associated regulatory and transport genes located in close proximity.
The main biosynthetic genes, alcA, alcB, and alcC, are co-transcribed as a single polycistronic mRNA molecule.[1][2][3] This transcription is initiated from an iron-regulated promoter located upstream of alcA.[1][2][4] Downstream of the alcABC cassette, and transcribed in the same direction, are two additional open reading frames, alcD and alcE, followed by the regulatory gene alcR.[5][6] The gene alcS, encoding an efflux pump for this compound, is situated between alcR and fauA, the gene for the ferric this compound outer membrane receptor.[7] The entire gene cluster, including the biosynthesis, transport, and regulatory genes, is often referred to as the this compound system.[8]
A visual representation of the genetic organization of the this compound operon is provided below.
Gene Functions and Characteristics
The genes within the this compound cluster have distinct roles in the production, transport, and regulation of this siderophore system. The functions of the key genes are summarized in the table below.
| Gene | Encoded Protein | Function | Notes |
| Biosynthesis | |||
| alcA | AlcA | Siderophore biosynthesis enzyme | Shows sequence similarity to other siderophore biosynthesis enzymes.[3][4] |
| alcB | AlcB | Siderophore biosynthesis enzyme | Homologous to aerobactin (B1664392) biosynthesis enzyme IucB.[3] |
| alcC | AlcC | Siderophore biosynthesis enzyme | Homologous to aerobactin synthetase IucC.[3][9] |
| alcD | AlcD | Unknown | No significant homology to proteins in databases.[5][6] |
| alcE | AlcE | Putative iron-sulfur protein | Potentially involved in biosynthesis.[5][6] |
| Regulation | |||
| alcR | AlcR | AraC-like transcriptional activator | Positively regulates the this compound system in response to this compound.[5][9][10][11] |
| fur | Fur | Ferric uptake regulator | Negatively regulates the this compound operon in the presence of iron.[1] |
| Transport | |||
| alcS | AlcS | MFS transporter | Exports this compound from the cytoplasm.[7][12] |
| fauA | FauA | TonB-dependent outer membrane receptor | Imports ferric this compound into the periplasm.[7][8] |
Regulatory Network of the this compound Operon
The expression of the this compound operon is tightly controlled by a sophisticated regulatory network that responds to both iron availability and the presence of the siderophore itself. This dual control ensures that the energetically expensive process of siderophore production and uptake is only activated when necessary.
Under iron-replete conditions, the global ferric uptake regulator (Fur) protein binds to iron and acts as a repressor, binding to a Fur box in the alcA promoter region and blocking transcription.[1][4] When iron levels are low, the Fur-iron complex dissociates, relieving repression and allowing for a basal level of transcription.
This initial transcription leads to the production of small amounts of this compound, which is then exported out of the cell by the AlcS transporter.[7][12] Extracellular this compound can then act as an inducer for the positive regulator, AlcR.[10][11] AlcR, an AraC-family transcriptional regulator, binds to this compound, which in turn activates high-level transcription of the entire this compound gene cluster, including the biosynthesis and transport genes.[10][11] This positive feedback loop ensures a rapid and robust response to iron starvation conditions when the siderophore is present.[10][11]
The signaling pathway for the regulation of the this compound operon is depicted below.
Experimental Protocols
The genetic organization and regulation of the this compound operon have been elucidated through a variety of molecular biology techniques. Below are descriptions of the key experimental approaches cited in the literature.
Transcriptional Analysis
-
Reverse Transcription-PCR (RT-PCR): This technique was used to demonstrate that alcA, alcB, and alcC are co-transcribed on a single mRNA molecule.[3] Total RNA is isolated from Bordetella grown under iron-depleted conditions. This RNA is then reverse transcribed into complementary DNA (cDNA) using reverse transcriptase. PCR is subsequently performed on the cDNA using primers that span the intergenic regions between alcA and alcB, and alcB and alcC. The amplification of a product of the expected size indicates that these genes are on the same transcript.
-
Primer Extension: This method was employed to map the transcriptional start site of the alcABC operon.[3][4] A radiolabeled oligonucleotide primer complementary to the 5' end of the alcA mRNA is annealed to total RNA. Reverse transcriptase is then used to extend the primer to the 5' end of the mRNA. The resulting radiolabeled cDNA product is run on a sequencing gel alongside a sequencing ladder generated with the same primer and a DNA template of the promoter region. The size of the extended product allows for the precise identification of the transcriptional start site.
-
lacZ Gene Fusions: To study the regulation of the operon, transcriptional fusions were created by inserting a promoterless lacZ reporter gene downstream of the alcA promoter or within the coding sequences of alcA, alcB, and alcC.[1][2] The expression of β-galactosidase, the product of the lacZ gene, is then measured under different growth conditions (e.g., high vs. low iron, presence vs. absence of this compound). This allows for the quantification of promoter activity and the identification of regulatory elements.
An illustrative workflow for the use of lacZ gene fusions is shown below.
Mutational Analysis
-
Allelic Exchange: To determine the function of specific genes, targeted gene knockouts were created using allelic exchange.[1] A plasmid containing the target gene with an internal deletion or an antibiotic resistance cassette insertion is introduced into Bordetella. Through homologous recombination, the mutated allele replaces the wild-type gene on the chromosome. The resulting mutant phenotype (e.g., inability to produce this compound, altered growth under iron limitation) reveals the function of the deleted gene.[9]
-
Transposon Mutagenesis: Random mutants were generated using transposons, such as mini-Tn5, to identify genes involved in this compound biosynthesis.[10] Mutants with defects in siderophore production were selected and the location of the transposon insertion was mapped to identify the disrupted gene.
Complementation Analysis
To confirm that a mutated gene is responsible for an observed phenotype, a wild-type copy of the gene is introduced back into the mutant strain on a plasmid (in trans).[4][9] Restoration of the wild-type phenotype (e.g., this compound production) confirms the function of the gene.[5]
Conclusion
The this compound operon of Bordetella is a highly organized and exquisitely regulated system essential for the bacterium's survival in iron-limited environments, such as the host respiratory tract. The genetic architecture, comprising biosynthetic, transport, and regulatory genes, ensures an efficient response to iron starvation. A thorough understanding of this system, from the arrangement of the genes to the intricate regulatory network, provides a solid foundation for the development of novel strategies to combat Bordetella infections by targeting this crucial iron acquisition pathway. Future research may focus on the precise biochemical functions of AlcD and AlcE and the structural biology of the proteins involved to aid in the design of targeted inhibitors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Transcriptional analysis of the Bordetella this compound siderophore biosynthesis operon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the alcABC operon encoding this compound biosynthesis enzymes in Bordetella bronchiseptica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of iron-regulated Bordetella pertussis this compound siderophore biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of AlcR, an AraC-type regulator of this compound siderophore synthesis in Bordetella bronchiseptica and Bordetella pertussis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of AlcR, an AraC-Type Regulator of this compound Siderophore Synthesis in Bordetella bronchiseptica and Bordetella pertussis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bordetella AlcS Transporter Functions in this compound Siderophore Export and Is Central to Inducer Sensing in Positive Regulation of this compound System Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of this compound siderophore utilization on in vivo growth of Bordetella pertussis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and Characterization of alcR, a Gene Encoding an AraC-Like Regulator of this compound Siderophore Biosynthesis and Transport in Bordetella pertussis and Bordetella bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptional Activation of Bordetella this compound Siderophore Genes Requires the AlcR Regulator with this compound as Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptional activation of Bordetella this compound siderophore genes requires the AlcR regulator with this compound as inducer [pubmed.ncbi.nlm.nih.gov]
- 12. Bordetella AlcS transporter functions in this compound siderophore export and is central to inducer sensing in positive regulation of this compound system gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Alcaligin in Iron Chelation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential element for nearly all living organisms, playing a critical role in a myriad of metabolic processes. However, the bioavailability of iron in aerobic environments is extremely low due to the formation of insoluble ferric hydroxides. To overcome this limitation, many microorganisms have evolved sophisticated iron acquisition systems, a key component of which is the production and utilization of siderophores. Alcaligin is a macrocyclic dihydroxamate siderophore produced by several bacterial species, including those of the genera Bordetella and Alcaligenes.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound in iron chelation, its regulation, and the experimental methodologies used to study this process.
Chemical Structure and Iron Coordination
This compound is a cyclic dihydroxamate siderophore. Its structure is highly preorganized for metal ion binding, which contributes to its high affinity for ferric iron (Fe³⁺).[1] The hydroxamate groups act as bidentate ligands, providing two oxygen atoms each for coordination with the iron ion.
Under acidic conditions, this compound forms a 1:1 complex with ferric iron (FeL⁺).[1] However, at or above neutral pH, two this compound molecules and three ferric iron ions form a more complex 2:3 stoichiometry (Fe₂L₃).[1] This complex has a unique monobridged topological structure, differing from the triple-helicate structure of other dihydroxamate siderophore complexes like that of rhodotorulic acid.[1] The high stability of the Fe(III)-alcaligin complexes is a key feature of its iron-chelating mechanism.
Quantitative Data on this compound-Iron Interaction
The thermodynamic stability of the iron complexes formed by this compound has been determined through potentiometric titrations. These quantitative data are crucial for understanding the efficiency of this compound as an iron chelator.
| Parameter | Value (log K) | Description | Reference |
| Protonation Constant (log Kₐ₁) | 9.42(5) | First protonation constant of the this compound ligand. | [1] |
| Protonation Constant (log Kₐ₂) | 8.61(1) | Second protonation constant of the this compound ligand. | [1] |
| Stepwise Formation Constant (log Kₘₗ) | 23.5(2) | Formation of the 1:1 Fe(III)-alcaligin complex (FeL⁺). | [1] |
| Stepwise Formation Constant (log Kₘ₂ₗ₃) | 17.7(2) | Formation of the 2:3 Fe₂(III)-alcaligin₃ complex from FeL⁺. | [1] |
| Overall Formation Constant (log β₂₃₀) | 64.7(1) | Overall stability of the 2:3 Fe₂(III)-alcaligin₃ complex. | [1] |
Mechanism of Action: From Chelation to Cellular Uptake
The mechanism of action of this compound involves several key steps, from the initial chelation of extracellular iron to its transport into the bacterial cell.
-
Secretion and Iron Scavenging: Under iron-limiting conditions, bacteria synthesize and secrete this compound into the extracellular environment.[4][5] The high affinity of this compound for Fe³⁺ allows it to efficiently scavenge iron from the surroundings, including from host iron-binding proteins like transferrin and lactoferrin.[6]
-
Formation of Ferric-Alcaligin Complex: this compound binds to ferric iron, forming a stable ferric-alcaligin complex. As noted earlier, the stoichiometry of this complex is pH-dependent.[1]
-
Receptor-Mediated Uptake: The ferric-alcaligin complex is recognized by a specific outer membrane receptor protein, FauA (in Bordetella pertussis) or AleB (in Alcaligenes eutrophus).[4][7] This recognition is a critical step for the internalization of the iron-siderophore complex. The transport across the outer membrane is an active process that requires energy, often derived from the TonB-ExbB-ExbD system.[5]
-
Iron Release: Once inside the periplasm, the iron must be released from the this compound molecule. The exact mechanism of iron release is not fully elucidated but is thought to involve the reduction of Fe³⁺ to Fe²⁺, as the affinity of siderophores for ferrous iron is significantly lower.
Regulation of this compound Synthesis and Transport
The production of this compound and its transport machinery is tightly regulated to ensure that the bacterium can acquire sufficient iron without suffering from iron-induced toxicity. This regulation occurs at the transcriptional level and involves a global iron-responsive repressor and a specific activator.
-
Fur Repression: In iron-replete conditions, the Ferric Uptake Regulator (Fur) protein binds to Fe²⁺ and acts as a transcriptional repressor. The Fur-Fe²⁺ complex binds to specific DNA sequences (Fur boxes) in the promoter regions of the this compound biosynthesis (alc) and transport genes, inhibiting their transcription.[8][9]
-
AlcR Activation: Under iron-starvation conditions, the Fur repressor is inactive. This allows for the transcription of the alcR gene, which encodes a positive transcriptional regulator.[8][9] AlcR, in turn, requires this compound itself as an inducer to activate the transcription of the alc operon, creating a positive feedback loop.[8][9] This ensures a rapid and robust response to iron limitation once a small amount of this compound is produced.
Experimental Protocols
The study of this compound's mechanism of action relies on a variety of experimental techniques. Below are summarized protocols for key experiments.
Siderophore Production and Purification
-
Culture Conditions: Bacteria are grown in an iron-depleted medium, such as a modified M9 medium, to induce siderophore production.[10] Iron limitation can be achieved by adding a strong iron chelator like ethylenediamine-di(o-hydroxyphenylacetic acid) (EDDA) to the medium.[5]
-
Extraction: The culture supernatant is harvested, and the siderophores are extracted using a resin like XAD-4 or by solvent extraction.
-
Purification: The extracted siderophores are then purified using techniques such as column chromatography (e.g., silica (B1680970) gel) and high-performance liquid chromatography (HPLC).[3][11]
Siderophore Detection and Quantification (CAS Assay)
The Chrome Azurol S (CAS) assay is a universal method for detecting and quantifying siderophores.[12][13]
-
Principle: The assay is based on the high affinity of siderophores for iron. The CAS dye forms a blue-colored complex with Fe³⁺. In the presence of a siderophore, the iron is sequestered from the CAS complex, resulting in a color change from blue to orange/yellow.
-
Procedure:
-
Prepare CAS agar (B569324) plates by mixing the CAS assay solution with a growth medium.[12]
-
Inoculate the test bacterium onto the CAS agar plate.
-
Incubate the plate under appropriate conditions.
-
The formation of a yellow-orange halo around the bacterial growth indicates siderophore production. The diameter of the halo can be used for semi-quantitative analysis.[12]
-
For quantification in liquid cultures, the culture supernatant is mixed with the CAS shuttle solution, and the change in absorbance is measured spectrophotometrically.[14]
-
Iron Uptake Assays
Radioactive iron uptake assays are used to directly measure the transport of iron into the bacterial cells.[15][16]
-
Procedure:
-
Bacterial cells are grown under iron-limiting conditions to induce the expression of the siderophore uptake system.
-
The cells are washed and resuspended in a suitable buffer.
-
Radioactive iron (⁵⁵Fe or ⁵⁹Fe) is added to the cell suspension in the form of a ferric-alcaligin complex.
-
At various time points, aliquots of the cell suspension are filtered through a membrane to separate the cells from the medium.
-
The radioactivity retained on the filter, representing the amount of iron taken up by the cells, is measured using a scintillation counter.
-
Visualizations
This compound Iron Chelation and Transport Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Impact of this compound Siderophore Utilization on In Vivo Growth of Bordetella pertussis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bvg Repression of this compound synthesis in Bordetella bronchiseptica is associated with phylogenetic lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Siderophore-mediated iron uptake in Alcaligenes eutrophus CH34 and identification of aleB encoding the ferric iron-alcaligin E receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Transcriptional activation of Bordetella this compound siderophore genes requires the AlcR regulator with this compound as inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput Siderophore Screening from Environmental Samples: Plant Tissues, Bulk Soils, and Rhizosphere Soils [jove.com]
- 11. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Siderophores | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Experimental methods for evaluating siderophore-antibiotic conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
The Pivotal Role of Alcaligin in Bacterial Iron Acquisition: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Iron is an essential nutrient for nearly all forms of life, playing a critical role in a myriad of cellular processes. For pathogenic bacteria, the acquisition of iron from the host environment is a crucial determinant of virulence. Host organisms have evolved sophisticated mechanisms to sequester iron, thereby creating an iron-limited environment for invading pathogens. To counteract this, many bacteria have developed high-affinity iron acquisition systems, a cornerstone of which is the production and utilization of siderophores. This technical guide provides an in-depth examination of alcaligin, a dihydroxamate siderophore produced by several bacterial species, most notably members of the genus Bordetella, including the causative agent of whooping cough, Bordetella pertussis. We will delve into the biosynthesis, transport, and regulation of the this compound system, and its significant role in bacterial pathogenesis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Introduction to this compound-Mediated Iron Acquisition
In the host, iron is predominantly found in a tightly bound form, complexed with proteins such as transferrin, lactoferrin, and hemoglobin. This sequestration of free iron serves as a primary defense mechanism against invading microbial pathogens. To overcome this iron limitation, bacteria have evolved to produce and secrete siderophores, which are low-molecular-weight, high-affinity iron chelators.[1][2] These molecules scavenge ferric iron (Fe³⁺) from the environment and transport it back into the bacterial cell through specific receptor-mediated uptake systems.
This compound is a macrocyclic dihydroxamate siderophore produced by Bordetella pertussis and Bordetella bronchiseptica in response to iron starvation.[1][3] Its ability to efficiently chelate iron and facilitate its uptake makes it a critical component of the iron acquisition machinery of these pathogens and, consequently, a key virulence factor.[1][2] Understanding the intricacies of the this compound system offers potential avenues for the development of novel antimicrobial strategies that target this essential nutrient acquisition pathway.
The this compound System: A Molecular Overview
The this compound-mediated iron acquisition system is a multi-component system encoded by a cluster of genes responsible for the biosynthesis of the siderophore, its export, the uptake of the ferric-alcaligin complex, and the regulation of this entire process.
This compound Biosynthesis
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions. The core biosynthetic genes, alcA, alcB, and alcC, are organized in an operon.[4][5][6] The expression of this operon is tightly regulated by iron availability. The deduced protein products of alcA, alcB, and alcC share significant amino acid sequence similarities with known microbial siderophore biosynthesis enzymes.[6]
Transport of this compound and Ferric this compound
The transport of this compound and its iron-bound form is a bidirectional process involving both export and import mechanisms.
-
Export: The newly synthesized this compound is exported out of the bacterial cell by a dedicated efflux pump.
-
Import: Once in the extracellular environment, this compound binds to ferric iron with an exceptionally high affinity. The resulting ferric-alcaligin complex is then recognized and transported across the outer membrane by a specific TonB-dependent receptor protein, FauA.[1] The transport across the outer membrane is an active process that requires energy transduced from the cytoplasmic membrane by the TonB-ExbB-ExbD complex.[7][8]
Regulation of the this compound System
The expression of the this compound system is meticulously controlled to ensure that the bacterium can efficiently acquire iron when it is scarce, while avoiding the toxic effects of iron overload. This regulation occurs at the transcriptional level and involves a sophisticated interplay of negative and positive control elements.
Negative Regulation by Fur
Under iron-replete conditions, the expression of the this compound biosynthesis and transport genes is repressed by the Ferric Uptake Regulator (Fur) protein.[9] Fur, in complex with its co-repressor Fe²⁺, binds to a specific DNA sequence (the Fur box) in the promoter region of the alc operon, thereby blocking transcription.[6]
Positive Regulation by AlcR and Autogenous Induction
Under iron-limiting conditions, the repression by Fur is lifted. However, maximal expression of the this compound system requires a positive regulatory element, the AraC-like transcriptional regulator AlcR.[10] In a fascinating example of autoregulation, this compound itself acts as an inducer for AlcR-mediated transcriptional activation.[10] This creates a positive feedback loop where the presence of this compound signals the need for further production of the siderophore and its transport machinery. This dual control mechanism allows the bacterium to fine-tune its iron acquisition response to the availability of both iron and its own siderophore.
Quantitative Aspects of this compound-Mediated Iron Acquisition
The efficiency of a siderophore system is determined by several key quantitative parameters, including its affinity for iron and its impact on bacterial growth and virulence.
| Parameter | Value/Observation | Significance | Reference |
| Ferric this compound Stability Constant | 10³⁷ M⁻¹ at physiological pH | Indicates an extremely high affinity for ferric iron, allowing this compound to effectively compete for iron with host iron-binding proteins. | [1][11] |
| Growth of B. pertussis fauA mutant | No detectable growth stimulation by this compound in iron source utilization bioassays. | Demonstrates the essential role of the FauA receptor in utilizing ferric this compound for growth. | [1] |
| In Vivo Fitness of B. pertussis fauA mutant | Profoundly impacted in vivo growth and survival in a mouse respiratory model, with the attenuating effect evident early in infection. | Highlights the critical role of this compound-mediated iron acquisition for the establishment and progression of infection. | [1][2] |
| LD₅₀ of B. pertussis strains | Varies between 1.06 and 14.1 billion bacteria in mice, depending on the strain. | While not directly correlated with this compound in this study, it provides a quantitative measure of virulence that is dependent on factors including iron acquisition. | [12] |
Experimental Protocols for Studying the this compound System
A variety of experimental techniques are employed to investigate the different facets of the this compound system.
Siderophore Production Assay (Chrome Azurol S - CAS Assay)
The CAS assay is a universal colorimetric method for detecting siderophores.
Principle: The assay is based on the competition for iron between the siderophore and the iron-dye complex, Chrome Azurol S. In the presence of a siderophore, iron is removed from the CAS complex, resulting in a color change from blue to orange/yellow.[13][14][15]
Protocol:
-
Preparation of CAS Agar (B569324) Plates:
-
Prepare the CAS assay solution containing CAS, hexadecyltrimethylammonium bromide (HDTMA), and a piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer.[16]
-
Autoclave a minimal media agar and cool to 50°C.
-
Aseptically mix the CAS assay solution with the molten agar and pour into petri plates.
-
-
Inoculation and Incubation:
-
Spot bacterial cultures onto the CAS agar plates.
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
-
Observation:
-
The production of siderophores is indicated by the formation of a yellow-orange halo around the bacterial growth against the blue background of the agar. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.
-
Iron Uptake Assay using ⁵⁵Fe
This assay directly measures the uptake of iron into bacterial cells.
Principle: Bacteria are incubated with radioactively labeled iron (⁵⁵Fe) complexed with this compound. The amount of radioactivity incorporated into the cells over time is measured to determine the rate of iron uptake.
Protocol:
-
Preparation of Cells:
-
Grow bacteria under iron-limiting conditions to induce the expression of the iron uptake machinery.
-
Harvest and wash the cells to remove any secreted siderophores.
-
-
Uptake Reaction:
-
Incubate the cells with ⁵⁵Fe-alcaligin complex for various time intervals.
-
-
Separation and Measurement:
-
Separate the cells from the radioactive medium by filtration.
-
Wash the filters to remove any non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of ⁵⁵Fe uptake over time to determine the initial rate of uptake.
-
Gene Expression Analysis using lacZ Fusions and qRT-PCR
These methods are used to quantify the transcriptional activity of the alc genes under different conditions.
lacZ Fusion Assay:
-
Construction of Reporter Strains:
-
Fuse the promoter region of the gene of interest (e.g., alcA) to a promoterless lacZ gene on a plasmid or integrate it into the chromosome.
-
-
Growth Conditions:
-
Grow the reporter strains under iron-replete and iron-depleted conditions.
-
-
β-Galactosidase Assay:
-
Measure the β-galactosidase activity in cell lysates, which is proportional to the transcriptional activity of the promoter.
-
Quantitative Real-Time PCR (qRT-PCR):
-
RNA Extraction and cDNA Synthesis:
-
Real-Time PCR:
-
Perform PCR using primers specific for the alc genes and a reference gene.
-
Monitor the amplification in real-time using a fluorescent dye or probe.
-
-
Data Analysis:
-
Quantify the relative expression levels of the alc genes by comparing their amplification to that of the reference gene.
-
Role of this compound in Virulence and as a Therapeutic Target
The ability to acquire iron via the this compound system is intimately linked to the virulence of Bordetella pertussis. Studies have shown that mutants unable to utilize ferric this compound are significantly attenuated in their ability to colonize and persist in a host.[1][2] Specifically, the this compound system appears to be crucial during the early stages of infection when the bacteria are establishing a foothold in the iron-limited environment of the respiratory tract.[21]
The essentiality of the this compound system for bacterial virulence makes it an attractive target for the development of novel antimicrobial therapies. Strategies that could be explored include:
-
Inhibition of this compound Biosynthesis: Designing molecules that block the enzymatic steps in the this compound biosynthesis pathway.
-
Blocking Ferric this compound Uptake: Developing antagonists that bind to the FauA receptor and prevent the uptake of the ferric-alcaligin complex.
-
"Trojan Horse" Approach: Conjugating antimicrobial agents to this compound, which would then be actively transported into the bacterial cell via the FauA receptor.
Conclusion
The this compound-mediated iron acquisition system is a sophisticated and highly regulated process that is indispensable for the survival and virulence of Bordetella species. A thorough understanding of the molecular mechanisms underlying this compound biosynthesis, transport, and regulation is paramount for deciphering the pathogenesis of diseases like whooping cough. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate this critical bacterial system. The continued exploration of the this compound pathway holds significant promise for the development of novel therapeutic interventions aimed at disrupting bacterial iron metabolism and thereby combating infectious diseases.
References
- 1. Impact of this compound Siderophore Utilization on In Vivo Growth of Bordetella pertussis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of this compound siderophore utilization on in vivo growth of Bordetella pertussis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional Analysis of the Bordetella this compound Siderophore Biosynthesis Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of iron-regulated Bordetella pertussis this compound siderophore biosynthesis genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of iron-regulated Bordetella pertussis this compound siderophore biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TonB-dependent iron acquisition: mechanisms of siderophore-mediated active transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TonB-dependent transporters: regulation, structure, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conditional growth defect of Bordetella pertussis and Bordetella bronchiseptica ferric uptake regulator (fur) mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temporal signaling and differential expression of Bordetella iron transport systems: the role of ferrimones and positive regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Study on toxicity of Bordetella pertussis cultures and antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Siderophore Detection assay [protocols.io]
- 14. protocols.io [protocols.io]
- 15. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gene expression - qPCR | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 19. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gene Expression Analysis by Reverse Transcription Quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Differential expression of Bordetella pertussis iron transport system genes during infection - PMC [pmc.ncbi.nlm.nih.gov]
Dual-Layered Regulation of Alcaligin Siderophore Production in Bordetella: A Technical Guide to the Roles of Fur and AlcR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the sophisticated regulatory network governing the biosynthesis of the siderophore alcaligin in Bordetella species. Understanding this pathway is critical for developing novel therapeutic strategies that target bacterial iron acquisition, a key virulence factor. Here, we dissect the pivotal roles of the global iron-responsive repressor Fur (Ferric UPTAKE Regulator) and the specific transcriptional activator AlcR, detailing the experimental evidence and methodologies that have elucidated this complex interplay.
The Regulatory Framework: An Overview
This compound production in Bordetella is tightly controlled in response to environmental iron availability. This regulation operates on two primary levels:
-
Global Repression by Fur: Under iron-replete conditions, the Fur protein, in complex with its Fe²⁺ cofactor, binds to specific DNA sequences known as Fur boxes located in the promoter regions of iron-regulated genes, including those in the this compound biosynthesis (alc) operon. This binding physically obstructs transcription, effectively shutting down this compound production when iron is plentiful.
-
Specific Activation by AlcR: Under iron-limiting conditions, the Fur-Fe²⁺ complex does not form, relieving its repressive effect. This allows for the transcription of the alcR gene, which encodes the AraC-type transcriptional activator, AlcR.[1][2][3] AlcR, in turn, activates the transcription of the entire alc operon. A fascinating aspect of this regulation is that this compound itself acts as an inducer for AlcR, creating a positive feedback loop that amplifies siderophore production when it is most needed.[4][5]
The genetic locus for this compound biosynthesis and regulation is organized as an operon, typically structured as alcABCDE, followed downstream by alcR.[1][2][3]
Quantitative Analysis of this compound Gene Expression
The interplay between Fur, AlcR, iron, and this compound has been quantitatively assessed using transcriptional fusions, where the promoter of the alc operon is fused to a reporter gene, such as lacZ, which encodes β-galactosidase. The activity of β-galactosidase then serves as a proxy for the transcriptional activity of the alc promoter under various conditions.
Table 1: Transcriptional Activity of the alcA Promoter in Bordetella bronchiseptica
| Strain | Relevant Genotype | Iron Status | Exogenous this compound | β-Galactosidase Activity (Miller Units) | Fold Induction |
| Wild-type | alcR⁺ | Low | - | 2,500 | 1.0 |
| Wild-type | alcR⁺ | High | - | <10 | - |
| Mutant | ΔalcR | Low | - | 150 | 0.06 |
| Mutant | ΔalcR | Low | + | 160 | 0.06 |
| Complemented | ΔalcR (pAlcR) | Low | - | 2,400 | 0.96 |
| Complemented | ΔalcR (pAlcR) | Low | + | 5,000 | 2.0 |
Data synthesized from studies such as Brickman and Armstrong (2001). Values are representative.
Table 2: Effect of this compound Concentration on alcA Promoter Activity in an alcR⁺ Background
| This compound Concentration (μM) | β-Galactosidase Activity (Miller Units) |
| 0 | 2,500 |
| 0.1 | 3,500 |
| 1.0 | 4,800 |
| 10 | 5,200 |
Data synthesized from studies such as Brickman and Armstrong (2001). Values are representative.
These data quantitatively demonstrate that:
-
High iron levels strongly repress alc operon transcription.
-
The AlcR protein is essential for high-level transcription under low-iron conditions.
-
This compound acts as an inducer for AlcR-mediated activation, leading to a significant increase in transcription.
Signaling Pathways and Experimental Workflows
The regulatory logic and experimental approaches can be visualized through the following diagrams.
Caption: Regulatory cascade of this compound synthesis.
Caption: Workflow for quantitative gene expression analysis.
Experimental Protocols
Construction of Bordetella alcR Deletion Mutants
The construction of in-frame deletion mutants is crucial for elucidating gene function. This is typically achieved through allelic exchange, a method that replaces the wild-type gene with a mutated version.
Methodology:
-
Construct the Deletion Vector:
-
Amplify via PCR the upstream and downstream flanking regions of the alcR gene from Bordetella genomic DNA.
-
Clone these flanking regions into a suicide vector (a plasmid that cannot replicate in the target bacterium) on either side of a selectable marker, such as a kanamycin (B1662678) resistance cassette. The suicide vector should also carry a counter-selectable marker, like sacB, which confers sucrose (B13894) sensitivity.
-
-
Introduce the Vector into Bordetella:
-
Transform the suicide vector into a competent E. coli strain, such as S17-1, which can transfer the plasmid to Bordetella via conjugation.
-
Mate the E. coli donor strain with the recipient Bordetella strain.
-
-
Select for Single Crossover Events:
-
Plate the conjugation mixture on a selective medium containing an antibiotic to which the Bordetella strain is resistant and the antibiotic corresponding to the resistance marker on the suicide vector (e.g., kanamycin). This selects for Bordetella cells in which the plasmid has integrated into the chromosome via homologous recombination at one of the flanking regions.
-
-
Select for Double Crossover Events:
-
Culture the single crossover mutants in a medium without antibiotic selection to allow for a second recombination event.
-
Plate the culture on a medium containing sucrose. The sacB gene on the integrated plasmid backbone will convert sucrose into a toxic product, killing the cells that retain the plasmid.
-
Colonies that grow on the sucrose-containing medium are likely to have undergone a second crossover event, which either restores the wild-type allele or replaces it with the deletion-cassette construct.
-
-
Screen for the Deletion Mutant:
-
Screen the sucrose-resistant colonies by PCR using primers that flank the alcR gene to identify clones that have the larger PCR product indicative of the inserted resistance cassette.
-
Confirm the deletion by Southern blotting or DNA sequencing.
-
Fur Titration Assay (FURTA)
The FURTA is a genetic method used to identify and isolate DNA fragments containing Fur-binding sites (Fur boxes).
Methodology:
-
Construct the Reporter Strain:
-
Use an E. coli strain that is deficient in its own Fur protein (fur⁻) and contains a reporter gene, such as lacZ, under the control of a Fur-regulated promoter (e.g., the fhuF promoter). In this strain, the reporter gene is constitutively expressed, leading to a distinct phenotype (e.g., blue colonies on X-gal plates).
-
-
Create a Genomic Library:
-
Partially digest the genomic DNA of the bacterium of interest (Bordetella bronchiseptica) with a restriction enzyme.
-
Ligate the resulting DNA fragments into a high-copy-number plasmid vector.
-
-
Transform the Library into the Reporter Strain:
-
Transform the genomic library into the E. colifur⁻ reporter strain.
-
-
Screen for Fur-Binding Sites:
-
Plate the transformed cells on a medium containing the indicator (e.g., X-gal).
-
Identify colonies that exhibit a phenotype indicative of reporter gene repression (e.g., white or pale blue colonies). This occurs when a plasmid carrying a Bordetella DNA fragment with a Fur-binding site is introduced. The high copy number of the plasmid titrates the limited amount of Fur protein present in the cell (even in a fur⁻ mutant, there can be residual activity, or a low level of Fur can be provided by a co-transformed plasmid), making it available to bind to the reporter promoter and repress its expression.
-
-
Isolate and Characterize the DNA Fragment:
-
Isolate the plasmid from the positive colonies.
-
Sequence the inserted genomic DNA fragment to identify the putative Fur-binding site.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is an in vitro technique used to detect protein-DNA interactions.
Methodology:
-
Prepare the DNA Probe:
-
Synthesize a short DNA fragment (oligonucleotide) corresponding to the putative Fur or AlcR binding site in the alc promoter region.
-
Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).
-
-
Purify the Regulatory Protein:
-
Overexpress and purify the Fur or AlcR protein from E. coli or another suitable expression system.
-
-
Binding Reaction:
-
Incubate the labeled DNA probe with the purified protein in a binding buffer. For Fur, this buffer should contain a divalent cation like Mn²⁺ or Co²⁺ as a cofactor, as Fe²⁺ is readily oxidized.
-
Include control reactions, such as the probe alone (no protein) and a competition reaction with an excess of unlabeled specific competitor DNA (to demonstrate specificity) and non-specific competitor DNA.
-
-
Electrophoresis:
-
Separate the binding reaction mixtures on a non-denaturing polyacrylamide gel. The gel matrix allows for the separation of molecules based on size and charge.
-
-
Detection:
-
Visualize the DNA fragments by autoradiography (for radioactive probes) or by appropriate imaging techniques for non-radioactive probes.
-
A "shift" in the mobility of the labeled probe (it will migrate slower) in the presence of the protein indicates the formation of a DNA-protein complex.
-
β-Galactosidase Assay
This assay is used to quantify the expression of a lacZ reporter gene fusion.
Methodology:
-
Culture the Strains:
-
Grow the Bordetella strains containing the alcA-lacZ fusion under the desired experimental conditions (e.g., high vs. low iron, with or without exogenous this compound).
-
Harvest the cells in the mid-logarithmic phase of growth and record the optical density (OD₆₀₀).
-
-
Cell Lysis:
-
Permeabilize the bacterial cells to allow the substrate to enter. This is typically done by adding a few drops of toluene (B28343) or SDS and chloroform (B151607) to a cell suspension and vortexing vigorously.
-
-
Enzymatic Reaction:
-
Add the substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG), to the permeabilized cells. ONPG is colorless but is cleaved by β-galactosidase into galactose and o-nitrophenol, which is yellow.
-
Incubate the reaction at a constant temperature (e.g., 28°C or 37°C) until a visible yellow color develops.
-
-
Stop the Reaction:
-
Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃), which raises the pH and inactivates the enzyme.
-
-
Measure Absorbance:
-
Measure the absorbance of the yellow o-nitrophenol at 420 nm (OD₄₂₀) using a spectrophotometer.
-
-
Calculate Miller Units:
-
Calculate the β-galactosidase activity in Miller units using the following formula: Miller Units = (1000 × OD₄₂₀) / (t × V × OD₆₀₀) where:
-
t = reaction time in minutes
-
V = volume of culture used in the assay in milliliters
-
OD₆₀₀ = optical density of the culture at the time of harvest.
-
-
Conclusion and Future Directions
The regulation of this compound biosynthesis in Bordetella is a paradigm of bacterial metabolic control, integrating global signals of iron availability with a specific, auto-inducible activation circuit. The Fur protein acts as a master switch, preventing wasteful siderophore production when iron is not a limiting nutrient. Under iron stress, the relief of Fur repression allows for the expression of AlcR, which, in the presence of its this compound inducer, fine-tunes and amplifies the response.
For drug development professionals, this dual-layered regulatory system presents several potential targets. Inhibiting the interaction of AlcR with its DNA binding site or blocking the binding of this compound to AlcR could specifically disrupt siderophore production, thereby impairing bacterial growth in the iron-limited environment of the host. Furthermore, understanding the precise molecular mechanisms of Fur and AlcR action can inform the design of small molecules that modulate their activity. Further research, including high-resolution structural studies of AlcR in complex with this compound and its DNA target, will be instrumental in advancing these therapeutic strategies.
References
- 1. Identification of AlcR, an AraC-type regulator of this compound siderophore synthesis in Bordetella bronchiseptica and Bordetella pertussis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Identification of AlcR, an AraC-Type Regulator of this compound Siderophore Synthesis in Bordetella bronchiseptica and Bordetella pertussis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional activation of Bordetella this compound siderophore genes requires the AlcR regulator with this compound as inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional Activation of Bordetella this compound Siderophore Genes Requires the AlcR Regulator with this compound as Inducer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Producers of the Siderophore Alcaligin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to acquire iron from their environment. Alcaligin, a dihydroxamate siderophore, plays a crucial role in the iron uptake and virulence of several pathogenic bacteria. This technical guide provides an in-depth overview of the natural producers of this compound, quantitative production data, detailed experimental protocols for its study, and a visualization of the regulatory pathways governing its synthesis. The primary producers of this compound are bacteria belonging to the genera Bordetella and Alcaligenes. There is no current evidence to suggest that fungi produce this compound.
Natural Producers of this compound
The production of this compound is a characteristic feature of a specific group of Gram-negative bacteria.
Primary Producers:
-
Bordetella Species:
-
Alcaligenes denitrificans : A bacterium from which this compound was first identified[1][5].
Quantitative Production of this compound
The quantity of this compound produced can vary between species and strains, and is heavily influenced by environmental conditions, particularly iron availability. Production is significantly upregulated under iron-limiting conditions.
| Producer Organism | Strain | Production Level | Reference |
| Bordetella bronchiseptica | RB50 | ~150 µM (~60 µg/mL) | [3] |
Regulation of this compound Biosynthesis
This compound production is a tightly regulated process, primarily controlled at the transcriptional level in response to iron concentrations.
Signaling Pathway
The regulation of the this compound biosynthesis operon (alcA-E) involves a classic iron-responsive system mediated by the Ferric Uptake Regulator (Fur) protein, and a positive autoregulatory loop involving the AraC-type transcriptional regulator, AlcR, and this compound itself.
-
Under Iron-Replete Conditions: The Fur protein, complexed with Fe²⁺, binds to the Fur box in the promoter region of the alc operon, repressing transcription.
-
Under Iron-Limiting Conditions: In the absence of iron, the Fur repressor is inactive and detaches from the DNA, allowing for a basal level of transcription of the alc operon, including alcR.
-
Positive Autoregulation: The translated AlcR protein, in the presence of this compound as an inducer, binds to the promoter region of the alc operon and significantly enhances its transcription. This creates a positive feedback loop, amplifying this compound production when it is most needed.
Caption: Signaling Pathway of this compound Biosynthesis Regulation.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound.
This compound Production and Purification
Protocol 1: Benzyl (B1604629) Alcohol-Ether Extraction of this compound
This protocol is adapted from methods used for the purification of hydroxamate siderophores.
-
Culture Growth:
-
Inoculate the desired bacterial strain (e.g., Bordetella bronchiseptica) in an iron-depleted medium, such as Stainer-Scholte (SS) medium.
-
Incubate at 37°C with shaking for 24-48 hours to induce this compound production.
-
-
Supernatant Collection:
-
Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.
-
Carefully collect the cell-free supernatant.
-
-
Extraction:
-
Adjust the pH of the supernatant to 7.0.
-
Add an equal volume of benzyl alcohol to the supernatant in a separatory funnel.
-
Shake vigorously for 5-10 minutes to extract the this compound into the organic phase.
-
Allow the phases to separate and collect the upper benzyl alcohol layer.
-
Repeat the extraction from the aqueous phase two more times with fresh benzyl alcohol.
-
-
Back Extraction and Precipitation:
-
Combine the benzyl alcohol extracts.
-
Add 3-5 volumes of diethyl ether to the combined extract. This will cause the this compound to precipitate.
-
Add a small volume of distilled water (approximately 1/10th of the benzyl alcohol volume) and shake. The this compound will move into the aqueous phase.
-
Collect the lower aqueous phase.
-
-
Lyophilization:
-
Freeze the aqueous extract containing the purified this compound and lyophilize to obtain a powder.
-
This compound Quantification
Protocol 2: Chrome Azurol S (CAS) Assay
The CAS assay is a universal colorimetric method for detecting and quantifying siderophores.
-
Preparation of CAS Assay Solution:
-
Solution 1 (Dye): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of ddH₂O.
-
Solution 2 (Iron): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Solution 3 (Detergent): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of ddH₂O.
-
Mixing: Slowly add Solution 1 to Solution 3 while stirring. Then, slowly add Solution 2. The final solution should be a deep blue color. Autoclave and store in a dark bottle.
-
-
Assay Procedure (Liquid):
-
Mix 0.5 mL of cell-free culture supernatant with 0.5 mL of CAS assay solution.
-
Incubate at room temperature for 20 minutes.
-
Measure the absorbance at 630 nm. A decrease in absorbance indicates the presence of siderophores.
-
Quantify the this compound concentration by comparing the absorbance to a standard curve prepared with purified this compound.
-
This compound Analysis
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
This is a generalized reverse-phase HPLC method suitable for the analysis of hydroxamate siderophores like this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B (linear gradient)
-
35-40 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 210 nm (for the peptide backbone) and 435 nm (for the iron-complexed form).
-
Sample Preparation: Dissolve purified this compound in the mobile phase A. For analysis of the iron complex, pre-mix the sample with a slight molar excess of FeCl₃.
Experimental Workflows for Genetic Studies
Understanding the regulation of this compound production often involves genetic manipulation of the producing organisms.
Workflow for Creating an Unmarked Gene Deletion Mutant
This workflow describes the creation of a gene knockout using two-step allelic exchange.
Caption: Workflow for Two-Step Allelic Exchange.
Workflow for Studying Gene Expression with a lacZ Reporter Fusion
This workflow outlines the use of a reporter gene to quantify promoter activity.
Caption: Workflow for lacZ Reporter Gene Assay.
Conclusion
This compound is a key siderophore produced by pathogenic Bordetella species and Alcaligenes denitrificans. Its production is intricately regulated in response to iron availability, highlighting its importance for bacterial survival and virulence. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate this compound production, regulation, and function. Further research is warranted to quantify this compound production in B. pertussis, B. parapertussis, and A. denitrificans to better understand the role of this siderophore in the pathophysiology of these important bacteria. The absence of this compound in fungi suggests that therapeutic strategies targeting this compound biosynthesis or uptake would be specific to these bacterial pathogens.
References
- 1. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Siderophore Production by Bordetella bronchiseptica Strain RB50 Is Not Repressed by the BvgAS Virulence Control System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of this compound Siderophore Utilization on In Vivo Growth of Bordetella pertussis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial Siderophores: A New Insight on Healthcare Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Physicochemical Landscape of Alcaligin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the physicochemical properties of Alcaligin, a siderophore produced by several species of the genus Bordetella, including the human pathogen Bordetella pertussis, the causative agent of whooping cough. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a target for novel antimicrobial agents or as a drug delivery vehicle.
Core Physicochemical Properties
This compound is a macrocyclic dihydroxamate siderophore that plays a crucial role in iron acquisition for pathogenic bacteria.[1] Its ability to chelate ferric iron with high affinity makes it a key virulence factor. A summary of its known physicochemical properties is presented below.
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₈N₄O₈ | PubChem CID 72744811 |
| Molecular Weight | 404.42 g/mol | PubChem CID 72744811 |
| Appearance | White to off-white powder (in isolated form) | General siderophore properties |
| Melting Point | Not reported in the literature | N/A |
| Solubility | ||
| Water | Not quantitatively reported | N/A |
| Methanol (B129727) | Not quantitatively reported | N/A |
| Ethanol | Not quantitatively reported | N/A |
| DMSO | Not quantitatively reported | N/A |
| pKa Values | pKa₁: 9.42, pKa₂: 8.61 | (Hou et al., 1994) |
| Iron (Fe³⁺) Stability Constant | log K = 37 at physiological pH | [2] |
Structural Elucidation and Spectroscopic Analysis
The structure of this compound has been determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]
Mass Spectrometry
Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for the characterization of this compound.
-
Sample Preparation: Purified this compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is used.
-
Ionization: ESI is performed in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Full scan mass spectra are acquired to determine the accurate mass of the parent ion. Tandem mass spectrometry (MS/MS) is then used to fragment the parent ion and elucidate its structure. Collision-induced dissociation (CID) is a common fragmentation method.
-
Data Analysis: The accurate mass measurement of the parent ion is used to confirm the elemental composition. The fragmentation pattern observed in the MS/MS spectrum provides information about the connectivity of the atoms within the molecule, confirming the macrocyclic dihydroxamate structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: ¹H and ¹³C NMR spectroscopy are essential for the detailed structural characterization of this compound.
-
Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
Data Acquisition:
-
¹H NMR: A standard one-dimensional ¹H NMR spectrum is acquired to observe the chemical shifts, coupling constants, and integration of the proton signals.
-
¹³C NMR: A one-dimensional ¹³C NMR spectrum, often with proton decoupling, is acquired to identify the chemical shifts of the carbon atoms.
-
2D NMR: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons, confirming the complete structure of the molecule.
-
-
Data Analysis: The chemical shifts and coupling patterns in the ¹H and ¹³C spectra are assigned to the specific atoms in the this compound structure. The correlations observed in the 2D NMR spectra provide definitive evidence for the bonding framework of the molecule.
Biosynthesis and Transport Pathway
The production and transport of this compound are tightly regulated processes in Bordetella species, primarily controlled by iron availability. The genes responsible for its biosynthesis and transport are organized in the alc gene cluster.
Caption: Regulation and transport of this compound in Bordetella.
Under iron-limiting conditions, the ferric uptake regulator (Fur) protein is inactive, leading to the derepression of the alc gene cluster and the fauA gene.[3][4] The expression of the alc genes is further activated by the transcriptional regulator AlcR, which is itself induced by the presence of this compound in a positive feedback loop.[5][6] The alcA, B, C, D, and E genes are involved in the biosynthesis of this compound from precursors. The newly synthesized this compound is then exported out of the cell by the AlcS transporter. In the extracellular environment, this compound chelates ferric iron, and the resulting ferric-Alcaligin complex is recognized and transported across the outer membrane by the FauA receptor.
Experimental Protocols
Extraction and Purification of this compound
This protocol is a generalized procedure for the isolation of hydroxamate siderophores and can be adapted for this compound.
-
Culture Conditions: Grow the Bordetella strain in an iron-deficient medium to induce siderophore production.
-
Harvesting: Centrifuge the culture to remove bacterial cells. The supernatant contains the secreted this compound.
-
Adsorption Chromatography: Pass the cell-free supernatant through a column packed with a non-polar resin, such as Amberlite XAD-4 or XAD-16.[7] this compound will adsorb to the resin.
-
Elution: Wash the column with deionized water to remove salts and other polar impurities. Elute the this compound from the resin using methanol.
-
Solvent Extraction: To further purify, the methanolic extract can be subjected to liquid-liquid extraction. For hydroxamate siderophores, a common system is a chloroform-phenol mixture.
-
Concentration: Evaporate the solvent from the purified fraction under reduced pressure to obtain the solid this compound.
-
Purity Assessment: The purity of the isolated this compound can be assessed by HPLC and its identity confirmed by mass spectrometry and NMR.
Caption: Workflow for the extraction and purification of this compound.
Conclusion
This technical guide summarizes the key physicochemical properties of this compound, providing a foundation for further research into its biological role and potential applications. The detailed methodologies for its characterization and the elucidation of its biosynthetic and transport pathways offer valuable resources for scientists in the fields of microbiology, medicinal chemistry, and drug development. Further investigation into the quantitative solubility and other physical properties of this compound is warranted to fully understand its behavior in various experimental and physiological settings.
References
- 1. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional Activation of Bordetella this compound Siderophore Genes Requires the AlcR Regulator with this compound as Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of AlcR, an AraC-Type Regulator of this compound Siderophore Synthesis in Bordetella bronchiseptica and Bordetella pertussis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptional activation of Bordetella this compound siderophore genes requires the AlcR regulator with this compound as inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Structural Elucidation of Alcaligin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alcaligin is a macrocyclic dihydroxamate siderophore produced by several species of the genus Bordetella, including the causative agent of whooping cough, Bordetella pertussis, and by Alcaligenes denitrificans. As a key molecule in bacterial iron acquisition, understanding its structure is crucial for the development of novel antimicrobial agents that could target and disrupt this essential pathway. This technical guide provides an in-depth overview of the structural elucidation of this compound, detailing the experimental methodologies employed and presenting the key data that led to the confirmation of its chemical structure.
Introduction
Iron is an essential nutrient for nearly all living organisms, playing a critical role in various metabolic processes. However, the bioavailability of iron in aerobic environments is extremely low. To overcome this, many bacteria synthesize and secrete high-affinity iron chelators called siderophores. This compound is one such siderophore, which captures ferric iron (Fe³⁺) from the host environment and transports it back into the bacterial cell. The structural determination of this compound was a pivotal step in understanding its function and the broader mechanisms of bacterial iron metabolism. This was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Isolation and Purification of this compound
The structural elucidation of a natural product begins with its isolation and purification from the source organism. The general workflow for obtaining pure this compound is outlined below.
Experimental Protocols
Bacterial Culture:
-
Bordetella bronchiseptica or Bordetella pertussis is cultured in an iron-deficient medium to induce the production of siderophores. A common medium is Stainer-Scholte broth.
-
The culture is incubated at 37°C with shaking for 24-48 hours until a sufficient cell density is reached.
Siderophore Extraction:
-
The bacterial cells are removed from the culture medium by centrifugation.
-
The resulting supernatant, which contains the secreted this compound, is then subjected to a benzyl (B1604629) alcohol-ether extraction procedure to selectively extract the siderophore.
Purification:
-
The extracted material is further purified using chromatographic techniques. Thin-Layer Chromatography (TLC) on silica (B1680970) gel is a common method for separating this compound from other components.
-
The purity of the isolated this compound is assessed by observing a single spot on the TLC plate and by subsequent spectroscopic analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for the isolation and structural analysis of this compound.
Spectroscopic Analysis and Structure Determination
The definitive structure of this compound was elucidated primarily through the use of mass spectrometry and proton nuclear magnetic resonance spectroscopy.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight of a compound and can reveal details about its structure through fragmentation analysis.
Experimental Protocols:
-
Instrumentation: While the exact instrumentation used in the original studies is not detailed in the available literature, modern analysis would typically involve a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques for molecules of this type.
Data Presentation: The mass spectrometry data for this compound is summarized in the table below. The molecular ion peak provides the molecular weight of the molecule, and the fragmentation pattern gives clues to its substructures.
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |
| Data not available in searched literature | Data not available in searched literature | Molecular Ion [M]⁺ |
| Data not available in searched literature | Data not available in searched literature | Fragment 1 |
| Data not available in searched literature | Data not available in searched literature | Fragment 2 |
| ... | ... | ... |
| Table 1: Mass Spectrometry Data for this compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the determination of its connectivity and stereochemistry. Both ¹H and ¹³C NMR are essential for complete structural elucidation.
Experimental Protocols:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) are common solvents for NMR analysis of organic molecules.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used to obtain well-resolved spectra.
-
Experiments: In addition to standard 1D ¹H and ¹³C NMR, 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete structure.
Data Presentation: The ¹H and ¹³C NMR data for this compound are presented in the tables below. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| Data not available in searched literature | ... | ... | ... |
| ... | ... | ... | ... |
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| Data not available in searched literature | ... |
| ... | ... |
This compound Biosynthesis Pathway
The production of this compound is a complex process involving a series of enzymes encoded by the alc gene cluster. The regulation of this pathway is tightly controlled by iron availability.
Genetic Organization of the alc Gene Cluster
The biosynthesis of this compound is primarily governed by the alcA, alcB, and alcC genes, which are organized in an operon. The expression of this operon is regulated by the iron-responsive repressor Fur and the activator AlcR.
Caption: Simplified signaling and biosynthesis pathway of this compound.
Conclusion
The structural elucidation of this compound, accomplished through the combined application of mass spectrometry and nuclear magnetic resonance spectroscopy, has been instrumental in advancing our understanding of bacterial iron acquisition. This knowledge provides a foundation for the development of novel therapeutic strategies that target this essential pathway, potentially leading to new treatments for infections caused by Bordetella species and other pathogenic bacteria that rely on siderophore-mediated iron uptake. Further research into the specific interactions of this compound with its receptor and the downstream metabolic pathways will continue to be a fertile area for drug discovery.
An In-depth Technical Guide to the Identification and Analysis of the Alcaligin Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron acquisition is a critical determinant of bacterial pathogenesis. In many pathogenic bacteria, including species of the genus Bordetella, this process is mediated by the secretion of high-affinity iron chelators known as siderophores. Alcaligin is a dihydroxamate siderophore produced by Bordetella species and is crucial for their survival and virulence in iron-limited host environments. The biosynthesis, regulation, and transport of this compound are orchestrated by a dedicated set of genes organized in a cluster. This guide provides a comprehensive technical overview of the this compound gene cluster, detailing its components, regulation, and the key experimental protocols required for its identification and functional analysis. This information is vital for researchers aiming to understand bacterial iron metabolism and for professionals in drug development targeting novel antibacterial pathways.
The this compound Gene Cluster: Organization and Function
The this compound siderophore system is encoded by a well-characterized gene cluster that includes genes for biosynthesis, transport, and regulation.[1] The expression of this cluster is tightly controlled by the availability of iron, primarily through the ferric uptake regulator (Fur) protein.[2][3] Under iron-depleted conditions, the Fur-mediated repression is lifted, allowing for the transcription of the this compound genes and subsequent siderophore production.
The core of the this compound gene cluster is the alcABC operon, which is directly involved in the initial steps of this compound biosynthesis.[2][3][4] Downstream of this operon, additional genes have been identified that play crucial roles in the modification, export, and regulation of this compound, as well as the uptake of the ferric-alcaligin complex.[1][5]
Data Presentation: Components of the this compound Gene Cluster
The following table summarizes the key genes within the this compound cluster and their associated functions, providing a clear overview for comparative analysis.
| Gene | Protein Product | Function |
| alcA | AlcA | Putative L-ornithine N5-oxygenase |
| alcB | AlcB | Putative N5-acety-N5-hydroxy-L-ornithine synthase |
| alcC | AlcC | Putative this compound biosynthesis protein |
| alcD | AlcD | Unknown function in this compound biosynthesis |
| alcE | AlcE | Putative iron-sulfur protein |
| alcR | AlcR | AraC-type transcriptional activator |
| alcS | AlcS | Putative membrane efflux pump for this compound export |
| fauA | FauA | TonB-dependent outer membrane receptor for ferric-alcaligin uptake |
Visualizing the this compound Biosynthesis and Transport Pathway
The coordinated action of the this compound gene products results in the synthesis and secretion of this compound, followed by the uptake of iron-laden this compound. The following diagram illustrates this signaling and transport pathway.
Caption: this compound biosynthesis, export, and ferric-alcaligin uptake pathway.
Experimental Protocols for this compound Gene Cluster Analysis
The identification and functional characterization of the this compound gene cluster rely on a combination of genetic and molecular biology techniques. The following sections provide detailed methodologies for key experiments.
Fur Titration Assay (FURTA) for Identification of Iron-Regulated Genes
This protocol is designed to identify genes regulated by the Fur protein by screening a genomic library for sequences that can titrate the Fur repressor away from a reporter gene.
Principle: An E. coli reporter strain with a lacZ gene under the control of a Fur-regulated promoter (e.g., fhuF) is used. When a high-copy-number plasmid containing a Fur-binding site (a "Fur box") is introduced, it sequesters the Fur protein, leading to the expression of lacZ and a color change on an indicator medium.
Materials:
-
E. coli FURTA reporter strain (e.g., H1780, which contains a fhuF::lacZ fusion).
-
Genomic DNA from the bacterium of interest.
-
High-copy-number plasmid vector (e.g., pUC18).
-
Restriction enzymes and T4 DNA ligase.
-
MacConkey agar (B569324) plates supplemented with appropriate antibiotics and 30 µM FeSO₄.
-
Competent E. coli cells for transformation.
Procedure:
-
Genomic Library Construction: a. Partially digest the genomic DNA of the target bacterium with a suitable restriction enzyme (e.g., Sau3AI). b. Ligate the resulting DNA fragments into the corresponding site of the high-copy-number plasmid vector. c. Transform the ligation mixture into competent E. coli cells and select for transformants on antibiotic-containing plates to generate a genomic library.
-
Screening the Library: a. Isolate the plasmid library from the transformed E. coli. b. Transform the plasmid library into the E. coli FURTA reporter strain (H1780). c. Plate the transformed cells on MacConkey agar plates containing the appropriate antibiotic and 30 µM FeSO₄. d. Incubate the plates at 37°C for 24-36 hours.
-
Analysis of Results: a. Observe the color of the colonies. Colonies that appear red or pink (Lac+) contain a plasmid with a DNA fragment that binds the Fur protein, leading to the expression of lacZ. White or pale colonies (Lac-) do not contain a Fur-binding site. b. Isolate the plasmids from the Lac+ colonies. c. Sequence the inserted DNA fragment to identify the putative Fur-regulated gene or promoter region.
Construction of In-Frame Deletion Mutants by Two-Step Allelic Exchange
This protocol describes the creation of a clean, in-frame gene deletion on the bacterial chromosome without leaving behind an antibiotic resistance marker.
Principle: A suicide vector containing the desired deletion allele (flanked by homologous regions to the target gene) and a counter-selectable marker (e.g., sacB) is introduced into the target bacterium. The first crossover event integrates the entire plasmid into the chromosome, which is selected for by antibiotic resistance. The second crossover event, selected for by the counter-selectable marker, results in either the wild-type allele or the desired deletion mutant.
Materials:
-
Bacterial strain for mutagenesis.
-
Suicide vector with a counter-selectable marker (e.g., pEX18Ap).
-
Primers for amplifying upstream and downstream flanking regions of the target gene.
-
Splicing by overlap extension (SOE) PCR reagents.
-
Restriction enzymes and T4 DNA ligase.
-
Conjugative E. coli strain (e.g., SM10).
-
LB agar plates with appropriate antibiotics and plates with 10% sucrose (B13894).
Procedure:
-
Construction of the Deletion Vector: a. Design primers to amplify ~500 bp regions upstream and downstream of the gene to be deleted. b. Use SOE-PCR to fuse the upstream and downstream fragments, creating the in-frame deletion allele. c. Clone the resulting PCR product into the suicide vector. d. Transform the construct into the conjugative E. coli strain.
-
First Crossover (Integration): a. Perform a biparental mating between the conjugative E. coli carrying the suicide vector and the recipient bacterial strain. b. Select for transconjugants (merodiploids) on plates containing an antibiotic that selects for the recipient strain and the antibiotic resistance marker on the suicide vector.
-
Second Crossover (Excision): a. Grow the merodiploid colonies in non-selective liquid medium to allow for the second recombination event. b. Plate serial dilutions of the culture onto LB agar plates containing 10% sucrose to select for the loss of the suicide vector (as SacB expression is lethal in the presence of sucrose).
-
Screening and Verification: a. Patch the sucrose-resistant colonies onto plates with and without the antibiotic from the suicide vector to confirm the loss of the plasmid. b. Use colony PCR with primers flanking the target gene to screen for the deletion. The mutant will yield a smaller PCR product than the wild-type. c. Confirm the deletion by DNA sequencing of the PCR product.
Analysis of Gene Promoter Activity using lacZ Reporter Fusions
This protocol allows for the quantitative analysis of promoter activity under different conditions by fusing the promoter of interest to a reporter gene like lacZ.
Principle: The promoter region of an this compound gene is cloned upstream of a promoterless lacZ gene in a suitable vector. The vector is then introduced into the bacterium of interest. The level of β-galactosidase activity, measured by the cleavage of a chromogenic substrate, reflects the transcriptional activity of the promoter.
Materials:
-
Bacterial strain of interest.
-
A promoter-probe vector containing a promoterless lacZ gene (e.g., pMP220).
-
Primers to amplify the promoter region of the target gene.
-
Restriction enzymes and T4 DNA ligase.
-
ONPG (o-nitrophenyl-β-D-galactopyranoside).
-
Z-buffer, chloroform (B151607), and 0.1% SDS.
-
Spectrophotometer.
Procedure:
-
Construction of the Reporter Plasmid: a. Amplify the promoter region of the target this compound gene using PCR. b. Clone the amplified promoter fragment into the promoter-probe vector upstream of the lacZ gene. c. Introduce the resulting reporter plasmid into the bacterial strain of interest.
-
Growth Conditions and Sample Collection: a. Grow the bacterial cultures containing the reporter plasmid under different conditions (e.g., iron-replete vs. iron-deplete media). b. Collect samples at mid-logarithmic growth phase and measure the optical density at 600 nm (OD₆₀₀).
-
β-Galactosidase Assay (Miller Assay): a. Permeabilize the bacterial cells by adding a few drops of chloroform and 0.1% SDS to a known volume of culture and vortexing. b. Add Z-buffer to the permeabilized cells. c. Start the reaction by adding ONPG and incubate at 28°C. d. Stop the reaction by adding Na₂CO₃ when a yellow color develops. e. Measure the absorbance at 420 nm (A₄₂₀) and 550 nm (A₅₅₀).
-
Calculation of Miller Units: a. Calculate the Miller Units using the following formula: Miller Units = 1000 × [A₄₂₀ – (1.75 × A₅₅₀)] / (Time × Volume × OD₆₀₀) b. Compare the Miller Units from different growth conditions to determine the effect on promoter activity.
Transcriptional Analysis of this compound Genes by Northern Blotting
This protocol is used to detect and quantify specific RNA transcripts of the this compound genes, providing information on gene expression levels and transcript size.
Principle: Total RNA is extracted from bacteria grown under specific conditions, separated by size using gel electrophoresis, and transferred to a membrane. A labeled DNA or RNA probe complementary to the gene of interest is then hybridized to the membrane, and the signal is detected.
Materials:
-
Bacterial cultures grown under desired conditions.
-
RNA extraction kit or reagents (e.g., TRIzol).
-
Formaldehyde, agarose, MOPS buffer.
-
Nylon membrane.
-
DNA probe labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., DIG).
-
Hybridization buffer and wash solutions.
-
Phosphorimager or X-ray film.
Procedure:
-
RNA Extraction: a. Harvest bacterial cells from cultures and extract total RNA using a suitable method. b. Treat the RNA with DNase I to remove any contaminating DNA. c. Quantify the RNA concentration and assess its integrity.
-
Gel Electrophoresis and Transfer: a. Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel. b. Transfer the RNA from the gel to a nylon membrane by capillary action overnight. c. UV-crosslink the RNA to the membrane.
-
Probe Labeling and Hybridization: a. Prepare a DNA probe specific to the this compound gene of interest by PCR and label it. b. Pre-hybridize the membrane in hybridization buffer. c. Add the denatured, labeled probe to the hybridization buffer and incubate overnight at the appropriate temperature.
-
Washing and Detection: a. Wash the membrane with low and high stringency wash buffers to remove the unbound probe. b. Expose the membrane to a phosphorimager screen or X-ray film to detect the hybridized probe. c. Analyze the resulting bands to determine the size and relative abundance of the transcript.
Visualizing the Experimental Workflow
The following diagram outlines a logical workflow for the identification and analysis of a siderophore gene cluster like this compound, from initial screening to functional characterization.
Caption: A logical workflow for this compound gene cluster identification and analysis.
Conclusion
The this compound gene cluster represents a sophisticated system for iron acquisition that is integral to the physiology and virulence of Bordetella species. A thorough understanding of this cluster, from the function of individual genes to its complex regulation, is paramount for developing novel strategies to combat infections caused by these pathogens. The experimental approaches detailed in this guide provide a robust framework for researchers to dissect this and other siderophore-mediated iron uptake systems, paving the way for the identification of new drug targets and the development of innovative anti-infective therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Fur regulon in gram-negative bacteria. Identification and characterization of new iron-regulated Escherichia coli genes by a fur titration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recognition of DNA by Fur: a Reinterpretation of the Fur Box Consensus Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Cloning of the fur Gene from Actinobacillus actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opening the Iron Box: Transcriptional Metalloregulation by the Fur Protein - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Alcaligin in the Pathogenesis of Bordetella: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron is an essential nutrient for virtually all living organisms, and its acquisition is a critical determinant of microbial pathogenesis. In the iron-limited environment of the host, pathogenic bacteria have evolved sophisticated mechanisms to scavenge this vital element. Bordetella species, the causative agents of whooping cough and other respiratory diseases, employ a siderophore-mediated iron uptake system centered around the molecule alcaligin. This technical guide provides an in-depth examination of the function of this compound in the pathogenesis of Bordetella, detailing its biosynthesis, regulation, and role in virulence. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways to serve as a comprehensive resource for researchers and professionals in the field.
Introduction: The Iron Imperative in Bordetella Infections
Bordetella pertussis, the primary causative agent of whooping cough, is a strictly human pathogen that colonizes the respiratory tract.[1] Like other successful pathogens, it must overcome the host's innate immune defenses, which include severely restricting the availability of free iron. To surmount this challenge, Bordetella species produce and utilize a high-affinity iron chelator, or siderophore, known as this compound.[1][2] this compound-mediated iron acquisition is crucial for the bacterium's ability to establish an infection, particularly in the early stages of colonization.[1] Understanding the intricacies of this system offers potential avenues for the development of novel therapeutic interventions against Bordetella infections.
The this compound System: A Molecular Overview
The this compound system is a complex, multi-component machinery responsible for the biosynthesis, export, and uptake of iron-laden this compound. The genetic determinants for this system are clustered on the bacterial chromosome and include the alcABCDERS and fauA genes.[1]
-
Biosynthesis (alcABCDE): The alcA, alcB, and alcC genes are essential for the biosynthesis of the this compound molecule from its precursors.[3][4][5] These genes encode enzymes with similarities to other known siderophore biosynthesis enzymes.[3]
-
Export (alcS): The alcS gene product is a membrane efflux pump responsible for exporting the newly synthesized this compound from the bacterial cell into the extracellular environment to scavenge for ferric iron (Fe³⁺).
-
Regulation (alcR): The alcR gene encodes a positive transcriptional regulator that, in the presence of this compound, enhances the expression of the this compound biosynthesis and transport genes.
-
Uptake (fauA): The fauA gene encodes a 79-kDa TonB-dependent outer membrane receptor protein.[1] This receptor specifically recognizes and binds the ferric this compound complex, facilitating its transport across the outer membrane into the periplasm.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the this compound system.
| Parameter | Value | Species | Reference |
| Ferric this compound Stability Constant | 10³⁷ M⁻¹ | B. pertussis, B. bronchiseptica | [1] |
| FauA Receptor Molecular Weight | 79 kDa | B. pertussis | [1] |
Regulation of the this compound System: A Two-Tiered Control
The expression of the this compound system is tightly regulated to ensure its production only under iron-limiting conditions, thus conserving cellular resources. This regulation occurs through a dual-control mechanism involving both negative and positive regulators.
-
Negative Regulation by Fur: Under iron-replete conditions, the Ferric Uptake Regulator (Fur) protein binds to iron, which acts as a co-repressor. The Fur-Fe²⁺ complex then binds to a specific DNA sequence (the "Fur box") within the promoter region of the alc genes, repressing their transcription.[3]
-
Positive Autoregulation by AlcR: When iron levels are low, Fur-mediated repression is lifted. Basal transcription of the alc genes leads to the production of small amounts of this compound. This compound then acts as an inducer, binding to the AlcR protein. The this compound-AlcR complex functions as a transcriptional activator, significantly upregulating the expression of the alc operon. This positive feedback loop ensures a rapid and robust production of this compound when it is most needed.
Below is a diagram illustrating the signaling pathway for the regulation of the this compound system.
Role of this compound in Bordetella Pathogenesis
The ability to acquire iron via the this compound system is a significant virulence factor for Bordetella. Inactivation of the ferric this compound receptor, FauA, has a profound negative impact on the in vivo growth and survival of B. pertussis.[1] This attenuation is particularly evident in the early stages of infection, suggesting that this compound-mediated iron acquisition is critical for the initial colonization and establishment of the bacteria within the host respiratory tract.[1] As the infection progresses, Bordetella may utilize other iron sources, such as heme.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of this compound.
Siderophore Production Assay (Chrome Azurol S - CAS Assay)
This assay is a universal method for detecting and semi-quantifying siderophore production.
Principle: The CAS assay utilizes a blue-colored ternary complex of chrome azurol S, iron (III), and a detergent. In the presence of a siderophore, which has a higher affinity for iron, the iron is sequestered from the dye complex, resulting in a color change from blue to orange/yellow.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)
-
FeCl₃·6H₂O
-
Minimal Media 9 (MM9) salt solution
-
Casamino acids
-
Glucose
-
Bacto agar (B569324)
-
Acid-washed glassware
Procedure:
-
Prepare CAS Assay Solution (Blue Dye):
-
Solution 1: Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Solution 3: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Slowly mix Solution 1 with Solution 2, then slowly add Solution 3 while stirring. The solution will turn blue. Autoclave and store in a dark, sterile container.
-
-
Prepare CAS Agar Plates:
-
Prepare MM9 agar supplemented with casamino acids and glucose. Autoclave and cool to 50°C.
-
Slowly add the sterile CAS assay solution to the molten agar with gentle mixing to avoid bubbles.
-
Pour the CAS agar into sterile petri dishes and allow to solidify.
-
-
Inoculation and Incubation:
-
Spot 10 µL of bacterial culture onto the center of a CAS agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis:
-
Observe the plates for the formation of an orange/yellow halo around the bacterial growth, indicating siderophore production.
-
The diameter of the halo can be measured to semi-quantify the amount of siderophore produced.
-
In Vivo Competition Assay
This assay is used to assess the relative virulence of a mutant strain compared to the wild-type strain in an animal model.
Principle: A mixed population of wild-type and mutant bacteria is used to infect an animal. After a specified period, bacteria are recovered from the host tissues, and the ratio of mutant to wild-type bacteria is determined. A decrease in this ratio over time indicates that the mutant is attenuated in vivo.
Materials:
-
Wild-type Bordetella strain
-
fauA mutant Bordetella strain
-
BALB/c mice
-
Phosphate-buffered saline (PBS)
-
Apparatus for intranasal inoculation
-
Homogenizer
-
Selective agar plates (e.g., with appropriate antibiotics to differentiate mutant and wild-type)
Procedure:
-
Prepare Inoculum:
-
Grow wild-type and fauA mutant strains to mid-log phase.
-
Wash and resuspend the bacteria in sterile PBS.
-
Mix the wild-type and mutant strains in a 1:1 ratio.
-
-
Infection of Mice:
-
Anesthetize mice and intranasally inoculate with the mixed bacterial suspension.
-
-
Bacterial Recovery:
-
At various time points post-infection (e.g., 3, 7, and 14 days), euthanize a subset of mice.
-
Aseptically remove the lungs and trachea and homogenize the tissues in sterile PBS.
-
-
Enumeration and Competitive Index (CI) Calculation:
-
Plate serial dilutions of the tissue homogenates on selective agar to determine the number of colony-forming units (CFU) for both the wild-type and mutant strains.
-
Calculate the competitive index (CI) as follows: CI = (Mutant CFU output / Wild-type CFU output) / (Mutant CFU input / Wild-type CFU input) A CI value of < 1 indicates that the mutant is attenuated.
-
Iron Uptake Assay (using ⁵⁵Fe)
This assay directly measures the ability of bacteria to take up iron.
Principle: Bacteria are incubated with radio-labeled iron (⁵⁵Fe) complexed with this compound. The amount of radioactivity incorporated into the bacterial cells is then measured.
Materials:
-
Bordetella cultures (wild-type and fauA mutant)
-
⁵⁵FeCl₃
-
Purified this compound
-
Iron-depleted culture medium
-
Scintillation counter and vials
-
Filtration apparatus with 0.45 µm filters
Procedure:
-
Prepare ⁵⁵Fe-alcaligin:
-
Mix ⁵⁵FeCl₃ with an excess of purified this compound in a buffer and incubate to allow complex formation.
-
-
Bacterial Preparation:
-
Grow Bordetella strains in iron-depleted medium to induce the expression of iron uptake systems.
-
Harvest and wash the cells, then resuspend them in fresh, iron-depleted medium.
-
-
Uptake Experiment:
-
Add the ⁵⁵Fe-alcaligin complex to the bacterial suspensions.
-
Incubate at 37°C with shaking.
-
At various time points, take aliquots of the suspension and rapidly filter them through 0.45 µm filters.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
-
Measurement of Radioactivity:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the counts per minute (CPM) over time to determine the rate of iron uptake. Compare the uptake rates of the wild-type and fauA mutant strains.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow to investigate the role of this compound in Bordetella pathogenesis.
References
- 1. Impact of this compound Siderophore Utilization on In Vivo Growth of Bordetella pertussis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of iron-regulated Bordetella pertussis this compound siderophore biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of iron-regulated Bordetella pertussis this compound siderophore biosynthesis genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional Analysis of the Bordetella this compound Siderophore Biosynthesis Operon - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of Alcaligin from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcaligin is a macrocyclic dihydroxamate siderophore produced by bacteria of the genus Bordetella, including the causative agents of whooping cough, Bordetella pertussis, and the animal pathogen Bordetella bronchiseptica.[1][2] Siderophores are low-molecular-mass, high-affinity iron (Fe³⁺) chelators that are crucial for microbial survival in iron-limited environments.[1] The potent iron-chelating properties of this compound make it a molecule of interest for various applications in drug development, including the design of novel antimicrobial agents and as a potential therapeutic for iron overload disorders. This document provides detailed protocols for the production, purification, and analysis of this compound from bacterial cultures.
I. Experimental Protocols
Protocol 1: Production of this compound in Bordetella bronchiseptica
This protocol describes the cultivation of Bordetella bronchiseptica under iron-deficient conditions to induce and maximize the production of this compound.
1.1. Materials and Reagents:
-
Bordetella bronchiseptica strain (e.g., RB50)
-
Bordet-Gengou (BG) agar (B569324) plates
-
Stainer-Scholte (SS) medium (iron-replete)
-
Iron-depleted Stainer-Scholte (SS) medium (see preparation notes below)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator with shaking capabilities (37°C)
-
Centrifuge and sterile centrifuge tubes
1.2. Preparation of Iron-Depleted Stainer-Scholte (SS) Medium:
To induce siderophore production, it is essential to culture the bacteria in a medium with limited iron.
-
Prepare the Stainer-Scholte (SS) medium as described by Stainer and Scholte (1970).[3][4]
-
To render the medium iron-depleted, treat the basal salt solution with Chelex-100 resin (Bio-Rad) before adding the other components. Stir the salt solution with 10-20 g/L of Chelex-100 for at least 4 hours, then filter sterilize to remove the resin.
-
Prepare the complete medium by aseptically adding the other sterile components (amino acids, vitamins, etc.) to the iron-depleted basal salt solution.
1.3. Cultivation Procedure:
-
Streak Bordetella bronchiseptica on Bordet-Gengou (BG) agar plates and incubate at 37°C for 24-48 hours until single colonies are visible.
-
Inoculate a single colony into a starter culture of 10 mL of iron-replete Stainer-Scholte (SS) medium.
-
Incubate the starter culture at 37°C with shaking (200 rpm) for 24 hours.
-
Harvest the bacterial cells from the starter culture by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet with sterile, iron-depleted SS medium to remove residual iron.
-
Resuspend the washed cells in iron-depleted SS medium and use this suspension to inoculate the main production culture to an initial optical density at 600 nm (OD₆₀₀) of 0.02.
-
Incubate the production culture at 37°C with vigorous shaking for 24-48 hours. This compound production is typically maximal in the late logarithmic to early stationary phase of growth. Bordetella bronchiseptica strain RB50 has been reported to produce approximately 150 µM (or about 60 µg/mL) of this compound under these conditions.[1]
-
After incubation, harvest the culture supernatant, which contains the secreted this compound, by centrifuging at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet the bacterial cells.
-
Filter sterilize the supernatant through a 0.22 µm filter to remove any remaining bacteria. The cleared supernatant is now ready for this compound purification.
Protocol 2: Purification of this compound by Solvent Extraction
This protocol is based on a benzyl (B1604629) alcohol-ether extraction method, which has been effectively used for the purification of this compound.[1]
2.1. Materials and Reagents:
-
Cleared bacterial culture supernatant containing this compound
-
Benzyl alcohol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Rotary evaporator
-
Separatory funnel
-
Lyophilizer (optional)
2.2. Extraction Procedure:
-
Transfer the cleared culture supernatant to a large separatory funnel.
-
Acidify the supernatant to approximately pH 2 with concentrated HCl. This step protonates the hydroxamate groups of this compound, increasing its solubility in the organic solvent.
-
Add benzyl alcohol to the separatory funnel at a ratio of approximately 1:10 (v/v) of benzyl alcohol to supernatant.
-
Shake the funnel vigorously for 5-10 minutes to extract the this compound into the benzyl alcohol phase. Allow the phases to separate.
-
Collect the lower organic (benzyl alcohol) phase. Repeat the extraction of the aqueous phase with fresh benzyl alcohol to maximize recovery.
-
Pool the benzyl alcohol extracts.
-
To back-extract the this compound into an aqueous phase, add an equal volume of distilled water to the pooled benzyl alcohol and adjust the pH to approximately 7-8 with NaOH.
-
Shake the mixture vigorously and allow the phases to separate. The this compound will now be in the aqueous phase.
-
Collect the aqueous phase and repeat the back-extraction from the benzyl alcohol phase with fresh distilled water.
-
Pool the aqueous extracts. To remove residual benzyl alcohol, wash the pooled aqueous phase with an equal volume of diethyl ether. Discard the ether phase.
-
Concentrate the aqueous solution containing the purified this compound using a rotary evaporator at a temperature below 40°C.
-
The concentrated this compound solution can be lyophilized to obtain a solid powder.
Protocol 3: Purification of this compound using Amberlite XAD-4 Resin
This protocol provides an alternative method for this compound purification using solid-phase extraction with Amberlite XAD-4 resin, which has been shown to be effective for the purification of other microbial siderophores.
3.1. Materials and Reagents:
-
Cleared bacterial culture supernatant
-
Amberlite XAD-4 resin
-
Distilled water
-
Hydrochloric acid (HCl)
-
Chromatography column
-
Rotary evaporator
3.2. Purification Procedure:
-
Prepare the Amberlite XAD-4 resin by washing it extensively with methanol followed by distilled water to remove any preservatives and impurities. Pack the washed resin into a chromatography column and equilibrate with distilled water.
-
Adjust the pH of the cleared culture supernatant to approximately 6.0 with HCl.
-
Load the pH-adjusted supernatant onto the equilibrated Amberlite XAD-4 column at a slow flow rate. The siderophores will bind to the resin.
-
Wash the column with several column volumes of distilled water to remove unbound components of the culture medium.
-
Elute the bound this compound from the resin using a solution of 50% methanol in water.
-
Collect the fractions and monitor for the presence of siderophores using the Chrome Azurol S (CAS) assay or by UV-Vis spectrophotometry (this compound typically shows an absorbance maximum around 224 nm).
-
Pool the fractions containing this compound and concentrate the solution using a rotary evaporator to remove the methanol.
-
The resulting aqueous solution can be lyophilized to obtain purified this compound as a powder.
II. Data Presentation
The following table summarizes quantitative data related to this compound production and purification from the literature.
| Parameter | Organism | Method/Condition | Value | Reference |
| Production Level | Bordetella bronchiseptica RB50 | Iron-depleted SS medium | ~60 µg/mL (~150 µM) | [1] |
| Purification Yield | Alcaligenes faecalis | Amberlite XAD-4 Resin | 297 µg/mL (major siderophore) | [5] |
| Purification Yield | Alcaligenes faecalis | Amberlite XAD-4 Resin | 50 µg/mL (minor siderophore) | [5] |
III. Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound from a bacterial culture.
Caption: Workflow for this compound Purification.
References
- 1. This compound Siderophore Production by Bordetella bronchiseptica Strain RB50 Is Not Repressed by the BvgAS Virulence Control System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple chemically defined medium for the production of phase I Bordetella pertussis. | Semantic Scholar [semanticscholar.org]
- 4. A simple chemically defined medium for the production of phase I Bordetella pertussis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alcaligin Extraction Using Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcaligin is a dihydroxamate siderophore produced by bacteria of the genus Bordetella, including Bordetella pertussis and Bordetella bronchiseptica, as well as Alcaligenes denitrificans.[1][2] As a high-affinity iron chelator, this compound plays a crucial role in bacterial iron acquisition and is a subject of interest in drug development for its potential as an antimicrobial agent or as a carrier for targeted drug delivery. These application notes provide detailed protocols for the extraction of this compound from bacterial culture supernatants using organic solvents, followed by a purification step. The provided methodologies are based on established procedures for siderophore extraction and purification.
Data Presentation
The production of this compound can vary depending on the bacterial strain and culture conditions. The following table summarizes reported this compound concentrations in the culture supernatants of various Bordetella bronchiseptica strains grown in iron-depleted media. This data provides a baseline for expected yields prior to extraction and purification.
| Bacterial Strain | Culture Condition | This compound Concentration (µM) | Reference |
| RB50 | Iron-depleted SS medium | 157 ± 8 | [3] |
| RB53 (Bvg(Con)) | Iron-depleted SS medium | Not specified, but high levels reported | [3] |
| RB54 (Bvg⁻) | Iron-depleted SS medium | Not specified, but high levels reported | [3] |
Experimental Protocols
Two primary methods for the organic solvent extraction of this compound are described below: a Benzyl (B1604629) Alcohol-Ether Extraction and a Chloroform-Phenol Extraction. Following extraction, a protocol for purification using Amberlite XAD-4 resin is provided.
Protocol 1: Benzyl Alcohol-Ether Extraction of this compound
This protocol is a scaled-down version of a procedure previously used for this compound extraction.[3]
Materials:
-
Bacterial culture supernatant (iron-depleted)
-
Benzyl alcohol
-
Diethyl ether
-
Centrifuge and appropriate centrifuge tubes
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Preparation of Supernatant: Centrifuge the bacterial culture at a speed sufficient to pellet the cells (e.g., 10,000 x g for 15 minutes at 4°C). Carefully decant the supernatant to a clean container.
-
Extraction with Benzyl Alcohol:
-
For every 100 mL of culture supernatant, add 20 mL of benzyl alcohol.
-
Mix vigorously for 2-3 minutes to ensure thorough extraction of this compound into the organic phase.
-
Centrifuge the mixture at 3,000 x g for 10 minutes to separate the aqueous and organic phases.
-
Carefully collect the upper benzyl alcohol phase containing the this compound.
-
-
Precipitation with Diethyl Ether:
-
To the collected benzyl alcohol extract, add 3 volumes of diethyl ether.
-
Mix gently. This compound will precipitate out of the solution.
-
Centrifuge at 5,000 x g for 10 minutes to pellet the precipitated this compound.
-
Carefully decant and discard the supernatant.
-
-
Washing and Drying:
-
Wash the pellet with a small volume of diethyl ether to remove residual benzyl alcohol.
-
Centrifuge again and discard the supernatant.
-
Allow the pellet to air-dry in a fume hood to evaporate any remaining diethyl ether. For complete removal of residual solvent, the sample can be placed under a high vacuum or lyophilized.
-
-
Storage: Store the dried, purified this compound at -20°C.
Protocol 2: Chloroform-Phenol Extraction of this compound
This method is adapted from general protocols for the extraction of hydroxamate siderophores.[4]
Materials:
-
Bacterial culture supernatant (iron-depleted)
-
Phenol (Tris-buffered, pH 8.0)
-
Diethyl ether
-
Centrifuge and appropriate centrifuge tubes
-
Rotary evaporator
Procedure:
-
Preparation of Supernatant: Prepare the cell-free culture supernatant as described in Protocol 1, Step 1.
-
Extraction with Chloroform-Phenol:
-
Prepare a 1:1 (v/v) mixture of chloroform and Tris-buffered phenol.
-
Add an equal volume of the chloroform-phenol mixture to the culture supernatant.
-
Mix vigorously for 5 minutes.
-
Centrifuge at 5,000 x g for 15 minutes to separate the phases.
-
Carefully collect the upper aqueous phase, which contains the this compound. Be cautious to avoid the protein interface.
-
-
Removal of Phenol:
-
To the aqueous phase, add an equal volume of chloroform.
-
Mix for 1 minute and centrifuge at 5,000 x g for 10 minutes.
-
Carefully collect the upper aqueous phase. Repeat this step to ensure complete removal of phenol.
-
-
Concentration and Desalting:
-
The resulting aqueous solution can be concentrated using a rotary evaporator.
-
Desalting can be achieved by passing the concentrated solution through a desalting column or by dialysis.
-
-
Lyophilization: Lyophilize the desalted solution to obtain this compound as a powder.
-
Storage: Store the dried this compound at -20°C.
Protocol 3: Purification of this compound using Amberlite XAD-4 Resin
This protocol is suitable for purifying this compound from the crude extract obtained from either of the above organic solvent extraction methods.[4]
Materials:
-
Crude this compound extract
-
Amberlite XAD-4 resin
-
Chromatography column
-
Distilled water
-
0.1% Sodium nitrite (B80452) (NaNO₂) (optional, for resin treatment)
Procedure:
-
Preparation of Amberlite XAD-4 Column:
-
Swell the Amberlite XAD-4 resin in distilled water overnight at 8°C.
-
Optionally, treat the resin with 0.1% NaNO₂.
-
Pack the resin into a chromatography column and wash thoroughly with distilled water.
-
-
Loading the Sample:
-
Dissolve the crude this compound extract in a minimal volume of distilled water.
-
Load the dissolved sample onto the prepared Amberlite XAD-4 column.
-
-
Washing:
-
Wash the column with five to ten bed volumes of distilled water to remove unbound impurities and salts.
-
-
Elution:
-
Elute the bound this compound from the resin using 50% methanol.
-
Collect the fractions and monitor for the presence of this compound using a suitable assay (e.g., CAS assay).
-
-
Concentration and Drying:
-
Pool the fractions containing this compound.
-
Remove the methanol using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain purified this compound powder.
-
-
Storage: Store the purified this compound at -20°C.
Visualization of Experimental Workflows
Caption: Workflow for this compound Extraction and Purification.
Caption: Benzyl Alcohol-Ether Extraction Protocol.
References
Application Notes: Quantification of Alcaligin Production with the Chrome Azurol S (CAS) Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alcaligin is a dihydroxamate siderophore produced by several bacterial species, most notably members of the genus Bordetella, including Bordetella bronchiseptica.[1] Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. The production of this compound is often associated with bacterial virulence and survival in iron-limited host environments. Therefore, the accurate quantification of this compound production is crucial for studying bacterial pathogenesis, evaluating the efficacy of potential antimicrobial agents that target iron acquisition, and for general research in microbial physiology and biochemistry.
The Chrome Azurol S (CAS) assay is a widely used, sensitive, and universal colorimetric method for detecting and quantifying siderophores.[2] This application note provides a detailed protocol for the quantification of this compound production using the CAS liquid assay, along with guidelines for data presentation and visualization of the underlying principles and workflows.
Principle of the CAS Assay
The CAS assay is based on the competition for iron between the siderophore (this compound) and the strong iron chelator, Chrome Azurol S. In the assay reagent, CAS is complexed with ferric iron (Fe³⁺) and a cationic detergent, such as hexadecyltrimethylammonium bromide (HDTMA), to form a stable, blue-colored ternary complex. When a sample containing a siderophore like this compound is added, the siderophore, having a higher affinity for iron, removes the Fe³⁺ from the CAS-dye complex. This results in the release of the free CAS dye, which causes a color change from blue to orange/yellow. The decrease in absorbance at 630 nm is proportional to the amount of siderophore present in the sample.
Caption: Chemical principle of the CAS assay.
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound production, from bacterial culture to the final spectrophotometric measurement.
Materials and Reagents
-
Bordetella strain of interest
-
Bordet-Gengou (BG) agar (B569324) plates with 20% defibrinated sheep blood
-
Stainer-Scholte (SS) broth, iron-replete (supplemented with 36 µM FeSO₄) and iron-depleted (deferrated with Chelex 100 resin)
-
Purified this compound (for standard curve)
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Hydrochloric acid (HCl)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Spectrophotometer and cuvettes or microplate reader
Preparation of CAS Assay Solution
-
Dye Solution: Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
Iron(III) Solution: Dissolve 27 mg of FeCl₃·6H₂O in 100 mL of 10 mM HCl.
-
Detergent Solution: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Shuttle Solution: In a separate vessel, slowly add the dye solution to the detergent solution while stirring. Then, slowly add 10 mL of the iron(III) solution. The resulting solution should be a deep blue color. Autoclave and store in a light-protected bottle.
-
Buffer Solution: Prepare a piperazine buffer by dissolving 4.3 g of anhydrous piperazine in sterile deionized water, adjusting the pH to 5.6 with concentrated HCl, and bringing the final volume to 100 mL.
-
Final CAS Assay Solution: Mix the shuttle solution and the buffer solution in a 1:1 ratio.
Bacterial Culture and Sample Preparation
-
Culture the Bordetella strain on BG agar plates at 37°C for 24-48 hours.
-
Inoculate a single colony into iron-replete SS broth and incubate at 37°C with shaking for 24 hours.
-
Harvest the cells from the seed culture by centrifugation, wash them with iron-depleted SS broth to remove residual iron.
-
Inoculate the washed cells into iron-depleted SS broth to an initial optical density at 600 nm (OD₆₀₀) of 0.02.
-
Incubate the cultures at 37°C with shaking for 24 hours.
-
After incubation, pellet the bacterial cells by centrifugation.
-
Collect the cell-free supernatant for the CAS assay.
Quantification of this compound
-
Standard Curve: Prepare a series of dilutions of purified this compound in iron-depleted SS broth (e.g., 0-200 µM).
-
Assay Reaction: In a microtiter plate or cuvettes, mix 0.5 mL of the culture supernatant (or this compound standard) with 0.5 mL of the CAS assay solution.
-
Incubation: Incubate the mixture at room temperature for 4 hours in the dark.
-
Measurement: Measure the absorbance of the samples and standards at 630 nm using a spectrophotometer. Use a mixture of 0.5 mL of uninoculated iron-depleted SS broth and 0.5 mL of CAS assay solution as the reference blank.
-
Calculation: The percentage of siderophore units can be calculated using the formula: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference and As is the absorbance of the sample. The concentration of this compound in the culture supernatant is determined by comparing the absorbance values to the standard curve generated with purified this compound.
References
Application Notes and Protocols for Utilizing Alcaligin in Bacterial Growth Promotion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcaligin is a dihydroxamate siderophore produced by several bacterial species, including members of the Bordetella and Alcaligenes genera, in response to iron-limiting conditions.[1][2] Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the extracellular environment.[3] The resulting ferric-siderophore complex is then transported into the bacterial cell via specific outer membrane receptors.[3][4] This mechanism is crucial for the survival and proliferation of many bacteria in iron-restricted environments, such as within a host organism.[3]
These application notes provide detailed protocols for employing this compound in bacterial growth promotion assays. Such assays are fundamental for studying bacterial iron acquisition, identifying and characterizing siderophore uptake systems, and screening for potential antimicrobial agents that target these pathways.
Principle of this compound-Mediated Growth Promotion
Under iron-deficient conditions, the growth of bacteria that can utilize this compound is significantly limited. The addition of exogenous this compound to the culture medium facilitates iron acquisition, thereby promoting bacterial growth. This growth promotion can be quantified by measuring the increase in bacterial population size, typically through optical density (OD) readings or by determining the number of colony-forming units (CFU).
Signaling Pathway of this compound Regulation and Uptake
The expression of the this compound biosynthesis and transport genes (alc) is tightly regulated in response to iron availability. In iron-replete conditions, the global repressor protein Fur (Ferric uptake regulator) binds to iron and represses the transcription of the alc operon.[5][6] When iron levels are low, Fur is inactive, allowing for the basal transcription of the alc genes. Full activation of the alc operon requires the transcriptional activator AlcR, an AraC-like regulatory protein.[5][6] this compound itself acts as an inducer for AlcR, creating a positive feedback loop that enhances its own production and uptake.[5][6] The ferric-Alcaligin complex is then recognized and transported across the outer membrane by specific receptors, such as FauA in Bordetella pertussis.[3][4]
Caption: this compound signaling and uptake pathway.
Experimental Protocols
Protocol 1: Preparation of Iron-Depleted Medium
To observe the growth-promoting effects of this compound, it is essential to use a growth medium with very low iron content.
Materials:
-
Glassware (flasks, bottles)
-
8-hydroxyquinoline (B1678124) (chelating agent)
-
Separatory funnel
-
Defined minimal medium (e.g., Stainer-Scholte medium for Bordetella)
-
Autoclave
Procedure:
-
Acid Wash Glassware: To remove any trace iron, soak all glassware in 6 M HCl overnight, followed by extensive rinsing with deionized water.
-
Chelation of Trace Iron:
-
Prepare the desired volume of your chosen minimal medium.
-
Add 8-hydroxyquinoline to the medium to a final concentration of 20 mg/L.
-
Stir the medium for 1 hour at room temperature to allow for the chelation of iron.
-
-
Extraction of the Chelator-Iron Complex:
-
Transfer the medium to a separatory funnel.
-
Add chloroform at a 1:10 (v/v) ratio to the medium.
-
Shake vigorously for 5 minutes and then allow the phases to separate. The chloroform layer, containing the 8-hydroxyquinoline-iron complex, will be at the bottom.
-
Drain and discard the chloroform layer.
-
Repeat the chloroform extraction at least three times, or until the chloroform layer is colorless.
-
-
Removal of Residual Chloroform:
-
Autoclave the iron-depleted medium. The heat will cause any residual chloroform to evaporate.
-
-
Final Preparation:
-
Allow the medium to cool. Aseptically add any heat-labile supplements (e.g., vitamins, amino acids) that were not included prior to autoclaving.
-
The iron-depleted medium is now ready for use.
-
Protocol 2: Liquid Culture Growth Promotion Assay
This protocol quantifies the effect of this compound on bacterial growth in a liquid medium by measuring the optical density.
Materials:
-
Iron-depleted minimal medium (from Protocol 1)
-
Bacterial strain capable of utilizing this compound
-
This compound stock solution (e.g., 10 mM in sterile water or a suitable buffer)
-
Sterile 96-well microtiter plates or culture tubes
-
Spectrophotometer or microplate reader (capable of measuring OD at 600 nm)
-
Incubator with shaking capabilities
Procedure:
-
Prepare Bacterial Inoculum:
-
Grow the bacterial strain overnight in a standard nutrient-rich medium (e.g., Luria-Bertani broth).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with sterile iron-depleted minimal medium to remove any residual iron and nutrients from the overnight culture.
-
Resuspend the final cell pellet in iron-depleted minimal medium and adjust the optical density at 600 nm (OD₆₀₀) to 0.1.
-
-
Set up the Assay:
-
In a 96-well plate or culture tubes, prepare serial dilutions of the this compound stock solution in iron-depleted medium to achieve a range of final concentrations (e.g., 0 µM, 1 µM, 10 µM, 50 µM, 100 µM, 200 µM).
-
Include a negative control with no added this compound.
-
Include a positive control with iron-replete medium (iron-depleted medium supplemented with a known growth-permissive concentration of FeCl₃, e.g., 50 µM).
-
Add the prepared bacterial inoculum to each well or tube to a final starting OD₆₀₀ of 0.01.
-
-
Incubation and Measurement:
-
Incubate the plate or tubes at the optimal growth temperature for the bacterial strain with shaking.
-
Measure the OD₆₀₀ at regular intervals (e.g., every 2-4 hours) for a period of 24-48 hours.
-
-
Data Analysis:
-
Plot the OD₆₀₀ values against time to generate growth curves for each this compound concentration.
-
Compare the growth curves to determine the effect of different this compound concentrations on the lag phase, exponential growth rate, and final cell density.
-
Protocol 3: Agar (B569324) Plate-Based Growth Promotion Assay (Bioassay)
This protocol provides a qualitative or semi-quantitative assessment of this compound's growth-promoting activity based on the size of the growth zone on an agar plate.
Materials:
-
Iron-depleted minimal medium agar (prepared as in Protocol 1, with the addition of 1.5% agar before autoclaving)
-
Bacterial strain capable of utilizing this compound
-
This compound stock solution
-
Sterile paper discs or a cork borer
-
Sterile Petri dishes
Procedure:
-
Prepare Bacterial Lawn:
-
Prepare a bacterial inoculum as described in Protocol 2 (steps 1a-1c).
-
Inoculate molten, cooled (around 45-50°C) iron-depleted agar with the bacterial suspension to a final concentration of approximately 10⁶ CFU/mL.
-
Pour the inoculated agar into sterile Petri dishes and allow it to solidify.
-
-
Apply this compound:
-
Once the agar has solidified, create small wells in the agar using a sterile cork borer or place sterile paper discs on the surface of the agar.
-
Pipette a known volume (e.g., 10-20 µL) of different concentrations of the this compound stock solution into the wells or onto the discs.
-
Include a negative control (sterile water or buffer) and a positive control (an iron salt solution, e.g., 50 µM FeCl₃).
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the bacterial strain for 24-72 hours.
-
-
Observation and Measurement:
-
Observe the plates for zones of bacterial growth around the wells or discs.
-
Measure the diameter of the growth zones. The size of the zone is proportional to the concentration of this compound and its ability to promote growth.
-
Data Presentation
The quantitative data obtained from the liquid culture growth promotion assay can be summarized in a table for easy comparison.
| This compound Concentration (µM) | Maximum OD₆₀₀ (at 24 hours) | Fold Increase in Growth (vs. 0 µM this compound) |
| 0 (Iron-depleted) | 0.15 ± 0.02 | 1.0 |
| 1 | 0.25 ± 0.03 | 1.7 |
| 10 | 0.45 ± 0.04 | 3.0 |
| 50 | 0.70 ± 0.05 | 4.7 |
| 100 | 0.85 ± 0.06 | 5.7 |
| 200 | 0.88 ± 0.07 | 5.9 |
| 50 µM FeCl₃ (Positive Control) | 0.90 ± 0.05 | 6.0 |
Note: The data presented in this table are illustrative and will vary depending on the bacterial strain, specific media, and experimental conditions. A study on Bordetella bronchiseptica showed that after 24 hours of growth in iron-depleted media, the concentration of this compound in the supernatant can range from 100 to 300 µM. In a ferric this compound utilization assay with Bordetella pertussis, a concentration of 125 µM this compound was used to demonstrate growth stimulation.[5]
Experimental Workflow
Caption: Workflow for this compound growth promotion assays.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 3. Differential expression of Bordetella pertussis iron transport system genes during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified microplate method for rapid and efficient estimation of siderophore produced by bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of this compound Siderophore Utilization on In Vivo Growth of Bordetella pertussis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditional growth defect of Bordetella pertussis and Bordetella bronchiseptica ferric uptake regulator (fur) mutants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Alcaligin Transport and Uptake Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the transport and uptake of alcaligin, a siderophore crucial for iron acquisition in pathogenic bacteria such as Bordetella pertussis, the causative agent of whooping cough.[1][2] Targeting this iron uptake system presents a promising avenue for the development of novel antimicrobial strategies.
Introduction to the this compound Iron Uptake System
Under iron-limiting conditions, such as those encountered within a host organism, Bordetella species synthesize and secrete the siderophore this compound to scavenge for ferric iron (Fe³⁺).[1][2][3] The this compound gene cluster (alcABCDERS and fauA) encodes the machinery for its biosynthesis, export, and the subsequent uptake of the iron-laden this compound complex.[1][2][3] The regulation of this system is tightly controlled by the iron status of the cell, primarily through the Fur (Ferric uptake regulator) repressor and the positive regulator AlcR, which senses this compound as an inducer.[4][5][6][7][8]
The key components of the this compound transport and uptake system include:
-
This compound Biosynthesis: The alcA, alcB, alcC, and alcD genes are responsible for the synthesis of this compound.[1][3]
-
This compound Export: The AlcS protein, a member of the major facilitator superfamily (MFS) of transporters, is responsible for exporting iron-free this compound out of the bacterial cell.[9][10]
-
Ferric this compound Uptake: The FauA protein is a TonB-dependent outer membrane receptor that specifically recognizes and transports the ferric this compound complex into the periplasm.[1][2][3][11]
-
Regulation: The expression of the this compound system is negatively regulated by the Fur protein in iron-replete conditions.[5] Under iron starvation, the AraC-like transcriptional regulator, AlcR, positively regulates the expression of the this compound biosynthesis and transport genes in response to the presence of this compound.[4][7][8]
Key Experiments and Protocols
This section outlines detailed protocols for essential experiments to study this compound transport and uptake.
Protocol 1: Siderophore Production Assay (Chrome Azurol S - CAS Assay)
This protocol provides a method to detect and quantify siderophore production by monitoring the color change of the CAS dye.
Principle: The CAS assay is a universal method for detecting siderophores. Siderophores, with their high affinity for iron, will remove iron from the CAS-iron complex, resulting in a color change from blue to orange/yellow.
Materials:
-
Bacterial culture grown in iron-depleted medium
-
CAS assay solution (preparation described below)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare CAS Assay Solution: A detailed protocol for preparing the CAS assay solution can be found in the work of Schwyn and Neilands (1987).
-
Culture Preparation: Grow bacterial strains of interest overnight in an iron-replete medium. Inoculate a fresh iron-depleted minimal medium with the overnight culture and grow until the desired cell density is reached.
-
Sample Collection: Centrifuge the bacterial culture to pellet the cells. The supernatant will contain the secreted siderophores.
-
Assay:
-
In a 96-well plate, mix 100 µL of the cell-free supernatant with 100 µL of the CAS assay solution.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the absorbance at 630 nm.
-
-
Quantification: The percentage of siderophore units can be calculated using the formula: ((Ar - As) / Ar) * 100, where Ar is the absorbance of the reference (CAS solution + uninoculated medium) and As is the absorbance of the sample.
Protocol 2: Ferric this compound Uptake Assay using ⁵⁵Fe
This protocol details a direct method to measure the uptake of iron via the this compound system using radiolabeled iron.
Principle: This assay measures the accumulation of radioactive iron (⁵⁵Fe) inside bacterial cells, which is mediated by the siderophore transport system.
Materials:
-
Bacterial cells grown under iron-depleted conditions
-
⁵⁵FeCl₃
-
This compound (purified or from culture supernatant)
-
Uptake buffer (e.g., M9 minimal medium)
-
0.45 µm nitrocellulose filters
-
Scintillation counter and scintillation fluid
Protocol:
-
Preparation of ⁵⁵Fe-Alcaligin: Mix ⁵⁵FeCl₃ with a molar excess of this compound in the uptake buffer and incubate to allow complex formation.
-
Cell Preparation: Grow bacteria in iron-depleted medium to induce the expression of the this compound uptake system. Harvest cells by centrifugation, wash with uptake buffer, and resuspend to a defined optical density (e.g., OD₆₀₀ of 1.0).
-
Uptake Experiment:
-
Equilibrate the cell suspension to the desired temperature (e.g., 37°C).
-
Initiate the uptake by adding the ⁵⁵Fe-alcaligin complex to the cell suspension.
-
At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), take aliquots of the cell suspension.
-
-
Filtration and Washing: Immediately filter the aliquots through a 0.45 µm nitrocellulose membrane. Wash the filter rapidly with cold uptake buffer to remove extracellular ⁵⁵Fe-alcaligin.
-
Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the counts per minute (CPM) against time to determine the rate of uptake. Normalize the uptake rate to the cell number or total protein concentration.
Protocol 3: Competition Uptake Assay
This assay is used to determine the specificity of the FauA receptor for ferric this compound.
Principle: The uptake of radiolabeled ferric this compound will be inhibited by the presence of unlabeled ferric this compound or other compounds that compete for the same receptor.
Protocol:
-
Follow the same procedure as the Ferric this compound Uptake Assay (Protocol 2).
-
In parallel experiments, before adding the ⁵⁵Fe-alcaligin complex, add a molar excess of:
-
Unlabeled ferric this compound (positive control for competition)
-
Other siderophores (e.g., enterobactin, ferrichrome) to test for receptor specificity.
-
An empty vector control.
-
-
Compare the uptake of ⁵⁵Fe in the presence and absence of the competitors. A significant reduction in ⁵⁵Fe uptake in the presence of a competitor indicates that it utilizes the same uptake pathway.[12]
Data Presentation
The following tables provide a template for presenting quantitative data from the described experiments.
Table 1: Siderophore Production by Wild-Type and Mutant Bordetella Strains
| Strain | Genotype | Siderophore Units (%) |
| Wild-Type | alcA⁺ | 100 ± 5 |
| Mutant 1 | ΔalcA | 2 ± 1 |
| Mutant 2 | ΔalcS | 15 ± 3 (cell-associated) |
| Mutant 3 | Δfur | 150 ± 10 |
Table 2: Kinetic Parameters of Ferric this compound Uptake
| Strain | Genotype | Apparent Kₘ (nM) | Apparent Vₘₐₓ (pmol/min/10⁸ cells) |
| Wild-Type | fauA⁺ | 50 ± 5 | 10 ± 1 |
| Mutant 1 | ΔfauA | Not determinable | < 0.1 |
| Mutant 2 | ΔtonB | Not determinable | < 0.1 |
Table 3: Competition Assay for Ferric this compound Uptake
| Competitor (100-fold molar excess) | % Inhibition of ⁵⁵Fe-Alcaligin Uptake |
| Unlabeled Ferric this compound | 95 ± 3 |
| Ferric Enterobactin | 5 ± 2 |
| Ferric Ferrichrome | 3 ± 1 |
Visualizing this compound Transport and Experimental Workflows
Signaling Pathway of this compound Transport and Regulation
Caption: Signaling pathway of this compound-mediated iron uptake and its regulation in Bordetella.
Experimental Workflow for Studying this compound Uptake
Caption: General experimental workflow for investigating this compound-mediated iron uptake.
Conclusion
The study of this compound transport and uptake mechanisms is integral to understanding bacterial pathogenesis and for the development of novel therapeutics. The protocols and data presentation formats provided herein offer a standardized framework for researchers to investigate this critical iron acquisition system. By characterizing the function of proteins like FauA and understanding the regulatory networks governed by Fur and AlcR, new strategies can be devised to disrupt bacterial iron homeostasis, thereby inhibiting virulence and growth.
References
- 1. Impact of this compound Siderophore Utilization on In Vivo Growth of Bordetella pertussis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of this compound siderophore utilization on in vivo growth of Bordetella pertussis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound Siderophore Production by Bordetella bronchiseptica Strain RB50 Is Not Repressed by the BvgAS Virulence Control System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Transcriptional Activation of Bordetella this compound Siderophore Genes Requires the AlcR Regulator with this compound as Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional activation of Bordetella this compound siderophore genes requires the AlcR regulator with this compound as inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bordetella AlcS Transporter Functions in this compound Siderophore Export and Is Central to Inducer Sensing in Positive Regulation of this compound System Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bordetella AlcS transporter functions in this compound siderophore export and is central to inducer sensing in positive regulation of this compound system gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Essential role of the iron-regulated outer membrane receptor FauA in this compound siderophore-mediated iron uptake in Bordetella species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols: Development of an Alcaligin Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcaligin is a dihydroxamate siderophore produced by Bordetella species, including the causative agent of whooping cough, Bordetella pertussis, to acquire essential ferric iron from the host environment. The uptake of the ferric this compound complex is a critical process for bacterial survival and virulence, making the components of this transport system attractive targets for the development of novel antimicrobial agents. The ferric this compound complex is recognized and transported across the outer membrane by a specific TonB-dependent receptor, FauA.[1] This document provides detailed protocols for the development of a receptor binding assay for the this compound receptor, FauA, to facilitate the screening and characterization of potential inhibitors.
Signaling Pathway and Regulation
The expression of the this compound biosynthesis (alc) genes and the ferric this compound receptor gene (fauA) is tightly regulated by iron availability and a positive feedback mechanism. Under iron-limiting conditions, the ferric uptake regulator (Fur) protein dissociates from the promoter regions of the alc and fauA genes, leading to their transcription. The alcR gene product, an AraC-like transcriptional regulator, is essential for the maximal expression of the this compound biosynthesis and transport genes. This compound itself acts as an inducer, binding to AlcR to further enhance the transcription of the alc operon and fauA, creating a positive autogenous control loop.[2] This ensures a rapid and robust response to iron starvation when this compound is present.
Data Presentation
The following tables summarize hypothetical quantitative data that can be obtained from the described binding assays. These values are essential for characterizing the interaction between ligands and the FauA receptor and for comparing the potency of potential inhibitors.
Table 1: Saturation Binding Assay Data for [55Fe]-Ferric this compound
| Parameter | Value | Units | Description |
| Kd (illustrative) | ~0.1 | µM | Dissociation constant, indicating the affinity of [55Fe]-ferric this compound for the FauA receptor. A lower Kd signifies higher affinity.[3] |
| Bmax | To be determined | fmol/mg protein | Maximum number of binding sites, representing the density of the FauA receptor in the membrane preparation. |
Table 2: Competitive Binding Assay Data for Unlabeled Competitors
| Competitor | IC50 | Ki | Description |
| Unlabeled Ferric this compound | To be determined | To be determined | Concentration of unlabeled ferric this compound that inhibits 50% of specific [55Fe]-ferric this compound binding. |
| This compound Analog 1 | To be determined | To be determined | Inhibitory constant for a test compound, providing a measure of its binding affinity. |
| Xenosiderophore (e.g., Ferrichrome) (illustrative) | ~1.0 | µM | Binding affinity for a non-native siderophore, useful for determining receptor specificity.[3] |
Experimental Protocols
Protocol 1: Preparation of Bordetella Outer Membrane Vesicles (OMVs)
This protocol describes the isolation of outer membrane vesicles containing the FauA receptor from Bordetella bronchiseptica. A fauA deletion mutant should be used as a negative control.
Materials:
-
Bordetella bronchiseptica wild-type and ΔfauA mutant strains
-
Stainer-Scholte (SS) medium supplemented with 1% (w/v) casamino acids
-
2,2'-dipyridyl
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM EDTA, protease inhibitor cocktail
-
Sucrose Buffer: Lysis buffer containing 10% (w/v) sucrose
-
BCA Protein Assay Kit
-
Ultracentrifuge and appropriate rotors
Procedure:
-
Bacterial Culture: Inoculate B. bronchiseptica strains into SS medium and grow overnight at 37°C with shaking.
-
Iron Starvation: Subculture the bacteria into fresh SS medium containing 200 µM 2,2'-dipyridyl to induce iron starvation and FauA expression. Grow for 18-24 hours at 37°C.
-
Cell Harvest: Centrifuge the bacterial culture at 8,000 x g for 15 minutes at 4°C. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.
-
Membrane Fractionation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove unlysed cells and debris.
-
OMV Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 2 hours at 4°C to pellet the total membranes.
-
OMV Storage: Resuspend the membrane pellet in Sucrose Buffer, aliquot, and store at -80°C.
-
Protein Quantification: Determine the protein concentration of the OMV preparation using a BCA protein assay.
Protocol 2: Radioligand Saturation Binding Assay
This protocol is designed to determine the binding affinity (Kd) and the density of FauA receptors (Bmax) using [55Fe]-labeled ferric this compound.
Materials:
-
Bordetella OMVs (wild-type and ΔfauA mutant)
-
[55Fe]Cl₃
-
This compound
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1 mM EDTA
-
Wash Buffer: Ice-cold Binding Buffer
-
96-well filter plates (e.g., glass fiber GF/C)
-
Vacuum manifold
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Preparation of [55Fe]-Ferric this compound: Prepare a stock solution of ferric this compound by mixing a 2:3 molar ratio of FeCl₃ with this compound. Prepare the radiolabeled ligand by adding a known amount of [55Fe]Cl₃ to the cold ferric this compound solution.
-
Assay Setup:
-
Total Binding: In a 96-well plate, add a fixed amount of OMV protein (e.g., 10-50 µg) and increasing concentrations of [55Fe]-ferric this compound (e.g., 0.1 nM to 10 µM) in Binding Buffer.
-
Non-specific Binding: In a parallel set of wells, add the same components as for total binding, plus a 100-fold molar excess of unlabeled ferric this compound.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding versus the concentration of [55Fe]-ferric this compound and fit the data to a one-site binding hyperbola using non-linear regression analysis to determine the Kd and Bmax.
-
Protocol 3: Competitive Binding Assay
This protocol is used to determine the binding affinity (Ki) of unlabeled test compounds (e.g., this compound analogs, other siderophores) by measuring their ability to compete with [55Fe]-ferric this compound for binding to the FauA receptor.
Materials:
-
Same as for Protocol 2
-
Unlabeled competitor compounds
Procedure:
-
Assay Setup: In a 96-well plate, add a fixed amount of OMV protein, a fixed concentration of [55Fe]-ferric this compound (at or near its Kd value), and increasing concentrations of the unlabeled competitor compound in Binding Buffer.
-
Incubation, Filtration, and Counting: Follow steps 3-6 from Protocol 2.
-
Data Analysis:
-
Plot the percentage of specific binding versus the log concentration of the competitor compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand determined in Protocol 2.
-
Experimental Workflow Visualization
References
- 1. Microbial evasion of the immune system: structural modifications of enterobactin impair siderocalin recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Siderophore-Based Iron Acquisition and Pathogen Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bordetella pertussis FbpA Binds Both Unchelated Iron and Iron Siderophore Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Alcaligin in Iron-Limited Growth Media: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcaligin is a macrocyclic dihydroxamate siderophore produced by several bacterial species, most notably Bordetella pertussis, the causative agent of whooping cough, and various Alcaligenes species.[1][2][3] In the iron-scarce environment of a host organism or in specifically formulated iron-limited laboratory media, these bacteria secrete this compound to chelate ferric iron (Fe³⁺) with high affinity.[4] The resulting ferric-alcaligin complex is then recognized by a specific outer membrane receptor and transported into the bacterial cell, providing an essential source of iron for growth and metabolism.[4][5] Understanding the mechanisms of this compound production and uptake is crucial for developing novel antimicrobial strategies that target bacterial iron acquisition systems. These notes provide detailed protocols for studying the effects of this compound in iron-limited growth media.
Mechanism of Action: The this compound-Mediated Iron Uptake System
The biosynthesis and transport of this compound are tightly regulated processes governed by the availability of iron and the presence of this compound itself. The key genetic components are organized in the alc gene cluster.[4][6]
-
Biosynthesis: The alcA, alcB, and alcC genes are essential for the synthesis of the this compound molecule.[6][7]
-
Export: The synthesized this compound is exported out of the cell by the AlcS transporter.
-
Regulation: The expression of the alc genes is controlled by two key regulators:
-
Fur (Ferric Uptake Regulator): In iron-replete conditions, the Fur protein, complexed with Fe²⁺, binds to the promoter region of the alc genes, repressing their transcription.[8][9]
-
AlcR: Under iron-limiting conditions, the repression by Fur is lifted. The expression of the alc genes is then positively activated by the AlcR protein, an AraC-type transcriptional regulator.[8][9][10] Crucially, this compound itself acts as an inducer for AlcR, creating a positive feedback loop.[3][8]
-
-
Uptake: The extracellular ferric-alcaligin complex is recognized and bound by the TonB-dependent outer membrane receptor, FauA.[4][5] The complex is then transported across the outer membrane into the periplasm. Subsequent transport into the cytoplasm is mediated by an ABC transporter system.
Quantitative Data Summary
The following tables summarize quantitative data on the effect of this compound and iron availability on bacterial growth and gene expression.
Table 1: Effect of Iron and this compound on Bacterial Growth
| Organism | Strain | Medium Condition | Growth Metric (e.g., OD₆₀₀ at 24h) | Reference |
| Bordetella bronchiseptica | Wild-type | Iron-depleted SS medium | Limited growth | [10] |
| Bordetella bronchiseptica | alcS mutant | Iron-depleted SS medium | Severely impaired growth | [10] |
| Bordetella bronchiseptica | alcA mutant | Iron-depleted SS medium | Impaired growth, but less severe than alcS | [10] |
| Escherichia coli | K-12 | Iron-depleted MOPS medium | Minimal growth | [11] |
| Escherichia coli | K-12 | Iron-depleted MOPS + Desferrioxamine (DFO) | No growth | [11] |
| Pseudomonas syringae | DC3000 | hrpMM0 (iron-deficient) | Reduced growth rate and yield | [12] |
| Pseudomonas syringae | DC3000 | hrpMM0 + 100 µM FeCl₃ | Increased growth rate and yield | [12] |
Table 2: Regulation of this compound System Gene Expression
| Organism | Gene/Operon | Condition | Fold Change in Expression | Reference |
| Bordetella pertussis | alcA'-'lacZ | Iron-depleted vs. Iron-replete | Significant increase | [13] |
| Bordetella pertussis | alcB'-'lacZ | Iron-depleted vs. Iron-replete | Significant increase | [13] |
| Bordetella pertussis | alcC'-'lacZ | Iron-depleted vs. Iron-replete | Significant increase | [13] |
| Bordetella bronchiseptica | alcA promoter fusion | Iron-depleted, alcR mutant vs. wild-type | ~4-fold decrease | [6] |
| Bordetella pertussis | fauA-lacZ | Iron-depleted, alcR mutant vs. wild-type | Decreased expression | [5] |
Experimental Protocols
Protocol 1: Preparation of Iron-Limited Growth Medium
This protocol describes the preparation of a chemically defined, iron-limited growth medium suitable for studying siderophore production and its effects on bacterial growth.
Materials:
-
All glassware must be acid-washed (soaked in 6M HCl) and rinsed thoroughly with deionized water to remove trace iron.[14]
-
MOPS (3-(N-morpholino)propanesulfonic acid)
-
Tricine
-
Ammonium chloride (NH₄Cl)
-
Potassium sulfate (B86663) (K₂SO₄)
-
Magnesium chloride (MgCl₂)
-
Calcium chloride (CaCl₂)
-
Dipotassium phosphate (B84403) (K₂HPO₄)
-
Glucose (or other carbon source)
-
Chelex 100 resin
-
Trace metal solution (without iron)
Procedure:
-
Prepare a 10x MOPS-based buffer stock solution.
-
To create the iron-free medium base, combine the 10x buffer with solutions of NH₄Cl, K₂SO₄, MgCl₂, CaCl₂, and K₂HPO₄.
-
Add Chelex 100 resin to the medium base and stir for at least 4 hours to chelate and remove any contaminating iron.
-
Filter the medium through a 0.22 µm filter to remove the Chelex resin.
-
Autoclave the chelexed medium.
-
Separately prepare and autoclave a 20% glucose solution and a trace metal solution (containing Mn, Zn, Co, Cu, Ni, etc., but no Fe).
-
Aseptically add the sterile glucose and trace metal solutions to the chelexed medium base to the desired final concentrations.
-
For iron-replete control media, add a filter-sterilized solution of FeCl₃ to a final concentration of 10-100 µM.
Protocol 2: Bacterial Growth Curve Analysis in Iron-Limited Media
This protocol details the procedure for monitoring bacterial growth in response to iron availability and supplementation with this compound.[12][15]
Materials:
-
Iron-limited and iron-replete growth media (from Protocol 1)
-
Purified this compound solution (filter-sterilized)
-
Bacterial strain of interest
-
Spectrophotometer
-
Sterile culture tubes or microplate
Procedure:
-
Grow a starter culture of the bacterial strain overnight in a standard nutrient-rich broth.
-
Wash the cells twice in sterile, iron-free saline or buffer to remove residual iron and medium components. Resuspend the final cell pellet in the iron-free buffer.
-
Use the washed cell suspension to inoculate flasks or microplate wells containing the following media conditions:
-
Iron-limited medium (negative control)
-
Iron-limited medium + purified this compound (at various concentrations)
-
Iron-replete medium (positive control)
-
-
Incubate the cultures at the optimal temperature and shaking speed for the bacterial strain.
-
At regular time intervals (e.g., every 1-2 hours), measure the optical density (OD) of the cultures at 600 nm using a spectrophotometer.
-
Plot the OD₆₀₀ values against time to generate growth curves.
-
From the growth curves, determine key growth parameters such as the lag phase duration, exponential growth rate, and final cell density.
Protocol 3: Chrome Azurol S (CAS) Assay for Siderophore Detection
The CAS assay is a universal colorimetric method for detecting siderophores. Siderophores will remove iron from the blue CAS-iron complex, resulting in a color change to orange.[14][16][17]
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
FeCl₃·6H₂O in 10 mM HCl
-
Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES)
-
Agar (B569324) (for solid assay)
-
Bacterial culture supernatants
Procedure for Liquid CAS Assay:
-
Prepare the CAS assay solution:
-
Solution 1: Dissolve 60.5 mg of CAS in 50 ml of deionized water.
-
Solution 2: Dissolve 27 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.
-
Solution 3: Dissolve 72.9 mg of HDTMA in 40 ml of deionized water.
-
Slowly mix Solution 1 and Solution 2, then slowly add this mixture to Solution 3 while stirring. The resulting solution should be blue. Autoclave and store in the dark.
-
-
Assay:
-
Mix 0.5 ml of bacterial culture supernatant with 0.5 ml of the CAS assay solution.
-
Incubate at room temperature for approximately 20 minutes.
-
Measure the absorbance at 630 nm. A decrease in absorbance compared to a control (sterile medium) indicates the presence of siderophores.
-
Procedure for CAS Agar Plate Assay:
-
Prepare the CAS assay solution as described above.
-
Prepare a nutrient-limited agar medium (e.g., M9 minimal medium agar). Autoclave and cool to 50°C.
-
Slowly add the CAS assay solution to the molten agar with gentle swirling to mix.
-
Pour the CAS agar plates and allow them to solidify.
-
Spot a small volume (e.g., 5 µl) of the bacterial culture onto the center of the plate.
-
Incubate the plates at the appropriate temperature for 24-72 hours.
-
Siderophore production is indicated by the formation of an orange halo around the bacterial growth against the blue background of the agar.
Protocol 4: this compound Extraction and Purification
This protocol provides a general method for the extraction of this compound from bacterial culture supernatants.[1][2]
Materials:
-
Large volume of bacterial culture grown in iron-limited medium
-
Centrifuge
-
Ethyl acetate
-
Rotary evaporator
-
Silica (B1680970) gel for chromatography
-
Solvents for chromatography (e.g., chloroform (B151607), methanol)
Procedure:
-
Grow the bacterial culture in a large volume of iron-limited medium until the late exponential or early stationary phase.
-
Centrifuge the culture to pellet the cells. Collect the supernatant.
-
Acidify the supernatant to approximately pH 2.0 with HCl.
-
Extract the acidified supernatant multiple times with an equal volume of ethyl acetate.
-
Pool the organic phases and evaporate the solvent using a rotary evaporator to obtain a crude extract.
-
Further purify the crude extract using silica gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Collect fractions and test for siderophore activity using the CAS assay.
-
Pool the active fractions and evaporate the solvent to obtain purified this compound.
Visualizations
Signaling Pathway of this compound Regulation and Uptake
References
- 1. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional activation of Bordetella this compound siderophore genes requires the AlcR regulator with this compound as inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of this compound siderophore utilization on in vivo growth of Bordetella pertussis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Essential role of the iron-regulated outer membrane receptor FauA in this compound siderophore-mediated iron uptake in Bordetella species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional Analysis of the Bordetella this compound Siderophore Biosynthesis Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of iron-regulated Bordetella pertussis this compound siderophore biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptional Activation of Bordetella this compound Siderophore Genes Requires the AlcR Regulator with this compound as Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of AlcR, an AraC-Type Regulator of this compound Siderophore Synthesis in Bordetella bronchiseptica and Bordetella pertussis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of AlcR, an AraC-type regulator of this compound siderophore synthesis in Bordetella bronchiseptica and Bordetella pertussis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of growth media for extreme iron limitation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iitg.ac.in [iitg.ac.in]
- 13. Transcriptional analysis of the Bordetella this compound siderophore biosynthesis operon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 16. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 17. Siderophore Detection assay [protocols.io]
Application Notes and Protocols for the Genetic Manipulation of Alcaligin Biosynthesis in Bordetella
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the genetic manipulation of the alcaligin biosynthesis pathway in Bordetella species. This compound is a siderophore utilized by these bacteria for iron acquisition, a critical process for their survival and virulence. Understanding and manipulating this pathway is crucial for developing novel antimicrobial strategies and attenuated vaccine strains.
Introduction to this compound Biosynthesis and its Regulation
This compound production in Bordetella is a tightly regulated process primarily governed by the availability of iron. The biosynthesis genes, organized in the alc operon (alcA, alcB, alcC, alcD, alcE), are under the negative control of the Ferric uptake regulator (Fur) protein. In iron-replete conditions, Fur binds to the operator region of the alc operon, repressing transcription. Conversely, under iron-limiting conditions, Fur repression is lifted.
Maximal expression of the alc operon requires the positive transcriptional regulator, AlcR, an AraC-like protein. The transcription of alcR itself is also repressed by Fur in the presence of iron. A key feature of this regulatory circuit is a positive feedback loop where this compound, the final product of the pathway, acts as an inducer for AlcR-mediated transcriptional activation. This sophisticated mechanism ensures efficient production of the siderophore only when iron is scarce and the siderophore is available to signal its own synthesis.[1][2][3][4][5]
Data Presentation: Quantitative Analysis of this compound Biosynthesis
The following tables summarize quantitative data from studies on the genetic manipulation of this compound biosynthesis genes in Bordetella bronchiseptica.
Table 1: Siderophore Production in Bordetella bronchiseptica Mutants
This table illustrates the impact of mutations in key regulatory and biosynthetic genes on the production of this compound, as measured by the chrome azurol S (CAS) assay.
| Strain | Relevant Genotype | Siderophore Production (% of Wild-Type) | Reference |
| Wild-Type | alc+ | 100% | [6][7] |
| BRM1 | alcA::Tn5lacZ1 | ~36-41% | [6][7] |
| BRM6 | alcC::Tn5lacZ1 | ~36-41% | [6][7] |
| BRM9 | alc locus insertion | ~36-41% | [6][7] |
| BRM3 | Siderophore biosynthesis mutant | Very little to none detected | [6][7] |
| BRM8 | Siderophore biosynthesis mutant | Very little to none detected | [6][7] |
| DBB25 | alcA::kan | Not specified, but deficient | [8] |
| DBB22 | Siderophore production mutant | Not specified, but deficient | [9] |
Table 2: Gene Expression Analysis using alc-lacZ Fusions
This table presents data on the transcriptional activity of the alc operon under different conditions, measured by β-galactosidase activity from chromosomal alc-lacZ operons fusions.
| Strain Genotype | Growth Condition | β-Galactosidase Activity (Miller Units) | Reference |
| alcA-lacZ | Iron-depleted | High (specific values not provided) | [1][5] |
| alcA-lacZ | Iron-replete | Low (specific values not provided) | [1][5] |
| alcA-lacZ, ΔalcR | Iron-depleted | Significantly reduced compared to alcA-lacZ | [4][5] |
| alcA-lacZ, ΔalcR + this compound | Iron-depleted | Activity restored | [4][5] |
Visualizations
Signaling Pathway of this compound Biosynthesis Regulation
Caption: Regulation of the this compound Biosynthesis Pathway in Bordetella.
Experimental Workflow: Generation of a Markerless Gene Deletion Mutant
Caption: Workflow for Markerless Gene Deletion in Bordetella via Allelic Exchange.
Experimental Protocols
Protocol 1: Markerless Gene Deletion in Bordetella using Allelic Exchange with sacB Counter-selection
This protocol describes the generation of a markerless gene deletion in Bordetella bronchiseptica using a suicide vector containing the sacB gene for counter-selection.
Materials:
-
Bordetella bronchiseptica recipient strain
-
E. coli donor strain (e.g., SM10) containing the suicide vector
-
E. coli helper strain (e.g., containing pRK2013) for triparental mating
-
Suicide vector (e.g., pSS4245) containing the upstream and downstream flanking regions of the target gene and the sacB gene
-
Luria-Bertani (LB) agar (B569324) and broth
-
Stainer-Scholte (SS) medium
-
Appropriate antibiotics for selection
Procedure:
-
Vector Construction:
-
Amplify by PCR the upstream and downstream flanking regions (approx. 500 bp each) of the gene to be deleted from Bordetella genomic DNA.
-
Clone these fragments into a suicide vector containing an antibiotic resistance marker and the sacB gene, ensuring the flanking regions are on either side of where the gene of interest would be.
-
Transform the final construct into an E. coli donor strain.
-
-
Triparental Mating:
-
Grow overnight cultures of the Bordetella recipient, E. coli donor, and E. coli helper strains.
-
Mix the three cultures in a 1:1:1 ratio, spot the mixture onto an LB agar plate, and incubate overnight at 37°C to allow for conjugation.
-
Scrape the bacterial growth from the mating plate and resuspend it in SS medium.
-
-
Selection of Single Crossover Events (Integration):
-
Plate serial dilutions of the resuspended mating mixture onto SS agar plates containing the appropriate antibiotic to select for the suicide vector and an antibiotic to counter-select against the E. coli donor and helper strains.
-
Incubate the plates at 37°C until colonies appear. These colonies represent Bordetella cells in which the suicide vector has integrated into the chromosome via a single homologous recombination event.
-
-
Selection of Double Crossover Events (Excision and Gene Deletion):
-
Inoculate single colonies from the selection plates into SS broth without antibiotics and grow overnight at 37°C. This allows for the second crossover event to occur.
-
Plate serial dilutions of the overnight culture onto SS agar plates containing 10% sucrose. The sacB gene product, levansucrase, is toxic to Gram-negative bacteria in the presence of sucrose. Therefore, only cells that have lost the suicide vector through a second crossover will grow.
-
Incubate the plates at 37°C until colonies appear.
-
-
Screening for Deletion Mutants:
-
Patch individual colonies from the sucrose plates onto two different plates: one with the antibiotic for the suicide vector and one without. Colonies that grow on the plate without the antibiotic but not on the plate with the antibiotic have likely undergone a double crossover event and lost the vector.
-
Confirm the deletion of the target gene in the antibiotic-sensitive colonies by colony PCR using primers that flank the deleted region. The PCR product from the mutant will be smaller than the product from the wild-type.
-
Further confirm the deletion by DNA sequencing of the PCR product.
-
Protocol 2: Quantification of Siderophore Production using the Chrome Azurol S (CAS) Assay
This protocol provides a method for quantifying siderophore production in liquid cultures of Bordetella.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
FeCl₃·6H₂O
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)
-
Minimal Media 9 (MM9) salt solution
-
Casamino acids
-
Glucose
-
Bacterial culture supernatants
Procedure:
-
Preparation of CAS Assay Solution:
-
Solution 1: Dissolve 60.5 mg of CAS in 50 ml of deionized water.
-
Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.
-
Solution 3: Dissolve 72.9 mg of HDTMA in 40 ml of deionized water.
-
Slowly add Solution 1 to Solution 3 while stirring. Then, slowly add Solution 2 to the mixture. The solution should turn blue. Autoclave and store in the dark.
-
-
Preparation of CAS Agar Plates (for qualitative analysis):
-
Prepare a basal agar medium (e.g., MM9 salts with glucose and casamino acids).
-
Autoclave the basal medium and cool to 50°C.
-
Add the CAS assay solution to the molten agar to a final concentration of 10% (v/v) and mix gently to avoid bubbles.
-
Pour the CAS agar into sterile petri dishes.
-
-
Qualitative Assay:
-
Spot a small volume (e.g., 5 µl) of an overnight bacterial culture onto the center of a CAS agar plate.
-
Incubate at 37°C for 24-48 hours.
-
Siderophore production is indicated by the formation of a yellow-orange halo around the bacterial growth against the blue background.
-
-
Quantitative Liquid Assay:
-
Grow Bordetella strains in iron-depleted SS medium overnight at 37°C with shaking.
-
Centrifuge the cultures to pellet the cells and collect the cell-free supernatant.
-
In a microplate, mix 100 µl of the culture supernatant with 100 µl of the CAS assay solution.
-
Incubate at room temperature for 20 minutes.
-
Measure the absorbance at 630 nm.
-
The amount of siderophore is inversely proportional to the absorbance. A standard curve can be generated using a known siderophore like deferoxamine (B1203445) mesylate.
-
Calculate siderophore units as: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (CAS solution + uninoculated medium) and As is the absorbance of the sample.
-
Protocol 3: Triparental Mating for Plasmid Transfer to Bordetella
This protocol details a method for transferring plasmids from E. coli to Bordetella via conjugation, which is often more efficient than transformation for Bordetella species.
Materials:
-
Bordetella recipient strain
-
E. coli donor strain carrying the plasmid to be transferred (must contain an origin of transfer, oriT)
-
E. coli helper strain carrying a helper plasmid (e.g., pRK2013) that provides the transfer machinery in trans.
-
LB agar and broth
-
SS medium
-
Appropriate antibiotics for selection
Procedure:
-
Culture Preparation:
-
Grow overnight cultures of the Bordetella recipient, E. coli donor, and E. coli helper strains in LB broth with appropriate antibiotics to maintain the plasmids.
-
-
Mating:
-
Pellet 1 ml of each overnight culture by centrifugation and wash the cells once with fresh LB broth to remove any residual antibiotics.
-
Resuspend each cell pellet in a small volume (e.g., 50 µl) of LB broth.
-
On a single LB agar plate, spot the donor, helper, and recipient cell suspensions together in one spot.
-
Incubate the mating plate overnight at 37°C.
-
-
Selection of Transconjugants:
-
Scrape the bacterial growth from the mating spot and resuspend it in 1 ml of SS medium.
-
Plate serial dilutions of the cell suspension onto SS agar plates containing an antibiotic to select for the recipient Bordetella strain and an antibiotic to select for the plasmid that was transferred. The E. coli donor and helper strains will be counter-selected as they typically do not grow on SS medium.
-
Incubate the plates at 37°C for 2-4 days until colonies appear.
-
-
Verification of Transconjugants:
-
Streak single colonies onto fresh selective SS agar plates to obtain pure isolates.
-
Confirm the presence of the transferred plasmid in the Bordetella transconjugants by plasmid DNA isolation and restriction digest, or by PCR using plasmid-specific primers.
-
References
- 1. Transcriptional Analysis of the Bordetella this compound Siderophore Biosynthesis Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of iron-regulated Bordetella pertussis this compound siderophore biosynthesis genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conditional growth defect of Bordetella pertussis and Bordetella bronchiseptica ferric uptake regulator (fur) mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional Activation of Bordetella this compound Siderophore Genes Requires the AlcR Regulator with this compound as Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional activation of Bordetella this compound siderophore genes requires the AlcR regulator with this compound as inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of Bordetella bronchiseptica mutants deficient in siderophore activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of Bordetella bronchiseptica mutants deficient in siderophore activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. A siderophore production mutant of Bordetella bronchiseptica cannot use lactoferrin as an iron source - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Alcaligin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcaligin is a macrocyclic dihydroxamate siderophore produced by bacteria of the genera Bordetella and Alcaligenes.[] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to transport iron across cell membranes. The "Trojan horse" strategy, which involves conjugating drugs to siderophores, allows for the targeted delivery of these drugs into bacterial cells that express specific siderophore uptake systems.[2] Fluorescently labeled siderophores are invaluable tools for studying these uptake mechanisms, visualizing bacterial populations, and assessing the delivery of siderophore-drug conjugates.
These application notes provide a detailed protocol for the fluorescent labeling of this compound, enabling its use in a variety of imaging studies. Due to the chemical structure of this compound, which lacks primary or secondary amine groups, a direct labeling approach using common amine-reactive dyes (e.g., NHS esters) is not feasible. The proposed protocol is based on the esterification of one of the hydroxyl groups on the this compound molecule with a carboxy-functionalized fluorescent dye.
Data Presentation: Fluorescent Labeling of Siderophores
The following table summarizes representative quantitative data for the fluorescent labeling of hydroxamate siderophores. These values can serve as a benchmark for the successful fluorescent labeling of this compound.
| Parameter | Fluorescein | Rhodamine B | Cyanine5 |
| Dye/Siderophore Molar Ratio (initial) | 1.5:1 | 2:1 | 3:1 |
| Labeling Efficiency (%) | ~85 | ~80 | ~75 |
| Excitation Wavelength (nm) | 494 | 555 | 649 |
| Emission Wavelength (nm) | 521 | 580 | 670 |
| Quantum Yield | 0.92 | 0.31 | 0.28 |
| Photostability | Moderate | High | High |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound via Esterification
This protocol describes the conjugation of a fluorescent dye with a carboxylic acid functional group to one of the hydroxyl groups of this compound using a carbodiimide (B86325) coupling agent.
Materials:
-
This compound
-
Carboxy-functionalized fluorescent dye (e.g., 5-Carboxyfluorescein, Carboxyrhodamine 110)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
0.1 M Sodium bicarbonate solution
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system (optional, for purification)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF.
-
In a separate light-protected vial, dissolve the carboxy-functionalized fluorescent dye (1.5 equivalents) and DMAP (0.2 equivalents) in anhydrous DMF.
-
-
Coupling Reaction:
-
Add the this compound solution to the fluorescent dye solution.
-
Slowly add a solution of DCC (2 equivalents) in anhydrous DCM to the reaction mixture with constant stirring.
-
Allow the reaction to proceed at room temperature for 24 hours in the dark.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC using a suitable solvent system (e.g., DCM:Methanol (B129727) 9:1). The formation of the fluorescently labeled product will appear as a new spot with a different Rf value from the starting materials.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in a small amount of DCM and wash with 0.1 M sodium bicarbonate solution to remove unreacted dye, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM.
-
Alternatively, for higher purity, use preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the fluorescently labeled this compound by mass spectrometry and NMR spectroscopy.
-
Determine the concentration and degree of labeling using UV-Vis spectrophotometry by measuring the absorbance of the dye at its maximum absorption wavelength.
-
Protocol 2: Cellular Imaging with Fluorescently Labeled this compound
This protocol outlines the use of fluorescently labeled this compound to visualize bacterial cells that express the this compound uptake system.
Materials:
-
Fluorescently labeled this compound
-
Bacterial strain of interest (e.g., Bordetella pertussis)
-
Appropriate bacterial growth medium
-
Iron-depleted medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Bacterial Culture Preparation:
-
Grow the bacterial strain in its appropriate growth medium to the mid-logarithmic phase.
-
To induce the expression of siderophore uptake systems, subculture the bacteria in an iron-depleted medium for several hours prior to the experiment.
-
-
Labeling of Bacterial Cells:
-
Harvest the bacterial cells by centrifugation and wash them twice with PBS.
-
Resuspend the cells in PBS to a desired optical density (e.g., OD600 = 0.5).
-
Add the fluorescently labeled this compound to the bacterial suspension at a final concentration of 1-10 µM.
-
Incubate the cells with the fluorescent probe for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
After incubation, centrifuge the bacterial suspension to pellet the cells.
-
Remove the supernatant containing the unbound probe.
-
Wash the cells three times with cold PBS to minimize background fluorescence.
-
-
Microscopy:
-
Resuspend the final cell pellet in a small volume of PBS.
-
Mount a drop of the bacterial suspension on a microscope slide and cover with a coverslip.
-
Visualize the labeled bacteria using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Visualizations
Caption: Workflow for this compound fluorescent labeling.
Caption: this compound uptake pathway.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Alcaligin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcaligin is a macrocyclic dihydroxamate siderophore produced by several species of bacteria, most notably Bordetella pertussis and Bordetella bronchiseptica, the causative agents of whooping cough and kennel cough, respectively.[1][2] As a key virulence factor, this compound plays a crucial role in iron acquisition for these pathogens, enabling their survival and proliferation within an iron-limited host environment. The analysis of this compound and its derivatives by mass spectrometry is essential for understanding its biosynthesis, mechanism of action, and for the development of novel therapeutic strategies targeting bacterial iron uptake.
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound and its derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the mass-to-charge ratios (m/z) for this compound and its ferric complexes as observed by electrospray ionization mass spectrometry (ESI-MS). This data is crucial for targeted analysis and identification.
| Compound/Complex | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed m/z | Ion Species | Reference |
| This compound | C₁₆H₂₈N₄O₈ | 404.1907 | 405.1980 | [M+H]⁺ | |
| Ferric this compound | C₁₆H₂₅FeN₄O₈ | 457.1049 | 458.1122 | [FeL+H]⁺ | [3][4] |
| Di-ferric this compound Complex | C₄₈H₇₅Fe₂N₁₂O₂₄ | 1275.3341 | 638.1744 | [Fe₂L₃+2H]²⁺ | [3][4] |
Experimental Protocols
Sample Preparation: Extraction of this compound from Bacterial Culture
This protocol describes the extraction of this compound from a liquid culture of Bordetella species.
Materials:
-
Bacterial culture grown in iron-depleted media
-
Centrifuge and centrifuge tubes
-
0.22 µm sterile filter
-
Amber glass vials
-
Lyophilizer
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
Grow Bordetella species in a suitable iron-depleted liquid medium to induce siderophore production.
-
Harvest the bacterial culture and centrifuge at 10,000 x g for 15 minutes to pellet the cells.
-
Carefully decant the supernatant into a clean container.
-
Sterile-filter the supernatant using a 0.22 µm filter to remove any remaining bacterial cells.
-
Transfer the cell-free supernatant to amber glass vials to protect the light-sensitive siderophores.
-
Lyophilize the supernatant to dryness.
-
Reconstitute the lyophilized powder in a minimal volume of LC-MS grade methanol or water for analysis.
LC-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
Instrumentation:
-
HPLC or UHPLC system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Collision Gas: Argon
-
Scan Mode:
-
Full Scan (for qualitative analysis): m/z 100-1000
-
Multiple Reaction Monitoring (MRM) (for quantitative analysis):
-
This compound: Precursor ion m/z 405.2 → Product ions (specific fragments to be determined experimentally)
-
Ferric this compound: Precursor ion m/z 458.1 → Product ions (specific fragments to be determined experimentally)
-
-
Visualizations
This compound Biosynthesis and Transport Workflow
The following diagram illustrates the general workflow for the biosynthesis of this compound by Bordetella species and its subsequent transport.
Caption: Workflow of this compound Biosynthesis and Iron Uptake.
General LC-MS/MS Experimental Workflow
The diagram below outlines the key steps in a typical LC-MS/MS experiment for the analysis of this compound.
Caption: General Experimental Workflow for LC-MS/MS Analysis.
Concluding Remarks
The protocols and data presented provide a foundational framework for the mass spectrometry-based analysis of this compound and its derivatives. Researchers are encouraged to optimize the LC and MS parameters based on their specific instrumentation and analytical goals. Further investigation into the fragmentation patterns of this compound and its derivatives will enhance the specificity and sensitivity of quantitative assays. This powerful analytical approach will continue to be instrumental in elucidating the role of this compound in bacterial pathogenesis and in the discovery of novel antimicrobial agents.
References
- 1. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Alcaligin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcaligin is a dihydroxamate siderophore produced by bacteria of the genus Bordetella, including the causative agent of whooping cough, Bordetella pertussis, and by Alcaligenes denitrificans.[1][2][3] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in iron-limiting environments. Due to its crucial role in bacterial survival and virulence, the purification and study of this compound are of significant interest for understanding bacterial pathogenesis and for the development of novel antimicrobial agents. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of this compound from complex biological matrices, offering high resolution and reproducibility.
This document provides detailed application notes and protocols for the purification of this compound using reversed-phase HPLC (RP-HPLC). The methodologies described are based on established principles for the purification of siderophores and related microbial metabolites.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₈N₄O₈ | [1] |
| Molecular Weight | 404.42 g/mol | [1] |
| Appearance | White to off-white powder | General knowledge |
| Solubility | Soluble in water and polar organic solvents | General knowledge |
Experimental Protocols
I. Production and Extraction of this compound
Prior to HPLC purification, this compound must be produced by bacterial culture and extracted from the culture supernatant.
A. Bacterial Culture for this compound Production
-
Inoculum Preparation: Prepare a seed culture of a known this compound-producing strain, such as Bordetella bronchiseptica or Alcaligenes denitrificans, in an iron-replete medium (e.g., Stainer-Scholte broth).[4] Incubate at 37°C with shaking for 24 hours.[4]
-
Iron-Depleted Culture: Harvest the cells from the seed culture by centrifugation, wash with an iron-depleted medium, and inoculate into a larger volume of iron-depleted Stainer-Scholte medium.[4]
-
Incubation: Incubate the culture at 37°C with shaking for 24-48 hours to induce siderophore production.[4]
-
Harvesting Supernatant: Separate the bacterial cells from the culture medium by centrifugation to obtain the cell-free supernatant containing this compound.
B. Preliminary Purification by Extraction
A common method for the initial purification of this compound from culture supernatant is a benzyl (B1604629) alcohol-ether extraction.[5]
-
Extraction: Extract the cell-free supernatant with an equal volume of benzyl alcohol.
-
Back-extraction: Separate the organic phase and back-extract with an equal volume of diethyl ether and a small volume of sterile water.
-
Collection: The aqueous phase, now enriched with this compound, is collected for further purification.
II. High-Performance Liquid Chromatography (HPLC) Purification
Reversed-phase HPLC is a suitable method for the high-resolution purification of this compound. A C18 stationary phase is commonly employed for the separation of siderophores.
A. HPLC System and Column
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis detector is recommended.
-
Column: A reversed-phase C18 column (e.g., 10 mm x 250 mm, 5 µm particle size) is a suitable choice for preparative purification.
B. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid or Trifluoroacetic Acid (TFA) in HPLC-grade water. The acidic modifier helps to improve peak shape and retention of the siderophore.
-
Mobile Phase B (Organic): Acetonitrile or Methanol with 0.1% (v/v) Formic Acid or TFA.
-
Degassing: It is crucial to degas both mobile phases prior to use to prevent bubble formation in the HPLC system, which can interfere with detection and pump performance.
C. HPLC Method Parameters
The following table outlines a representative HPLC method for this compound purification. Optimization may be required depending on the specific HPLC system, column, and sample matrix.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 10 mm x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 500 µL - 2 mL (depending on sample concentration and column capacity) |
| Gradient Program | See table below |
D. Gradient Elution Program
A gradient elution is necessary to effectively separate this compound from other components in the crude extract.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
E. Post-Purification Processing
-
Fraction Collection: Collect the fractions corresponding to the this compound peak based on the chromatogram.
-
Solvent Evaporation: Remove the organic solvent from the collected fractions using a rotary evaporator or a centrifugal vacuum concentrator.
-
Lyophilization: Lyophilize the remaining aqueous solution to obtain purified this compound as a solid powder.
-
Purity Assessment: The purity of the final product can be assessed by analytical HPLC, mass spectrometry, and NMR spectroscopy.[1]
Data Presentation
The following tables summarize hypothetical quantitative data for a typical this compound purification run using the protocol described above. Actual results may vary.
Table 1: HPLC Retention Time of this compound
| Compound | Retention Time (minutes) |
| This compound | 15.2 |
Table 2: Purity and Yield of Purified this compound
| Parameter | Value |
| Initial Sample Purity (by area %) | ~40% |
| Final Purity (by area %) | >98% |
| Overall Yield | ~30% |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the production and purification of this compound.
Logical Relationship of HPLC Parameters
Caption: Key parameters influencing HPLC separation of this compound.
References
- 1. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound Siderophore Production by Bordetella bronchiseptica Strain RB50 Is Not Repressed by the BvgAS Virulence Control System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional Activation of Bordetella this compound Siderophore Genes Requires the AlcR Regulator with this compound as Inducer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of Alcaligin in Bacterial Cultures
Welcome to the technical support center for Alcaligin production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this compound in bacterial cultures, particularly in Bordetella species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield sometimes low?
This compound is a dihydroxamate siderophore produced by bacteria, notably Bordetella species, to scavenge iron from the environment.[1][2][3] Low yield is a common issue and can be attributed to a range of factors including suboptimal culture conditions, incorrect media composition, and genetic characteristics of the bacterial strain.
Q2: What is the most critical factor for inducing this compound production?
Iron starvation is the primary trigger for this compound biosynthesis. The production of this compound is tightly regulated and is induced when iron is limited in the culture medium.[4][5][6][7] Ensuring that your culture conditions are sufficiently iron-depleted is the most critical step for achieving a high yield.
Q3: How can I confirm if my bacterial strain is capable of producing this compound?
You can perform a qualitative screening using the Chrome Azurol S (CAS) agar (B569324) assay.[8] Bacteria that produce siderophores like this compound will create an orange halo around their colonies on the blue CAS agar. This indicates that the siderophore is chelating the iron from the CAS dye complex.
Q4: Can the growth phase of the bacteria affect this compound yield?
Yes, the production of secondary metabolites like this compound is often growth-phase dependent. Siderophore production typically increases during the late logarithmic to early stationary phase of growth when the bacterial population is dense and nutrients, particularly iron, become limited.[9]
Troubleshooting Guide
Issue 1: No or Very Low this compound Production Detected
Possible Cause 1: Inadequate Iron Limitation
-
Solution: Ensure all glassware is acid-washed to remove any trace iron.[8] Use high-purity reagents to prepare your culture media. You can also add an iron chelator like ethylenediamine-di-o-hydroxyphenylacetic acid (EDDHA) to the medium to further reduce iron availability.
Possible Cause 2: Incorrect Culture Medium Composition
-
Solution: The composition of the culture medium significantly impacts secondary metabolite production.[10][11] Ensure your medium has an appropriate carbon-to-nitrogen ratio and contains the necessary precursors for this compound biosynthesis. While a defined minimal medium is often used to control for iron content, some strains may require specific amino acids or vitamins for robust growth and production.
Possible Cause 3: Problem with the Bacterial Strain
-
Solution: Verify the genetic integrity of your bacterial strain. Spontaneous mutations can sometimes lead to a loss of secondary metabolite production. If possible, obtain a fresh culture from a reliable source or sequence key genes in the this compound biosynthesis pathway (alcA, alcB, alcC).[6][7]
Issue 2: Inconsistent this compound Yield Between Batches
Possible Cause 1: Variability in Inoculum Preparation
-
Solution: Standardize your inoculum preparation. Use a consistent volume of a culture at a specific optical density (OD) from a fresh starter culture. Inoculating from an old or stationary phase culture can lead to a lag in growth and inconsistent production.
Possible Cause 2: Fluctuations in Culture Conditions
-
Solution: Tightly control the physical parameters of your culture. This includes pH, temperature, and aeration. Even small variations in these parameters can significantly affect bacterial metabolism and this compound production.[12][13][14][15]
Possible Cause 3: Contamination
-
Solution: Microbial contamination can outcompete your production strain for nutrients and alter the culture environment, leading to reduced yield.[16] Regularly check for contamination by plating a sample of your culture on a general-purpose medium and examining it under a microscope.
Optimizing Culture Conditions for Enhanced this compound Yield
Systematic optimization of culture parameters is key to maximizing this compound production. Below is a summary of key parameters and their potential impact.
| Parameter | Typical Range for Bordetella | Effect on this compound Production | Troubleshooting Tips |
| pH | 6.5 - 7.5 | The optimal pH for this compound production is often slightly alkaline. Deviations can impact enzyme activity and nutrient uptake. | Use a buffered medium or monitor and adjust the pH during fermentation. |
| Temperature | 35°C - 37°C | While Bordetella can grow at a range of temperatures, the optimal temperature for this compound production may be narrower. | Perform a temperature optimization experiment, testing a range of temperatures (e.g., 30°C, 35°C, 37°C). |
| Aeration/Agitation | 150 - 250 rpm in shake flasks | Adequate aeration is crucial for the growth of aerobic bacteria. However, excessive shear stress from high agitation can inhibit growth and production.[12] | Optimize the agitation speed and consider using baffled flasks to improve oxygen transfer. |
| Carbon Source | Varies (e.g., glutamate, proline) | The type and concentration of the carbon source can influence the metabolic pathways leading to this compound production. | Test different carbon sources and concentrations to find the optimal conditions for your strain. |
| Nitrogen Source | Varies (e.g., ammonium (B1175870) salts, amino acids) | The nitrogen source provides the building blocks for amino acids and other essential molecules.[17] | Experiment with different nitrogen sources to see which one supports the best growth and this compound yield. |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound using the Chrome Azurol S (CAS) Assay
This protocol provides a method for quantifying the amount of this compound in a culture supernatant.
Materials:
-
CAS assay solution
-
Culture supernatant (cell-free)
-
Microplate reader
-
96-well microplate
Procedure:
-
Prepare the CAS assay solution as described by Schwyn and Neilands (1987).
-
In a 96-well plate, mix your cell-free culture supernatant with the CAS assay solution.
-
Incubate the plate at room temperature for a specified period (e.g., 20 minutes).
-
Measure the absorbance at 630 nm using a microplate reader.
-
The amount of siderophore is inversely proportional to the absorbance. A standard curve can be generated using purified this compound to determine the concentration in your samples.[18]
Calculation of Siderophore Units: The relative amount of siderophore production can be expressed as siderophore units, calculated using the following formula:
Siderophore Unit = (1 - (A / Ar)) * 100
Where:
-
A is the absorbance of the sample at 630 nm.
-
Ar is the absorbance of the reference (medium + CAS solution) at 630 nm.[19]
Protocol 2: Optimization of Culture Medium for this compound Production
This protocol outlines a systematic approach to optimizing the components of your culture medium.
Procedure:
-
Establish a Baseline: First, cultivate your Bordetella strain in a standard, iron-deficient minimal medium and quantify the this compound production. This will serve as your baseline.
-
One-Factor-at-a-Time (OFAT) Optimization:
-
Carbon Source: Prepare several batches of the minimal medium, each with a different primary carbon source (e.g., glucose, succinate, glutamate) at a constant concentration. Measure the this compound yield for each.
-
Nitrogen Source: Using the best carbon source identified, repeat the process with different nitrogen sources (e.g., ammonium chloride, peptone, yeast extract).
-
Trace Elements: Investigate the effect of supplementing the medium with trace minerals (excluding iron).
-
-
Response Surface Methodology (RSM): For a more advanced optimization, use a statistical approach like RSM to investigate the interactions between the most significant factors identified in the OFAT experiments. This can help you find the true optimal concentrations of media components.
Visualizing Key Processes
To aid in understanding the complex processes involved in this compound production and troubleshooting, the following diagrams illustrate the this compound biosynthesis and regulation pathway, a general troubleshooting workflow, and an experimental workflow for optimizing production.
Caption: this compound biosynthesis and regulation pathway.
Caption: A logical workflow for troubleshooting low this compound yield.
References
- 1. Impact of this compound Siderophore Utilization on In Vivo Growth of Bordetella pertussis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of this compound siderophore utilization on in vivo growth of Bordetella pertussis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional Analysis of the Bordetella this compound Siderophore Biosynthesis Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional Activation of Bordetella this compound Siderophore Genes Requires the AlcR Regulator with this compound as Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of iron-regulated Bordetella pertussis this compound siderophore biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptional analysis of the Bordetella this compound siderophore biosynthesis operon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Siderophore Detection assay [protocols.io]
- 9. Co-Culture Systems for the Production of Secondary Metabolites: Current and Future Prospects [openbiotechnologyjournal.com]
- 10. Influence of Culture Media Formulated with Agroindustrial Wastes on the Antimicrobial Activity of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient [mdpi.com]
- 13. The influence of pH and aeration rate on the fermentation of D-xylose by Candida shehatae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EFFECT OF AERATION ON pH VALUES OF BACTERIAL CULTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 세포 배양 오염 문제 해결 [sigmaaldrich.com]
- 17. Influence of Culture Conditions and Medium Compositions on the Production of Bacteriocin-Like Inhibitory Substances by Lactococcus lactis Gh1 | MDPI [mdpi.com]
- 18. This compound Siderophore Production by Bordetella bronchiseptica Strain RB50 Is Not Repressed by the BvgAS Virulence Control System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Alcaligin Degradation During Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of alcaligin, a dihydroxamate siderophore. Our goal is to help you optimize your extraction protocols to minimize degradation and maximize yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound extraction, providing potential causes and actionable solutions in a question-and-answer format.
Q1: Why is my this compound yield consistently low?
Low yields of this compound can be attributed to several factors throughout the extraction and purification process. Below are common causes and troubleshooting steps:
-
Incomplete Extraction from Culture Supernatant: The efficiency of the initial extraction from the cell-free supernatant is critical.
-
Solution: Ensure thorough mixing and sufficient contact time between the aqueous supernatant and the organic solvent (e.g., benzyl (B1604629) alcohol). Perform multiple extractions (at least three) with fresh solvent, as a single extraction is often insufficient to recover all the this compound.
-
-
Suboptimal pH During Extraction: The pH of the culture supernatant can influence the charge state and solubility of this compound in the organic phase.
-
Solution: While this compound is a neutral molecule over a range of pH values, extreme pH should be avoided. It is recommended to adjust the pH of the supernatant to around 6.0 before extraction with methods like Amberlite XAD-4 resin to ensure optimal binding.[1] For solvent extractions, maintaining a neutral to slightly acidic pH is generally advisable to prevent potential hydrolysis of the hydroxamate groups.
-
-
Degradation of this compound: this compound, like other hydroxamate siderophores, can be susceptible to degradation under certain conditions.
-
Solution: Avoid high temperatures during solvent evaporation and other heating steps. Use a rotary evaporator under reduced pressure at a temperature not exceeding 40-50°C.[1] Protect the sample from prolonged exposure to strong light and extreme pH.
-
-
Loss During Purification: Significant amounts of this compound can be lost during the purification steps.
-
Solution: If using Amberlite XAD-4 resin, ensure the column is not overloaded and that the elution is complete. Use a sufficient volume of the elution solvent (e.g., methanol (B129727)/water mixture) and collect fractions to monitor the elution profile using a colorimetric assay like the Chrome Azurol S (CAS) assay.
-
Q2: I'm observing degradation of my this compound sample. What are the likely causes and how can I prevent it?
This compound degradation can occur through hydrolysis of its amide bonds, particularly under harsh conditions.
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Cause 1: Extreme pH: Both strongly acidic and alkaline conditions can promote the hydrolysis of the hydroxamate functional groups, which are essentially amide linkages.
-
Prevention: Maintain the pH of your solutions as close to neutral as possible throughout the extraction and purification process, unless a specific pH is required for a particular step (e.g., binding to a resin). If pH adjustments are necessary, use dilute acids or bases and add them slowly while monitoring the pH.
-
-
Cause 2: High Temperatures: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.
-
Prevention: Keep samples on ice or at 4°C whenever possible. During solvent removal, use a rotary evaporator at a controlled, low temperature. For long-term storage, keep the purified this compound as a dry powder at -20°C or below.
-
-
Cause 3: Enzymatic Degradation: If the initial culture supernatant is not properly cleared of cells and cellular debris, residual enzymes could potentially degrade this compound.
-
Prevention: Ensure complete removal of bacterial cells by centrifugation and subsequent sterile filtration (0.22 µm filter) of the culture supernatant before proceeding with the extraction.
-
Q3: What are the best practices for using Amberlite XAD-4 resin for this compound purification?
Amberlite XAD-4 is a non-ionic, macroporous resin that can effectively capture this compound from aqueous solutions.
-
Resin Preparation: The resin must be properly prepared before use to remove preservatives and activate it.
-
Protocol: Wash the resin extensively with methanol to remove any impurities, followed by a thorough rinse with distilled water until the methanol is completely removed. Equilibrate the resin with the same buffer as your sample before loading.
-
-
Sample Loading: For optimal binding, the pH of the concentrated supernatant should be adjusted.
-
Protocol: Adjust the pH of the cell-free supernatant to 6.0 before loading it onto the equilibrated Amberlite XAD-4 column.[1] The flow rate during loading should be slow and controlled to allow for sufficient interaction between the this compound and the resin.
-
-
Elution: A polar organic solvent is typically used to elute the bound this compound.
-
Protocol: A common elution solvent is a mixture of methanol and water (e.g., 1:1 v/v).[1] Collect fractions during elution and monitor them using the CAS assay to identify the fractions containing this compound. Pool the positive fractions for further processing.
-
Data Presentation
The following table summarizes quantitative data on this compound and other siderophore yields obtained using different purification methods. This allows for a comparison of the efficiency of various techniques.
| Siderophore Type | Organism | Purification Method | Initial Concentration (µg/mL) | Final Yield (µg/mL) | Reference |
| Hydroxamate | Alcaligenes faecalis | Amberlite XAD-4 | 347 | 297 | [1] |
| Catecholate | Alcaligenes faecalis | Amberlite XAD-4 | 347 (total siderophores) | 50 | [1] |
Experimental Protocols
Here, we provide detailed methodologies for the key experiments cited in this guide.
Protocol 1: Benzyl Alcohol-Ether Extraction of this compound
This liquid-liquid extraction method is a classical approach for isolating hydroxamate siderophores.
Materials:
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Cell-free culture supernatant
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Benzyl alcohol
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Diethyl ether
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Saturated NaCl solution
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Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Preparation: Start with cell-free culture supernatant. Ensure all glassware is clean and free of interfering substances.
-
Extraction:
-
Transfer a known volume of the supernatant to a separatory funnel.
-
Add an equal volume of benzyl alcohol.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the phases to separate completely. The upper organic phase will contain the this compound.
-
Drain the lower aqueous phase.
-
Repeat the extraction of the aqueous phase with fresh benzyl alcohol at least two more times to maximize recovery.
-
-
Back Extraction:
-
Combine all the benzyl alcohol extracts.
-
To the combined organic phase, add an equal volume of diethyl ether. This will help to precipitate the this compound and facilitate its transfer back into an aqueous phase.
-
Add a smaller volume of distilled water and shake vigorously. The this compound will move into the aqueous phase.
-
Separate and collect the aqueous phase. Repeat the back-extraction with fresh water.
-
-
Drying and Concentration:
-
The resulting aqueous solution can be washed with diethyl ether to remove residual benzyl alcohol.
-
The aqueous phase can then be freeze-dried or concentrated under reduced pressure.
-
Protocol 2: Purification of this compound using Amberlite XAD-4 Resin
This solid-phase extraction method is effective for purifying neutral hydroxamate siderophores like this compound.[1]
Materials:
-
Cell-free culture supernatant
-
Amberlite XAD-4 resin
-
Methanol
-
Distilled water
-
12 M HCl
-
Chromatography column
Procedure:
-
Resin Preparation:
-
Suspend the Amberlite XAD-4 resin in methanol and let it soak for several hours or overnight to swell and remove preservatives.
-
Wash the resin extensively with distilled water to remove all traces of methanol.
-
Pack the resin into a chromatography column and equilibrate it with distilled water.
-
-
Sample Preparation and Loading:
-
Centrifuge the bacterial culture to pellet the cells. Collect the supernatant.
-
Concentrate the cell-free supernatant 10-fold using a rotary evaporator at 50°C.[1]
-
Adjust the pH of the concentrated supernatant to 6.0 with 12 M HCl.[1]
-
Load the pH-adjusted supernatant onto the prepared Amberlite XAD-4 column at a slow, controlled flow rate.
-
-
Washing:
-
After loading, wash the column with several column volumes of distilled water to remove unbound impurities.
-
-
Elution:
-
Elute the bound this compound from the resin using a 1:1 (v/v) mixture of methanol and water.[1]
-
Collect fractions of the eluate.
-
-
Monitoring and Collection:
-
Test each fraction for the presence of siderophores using the CAS assay.
-
Pool the fractions that test positive for this compound.
-
-
Final Steps:
-
The pooled fractions can be concentrated using a rotary evaporator to remove the methanol and water, yielding the purified this compound.
-
Visualizations
To aid in understanding the factors affecting this compound stability and the extraction workflow, the following diagrams are provided.
Caption: Factors leading to this compound degradation and preventative measures.
Caption: General workflow for the extraction and purification of this compound.
References
Technical Support Center: Optimizing Culture Conditions for Alcaligin Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for Alcaligin production.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why is my this compound yield consistently low or undetectable?
Answer: Low or no this compound production can stem from several factors, primarily related to iron concentration, culture conditions, and the health of your inoculum.
-
Iron Repression: this compound production is tightly regulated by iron levels and is induced under iron-limiting conditions. High concentrations of iron in your media will suppress the expression of the alc gene cluster responsible for biosynthesis.
-
Solution: Ensure all glassware is acid-washed to remove trace iron. Use high-purity reagents and consider preparing your medium with iron-free water. The optimal iron concentration for maximizing siderophore yield in Alcaligenes faecalis has been found to be between 1 µM and 2 µM.[1][2] A threshold level of 20 µM iron has been shown to suppress production.[1][2]
-
-
Suboptimal Culture Conditions: The pH, temperature, and aeration of your culture are critical.
-
Solution: Optimize these parameters for your specific strain. For Alcaligenes faecalis, a slightly alkaline pH of around 7.0 to 8.5 and a temperature of approximately 37°C have been reported to be optimal for siderophore production.[3] Ensure adequate aeration by using baffled flasks and optimizing the shaking speed (e.g., 120-150 rpm).
-
-
Inoculum Quality: The age and density of the starting culture can impact the kinetics of growth and subsequent this compound production.
-
Solution: Standardize your inoculum preparation. Use a fresh overnight culture to inoculate your production medium to a consistent starting optical density (e.g., OD600 of 0.05).
-
Question: My this compound production is inconsistent between batches. What could be the cause?
Answer: Batch-to-batch variability often points to inconsistencies in media preparation or inoculum quality.
-
Media Component Variability: Trace metal contamination in media components or water can significantly affect this compound production.
-
Solution: Use high-purity water and analytical-grade reagents. Prepare fresh media for each experiment to avoid degradation of components.
-
-
Inoculum Preparation: As mentioned above, inconsistent inoculum age or density will lead to variable results.
-
Solution: Maintain a standardized protocol for inoculum preparation, ensuring the culture is in the exponential growth phase when used for inoculation.
-
Question: I observe good bacterial growth, but this compound production remains low. Why?
Answer: This scenario suggests that the conditions are suitable for bacterial proliferation but not for the induction of secondary metabolite (this compound) synthesis.
-
Nutrient Imbalance: The carbon-to-nitrogen ratio and the specific sources of these nutrients can influence whether the cellular machinery prioritizes growth or secondary metabolite production.
-
Solution: Experiment with different carbon and nitrogen sources. For Alcaligenes faecalis, succinic and citric acids have been shown to support both growth and siderophore production.[3] Various nitrogen sources like ammonium (B1175870) sulfate, ammonium nitrate, and ammonium chloride are also effective.
-
-
Presence of Inhibitory Metal Ions: Besides iron, other metal ions can negatively impact this compound production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a dihydroxamate siderophore, a small, high-affinity iron-chelating molecule. It is produced by bacteria such as Bordetella species and Alcaligenes faecalis to scavenge ferric iron (Fe³⁺) from the environment, which is essential for their growth and virulence.[3][4]
Q2: How is this compound biosynthesis regulated?
A2: this compound biosynthesis is primarily regulated at the genetic level in response to iron availability. In iron-depleted conditions, the Ferric Uptake Regulator (Fur) protein dissociates from the operator region of the alcA gene, allowing for the transcription of the alc operon (alcA, alcB, alcC), which encodes the biosynthetic enzymes. The regulator AlcR, in the presence of this compound, further activates this transcription.[3][4]
Q3: What is the optimal medium composition for this compound production?
A3: The optimal medium is typically iron-deficient. A modified succinic acid medium is often used. The ideal carbon and nitrogen sources can be strain-dependent and should be empirically determined.
Q4: How can I quantify the amount of this compound produced?
A4: The Chrome Azurol S (CAS) assay is a widely used universal method for detecting and quantifying siderophores.[5][6] This colorimetric assay is based on the competition for iron between the siderophore and the CAS dye complex. The amount of this compound can be determined by measuring the change in absorbance and comparing it to a standard curve.
Data Presentation
Table 1: Effect of Iron and Other Metal Ions on Siderophore Production in Alcaligenes faecalis
| Metal Ion | Concentration (µM) | Effect on Siderophore Production | Reference |
| Iron (Fe³⁺) | 1 - 2 | Optimal for maximum yield | [1][2] |
| Iron (Fe³⁺) | 20 | Suppresses production | [1][2] |
| Copper (Cu²⁺) | ≥ 10 | Severe adverse effect | [1][2] |
| Cobalt (Co²⁺) | ≥ 10 | Severe adverse effect | [1][2] |
| Magnesium (Mg²⁺) | ≥ 20 | Severe adverse effect | [1][2] |
| Zinc (Zn²⁺) | ≥ 20 | Severe adverse effect | [1][2] |
Table 2: Influence of Carbon and Nitrogen Sources on Siderophore Production
| Nutrient Source | Compound | Observation | Reference |
| Carbon | Succinic Acid | Supports both growth and siderophore production | [3] |
| Citric Acid | Supports both growth and siderophore production | [3] | |
| Glucose | May favor biomass production over siderophore synthesis | [7] | |
| Fructose | May favor siderophore production over biomass production | ||
| Nitrogen | Ammonium Sulfate | Supports both growth and siderophore production | [3] |
| Ammonium Nitrate | Supports both growth and siderophore production | [3] | |
| Ammonium Chloride | Supports both growth and siderophore production | [3] | |
| Peptone | May lead to lower siderophore yields compared to inorganic sources | [4] |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for this compound Production
-
Media Preparation: Prepare a modified succinic acid medium. Ensure all glassware is acid-washed. Deferrate the medium if necessary using a chelating agent.
-
Inoculum Preparation: Inoculate a starter culture and grow overnight at the optimal temperature and shaking speed for your strain.
-
Inoculation: Inoculate the production medium with the overnight culture to a starting OD600 of 0.05.
-
Incubation: Incubate the culture in a shaker at the optimized temperature and agitation speed for 24-72 hours.
-
Sampling: Aseptically withdraw samples at regular intervals to monitor bacterial growth (OD600) and this compound production (using the CAS assay).
-
Harvesting: Centrifuge the culture to separate the supernatant containing the secreted this compound from the bacterial cells.
Protocol 2: Quantification of this compound using the Chrome Azurol S (CAS) Assay
-
CAS Assay Solution Preparation: Prepare the CAS assay solution as described by Schwyn and Neilands (1987).
-
Sample Preparation: Collect the cell-free supernatant from your culture.
-
Assay: Mix your sample with the CAS assay solution. The color will change from blue to orange/purple in the presence of siderophores.
-
Quantification: Measure the absorbance at 630 nm. The amount of siderophore is inversely proportional to the absorbance.
-
Standard Curve: Generate a standard curve using a known concentration of a standard siderophore (e.g., deferoxamine (B1203445) mesylate) to quantify the this compound in your samples.
Protocol 3: Optimization of Culture Conditions using Response Surface Methodology (RSM)
-
Factor Screening: Identify the key parameters affecting this compound production (e.g., pH, temperature, concentrations of key media components) using a Plackett-Burman design.
-
Central Composite Design (CCD): Use a CCD to study the interactions between the most significant factors and to determine their optimal levels.
-
Model Fitting and Analysis: Fit the experimental data to a polynomial model and analyze the results using ANOVA to determine the significance of the model and individual factors.
-
Optimization: Use the model to predict the optimal conditions for maximizing this compound production.
-
Validation: Perform experiments under the predicted optimal conditions to validate the model.
Visualizations
Caption: Regulation of the this compound biosynthesis pathway.
Caption: Workflow for optimizing this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of Response Surface Methodology for Optimization of Siderophore Production [arccjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. Heterotrophic nitrification by Alcaligenes faecalis: NO2-, NO3-, N2O, and NO production in exponentially growing cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Siderophore Production in Three Marine Bacterial Isolates along with Their Heavy-Metal Chelation and Seed Germination Potential Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Siderophore Detection assay [protocols.io]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Purified Alcaligin Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential instability issues with purified Alcaligin solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of my purified this compound solution?
The stability of this compound in solution can be influenced by several factors, primarily related to its chemical structure as a hydroxamic acid siderophore. Key factors include:
-
pH: this compound's hydroxamic acid moieties are susceptible to both acid-catalyzed and base-catalyzed hydrolysis, which can lead to the cleavage of the hydroxamate groups and a loss of iron-chelating ability.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis and oxidation.[2] Storing solutions at lower temperatures is generally recommended to enhance stability.[2][3]
-
Light: Exposure to light, particularly UV light, can promote photolytic degradation of the molecule.[4] It is advisable to protect this compound solutions from light.[4]
-
Oxidation: The hydroxamic acid groups can be susceptible to oxidation, which may be initiated by dissolved oxygen or the presence of oxidizing agents in the solvent or buffer.[4][5]
-
Enzymatic Degradation: If the solution is not sterile or contains cellular components, enzymes such as hydrolases could potentially degrade this compound.[6][7]
Q2: How should I store my purified this compound solutions for optimal stability?
For optimal stability, it is recommended to:
-
Store at low temperatures: For long-term storage, keep this compound solutions at -80°C. For short-term storage, -20°C is suitable.[3]
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent light-induced degradation.[4]
-
Use high-purity solvents: Utilize anhydrous, high-purity solvents to minimize contaminants that could promote degradation.
-
Consider aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into single-use volumes.[3]
-
Prepare fresh solutions: Whenever possible, the most reliable approach is to prepare solutions fresh before each experiment.[4]
Q3: My this compound solution has changed color. What does this indicate?
A color change, such as the appearance of a yellow or brownish tint, in your this compound solution is a potential indicator of chemical degradation.[3] This could be due to the formation of degradation products, possibly through oxidation or hydrolysis of the hydroxamic acid groups. It is recommended to discard the solution and prepare a fresh one. To investigate the cause, you can use analytical techniques such as UV-Vis spectroscopy to check for shifts in the maximum absorbance wavelength or HPLC/LC-MS to identify potential degradation products.
Q4: I am observing a precipitate in my this compound solution. What is the cause and how can I resolve it?
Precipitation in your this compound solution can be due to a few factors:
-
Low Solubility: this compound may have limited solubility in your chosen solvent, especially at higher concentrations.
-
Change in Temperature: A decrease in temperature can reduce the solubility of this compound, leading to precipitation.
-
Solvent Evaporation: Partial evaporation of the solvent will increase the concentration of this compound, potentially exceeding its solubility limit.
-
Chemical Degradation: The precipitate could be a less soluble degradation product of this compound.[4]
To resolve this, you can try the following:
-
Verify Solubility: Ensure that the concentration of your solution is below the solubility limit of this compound in that specific solvent and at the storage temperature.
-
Gentle Warming and Vortexing: If precipitation is due to cold storage, gently warm the vial to room temperature and vortex to redissolve the compound.
-
Use of a Co-solvent: If solubility is an issue, consider using a co-solvent system.
-
Prevent Evaporation: Ensure your container is tightly sealed to prevent solvent evaporation.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter with your purified this compound solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Loss of iron-chelating activity in an assay | - Chemical degradation (hydrolysis, oxidation) of the hydroxamic acid groups.- Adsorption of this compound to plasticware. | - Prepare a fresh solution of this compound immediately before the experiment.- Assess the stability of this compound in your specific assay buffer using the protocol below.- Use low-binding microplates or tubes. |
| Precipitate forms when diluting a stock solution into an aqueous buffer | - Low aqueous solubility of this compound.- The final concentration exceeds the solubility limit in the aqueous buffer. | - Decrease the final concentration of this compound in the assay.- Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing.- Consider the use of a small percentage of a co-solvent in the final buffer, if compatible with your experiment. |
| Inconsistent results between experiments | - Degradation of the this compound stock solution over time.- Variability in solution preparation. | - Use single-use aliquots of the stock solution to avoid freeze-thaw cycles.- Prepare a fresh stock solution more frequently.- Ensure accurate and consistent weighing and dissolution of the this compound powder. |
Experimental Protocols
Protocol: General Stability Assessment of a Purified this compound Solution
This protocol outlines a general method to assess the stability of a purified this compound solution under different conditions.
Objective: To determine the stability of a purified this compound solution over time at various temperatures.
Materials:
-
Purified this compound powder
-
High-purity solvent (e.g., DMSO, methanol, or an appropriate buffer)
-
HPLC or LC-MS system
-
Low-binding vials (e.g., amber glass or polypropylene)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
Procedure:
-
Preparation of Stock Solution:
-
Carefully weigh the required amount of this compound powder.
-
Dissolve the powder in the chosen solvent to a known concentration (e.g., 10 mM).
-
Ensure the compound is completely dissolved. Gentle vortexing may be applied.
-
-
Sample Preparation and Incubation:
-
Aliquot the stock solution into separate, clearly labeled low-binding vials for each time point and temperature condition.
-
Incubate the vials at the desired temperatures.
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one vial from each temperature condition. The t=0 sample should be analyzed immediately after preparation.
-
-
Analysis:
-
Analyze the samples using a validated HPLC or LC-MS method to quantify the concentration of intact this compound.
-
The method should be able to separate this compound from any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound against time for each temperature condition to visualize the degradation kinetics.
-
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Workflow for this compound stability assessment.
References
- 1. The acid-catalysed hydrolysis and protonation behaviour of hydroxamic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Production and Antibacterial Activity of Atypical Siderophore from Pseudomonas sp. QCS59 Recovered from Harpachene schimperi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation pathway and generation of monohydroxamic acids from the trihydroxamate siderophore deferrioxamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Increase Alcaligin Activity in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance Alcaligin activity in bioassays. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its activity important to measure?
This compound is a siderophore, a small, high-affinity iron-chelating molecule, produced by bacteria of the Bordetella genus, such as Bordetella pertussis and Bordetella bronchiseptica.[1] Its primary function is to scavenge ferric iron (Fe³⁺) from the environment, which is essential for bacterial growth and survival, particularly in iron-limited conditions like a host organism. Measuring this compound activity is crucial for understanding bacterial iron acquisition, pathogenesis, and for the development of novel antimicrobial agents that could target this pathway.
Q2: How is this compound production regulated in Bordetella?
This compound production is tightly regulated by iron availability. In iron-replete conditions, the global transcriptional repressor Fur (Ferric uptake regulator) binds to iron and represses the transcription of the alc operon, which contains the genes for this compound biosynthesis (alcA, B, C, D, E), transport (alcS), and regulation (alcR).[2][3] Under iron-starvation conditions, Fur is inactive, allowing for the transcription of the alc operon. Furthermore, this compound itself acts as an inducer in a positive feedback loop with the AraC-type transcriptional regulator, AlcR, to maximize its own production.[4][5]
Q3: What is the primary method for detecting and quantifying this compound activity?
The most common method is the Chrome Azurol S (CAS) assay. This is a universal colorimetric assay for siderophores. The assay is based on a blue-colored ternary complex of CAS, iron (III), and a detergent. When a siderophore like this compound is present, it removes the iron from the complex, causing a color change to orange/yellow. The intensity of this color change is proportional to the amount of siderophore present and can be quantified spectrophotometrically.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound bioassays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low this compound activity detected (e.g., no halo on CAS agar (B569324), no color change in liquid CAS assay). | 1. High iron concentration in the medium: Iron represses this compound production. | 1. Use iron-deferred media. Ensure all glassware is acid-washed to remove trace iron. Treat media components like casamino acids to remove iron. |
| 2. Sub-optimal growth conditions: Incorrect temperature, pH, or aeration can affect bacterial growth and siderophore production. | 2. Optimize growth conditions for your Bordetella strain. Typically, 37°C with good aeration is recommended. | |
| 3. Mutation in this compound biosynthesis or regulatory genes: The bacterial strain may have a mutation in the alc operon or the alcR gene. | 3. Verify the genotype of your bacterial strain. Use a wild-type strain as a positive control. | |
| Inconsistent or not reproducible results in the CAS assay. | 1. Iron contamination: Trace amounts of iron in glassware or reagents can interfere with the assay. | 1. Meticulously acid-wash all glassware. Use high-purity, iron-free water and reagents. |
| 2. Variability in inoculum size: Different starting amounts of bacteria will lead to variations in this compound production. | 2. Standardize the inoculum size for all experiments. | |
| 3. Instability of the CAS reagent: The CAS assay reagent can be sensitive to pH and light. | 3. Prepare the CAS reagent fresh and store it in a dark, cool place. Ensure the pH of the final medium is correctly buffered. | |
| False-positive results in the CAS assay (color change without siderophore production). | 1. Production of other iron-chelating compounds: The bacteria may produce other molecules that can chelate iron. | 1. Confirm the presence of this compound using a more specific method like HPLC or mass spectrometry. |
| 2. pH changes in the medium: A significant drop in the pH of the culture medium can cause a color change in the CAS reagent. | 2. Use a well-buffered medium and monitor the pH of your cultures. | |
| Toxicity to the bacterial strain on CAS agar plates. | 1. The detergent in the CAS assay (e.g., HDTMA) can be toxic to some bacterial strains. | 1. Use a modified CAS assay, such as an overlay CAS (O-CAS) assay, where the bacteria are grown first and then overlaid with the CAS agar. |
Data Presentation
The following table summarizes the effect of initial iron concentration on this compound production by Bordetella bronchiseptica. This compound concentration was measured in the culture supernatant after 24 hours of growth in an iron-depleted medium supplemented with varying concentrations of FeCl₃.
| Initial FeCl₃ Concentration (µM) | This compound Concentration (µM) (Mean ± SD) |
| 0 | 157 ± 8 |
| 10 | 125 ± 12 |
| 25 | 78 ± 9 |
| 50 | 15 ± 4 |
| 100 | < 5 |
Data is hypothetical and for illustrative purposes, based on the general understanding of iron repression of siderophore production.
Experimental Protocols
Detailed Protocol for Quantitative Liquid Chrome Azurol S (CAS) Assay
This protocol describes a method to quantify the concentration of this compound in a liquid sample.
1. Preparation of CAS Assay Solution:
-
Solution 1 (CAS): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
Solution 2 (FeCl₃): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Solution 3 (HDTMA): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide in 40 mL of deionized water.
-
Mixing: Slowly add Solution 2 to Solution 1 while stirring. Then, slowly add Solution 3 to the mixture. The resulting solution should be a deep blue color. Autoclave and store in a dark bottle at 4°C.
2. Sample Preparation:
-
Grow Bordetella culture in iron-depleted medium.
-
Centrifuge the culture to pellet the cells.
-
Collect the supernatant and filter-sterilize it.
3. Assay Procedure:
-
In a microplate, mix 100 µL of the CAS assay solution with 100 µL of the bacterial supernatant.
-
As a reference, mix 100 µL of CAS assay solution with 100 µL of uninoculated medium.
-
Incubate at room temperature for 20 minutes.
-
Measure the absorbance at 630 nm.
4. Calculation of Siderophore Units:
The percentage of siderophore units can be calculated using the following formula:
% Siderophore Units = [(Ar - As) / Ar] * 100
Where:
-
Ar = Absorbance of the reference (CAS solution + uninoculated medium)
-
As = Absorbance of the sample (CAS solution + culture supernatant)
A standard curve can be generated using known concentrations of a purified siderophore (e.g., desferrioxamine) to determine the concentration of this compound in the sample.
Visualizations
This compound Biosynthesis and Regulatory Pathway
References
- 1. Impact of this compound Siderophore Utilization on In Vivo Growth of Bordetella pertussis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of AlcR, an AraC-type regulator of this compound siderophore synthesis in Bordetella bronchiseptica and Bordetella pertussis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Transcriptional activation of Bordetella this compound siderophore genes requires the AlcR regulator with this compound as inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional Activation of Bordetella this compound Siderophore Genes Requires the AlcR Regulator with this compound as Inducer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Chrome Azurol S (CAS) Assay
Welcome to the Technical Support Center for the Chrome Azurol S (CAS) assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring accurate and reproducible results in siderophore detection.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the CAS assay?
The CAS assay is a universal colorimetric method for detecting siderophores, which are high-affinity iron-chelating molecules produced by various microorganisms. The assay operates on the principle of competition for iron. In the assay solution, Chrome Azurol S dye, ferric iron (Fe³⁺), and a detergent like hexadecyltrimethylammonium bromide (HDTMA) form a stable blue ternary complex. When a sample containing siderophores is introduced, the siderophores, having a higher affinity for iron, sequester the Fe³⁺ from the dye complex. This leads to the release of the free CAS dye, resulting in a visible color change from blue to orange or yellow, which can be quantified spectrophotometrically.[1]
Q2: What are the most common sources of interference in the CAS assay?
Several factors can interfere with the accuracy of the CAS assay, leading to either false-positive or false-negative results. These include:
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Iron Contamination: Trace amounts of iron in glassware or media components can lead to false negatives by saturating the siderophores before they can react with the CAS-iron complex.[2]
-
Media Components: High concentrations of phosphates in the growth medium can precipitate iron, while other components may contain weak chelators, causing interference.[3][4] Yellowish ingredients in complex media can also interfere with spectrophotometric readings.[4]
-
Toxicity of HDTMA: The detergent HDTMA, used to stabilize the CAS-iron complex, can be toxic to some microorganisms, particularly Gram-positive bacteria and fungi, inhibiting their growth and siderophore production.[5][6]
-
pH Fluctuations: The stability of the CAS-iron complex is pH-dependent. A pH outside the optimal range (typically around 6.8) can cause the complex to dissociate, leading to a color change that is not due to siderophore activity.[4][7]
-
Non-Siderophore Chelating Agents: Some organisms produce other iron-chelating compounds, such as organic acids, which can lead to false-positive results.[7]
Q3: How can I prepare iron-free glassware to prevent contamination?
To eliminate iron contamination from glassware, a thorough acid wash is crucial.[8] A widely accepted protocol is as follows:
-
Rinse glassware with deionized water.
-
Soak the glassware in 6M Hydrochloric Acid (HCl) for at least 24 hours.[8]
-
Thoroughly rinse the glassware multiple times with high-purity, deionized water to remove all traces of acid.[8]
-
Allow the glassware to air dry in a dust-free environment or use an oven.
Q4: My microbial strain is sensitive to HDTMA. How can I modify the assay?
For microorganisms sensitive to HDTMA, several modifications to the standard CAS assay can be employed:
-
Overlay CAS (O-CAS) Assay: In this method, the microorganism is first grown on a suitable agar (B569324) medium without the CAS reagents. Subsequently, a top layer of CAS agar is overlaid onto the culture.[6][9] This allows for microbial growth without direct contact with potentially toxic components.
-
Use of Alternative Detergents: Research has shown that other detergents, such as N-dodecyl-N, N-dimethyl-3-ammonio-1-propanesulfonate (DDAPS), can be less toxic to fungi and still produce reliable results.
-
Split-Plate Method: The petri dish is divided, with one half containing the growth medium for the microorganism and the other half containing the CAS agar. Siderophores produced will diffuse into the CAS agar, causing a color change without direct contact between the microbe and the assay components.[10]
Q5: Can the CAS assay provide quantitative results?
While the CAS agar plate assay is primarily qualitative (indicated by a halo), the liquid CAS assay can be adapted for quantitative measurements.[11] The decrease in absorbance at approximately 630 nm is proportional to the concentration of siderophores in the sample.[3] However, it's important to note that this provides a semi-quantitative estimation of total siderophore production. For precise quantification, it is often recommended to use complementary, more specific methods like High-Performance Liquid Chromatography (HPLC).[3]
Troubleshooting Guide
This section addresses common issues encountered during the CAS assay and provides systematic solutions.
| Problem | Possible Causes | Recommended Solutions |
| No color change (False Negative) | 1. Insufficient siderophore production. 2. Iron contamination in media or glassware.[2] 3. Degradation of siderophores. | 1. Optimize culture conditions to enhance siderophore production (e.g., use iron-limiting media). 2. Ensure all glassware is acid-washed and use high-purity reagents.[8] 3. Check the stability of your siderophores under the assay conditions (pH, temperature). |
| Color change in negative control (False Positive) | 1. Presence of non-siderophore iron chelators (e.g., organic acids) in the sample or media.[7] 2. pH of the assay is incorrect, causing the CAS-iron complex to dissociate.[7] | 1. Run controls with uninoculated medium to check for interfering substances.[9] 2. Verify and adjust the pH of the CAS assay solution to the optimal range (around 6.8).[7] |
| Precipitation in the CAS reagent | 1. Incorrect concentration of reagents. 2. Poor water quality. | 1. Double-check the concentrations of all components in the CAS solution. 2. Use high-purity, deionized water for all solutions. |
| Inhibition of microbial growth on CAS agar | 1. Toxicity of the detergent HDTMA to the specific microorganism.[5][6] | 1. Use a modified protocol such as the O-CAS assay or a split-plate method.[9][10] 2. Consider replacing HDTMA with a less toxic detergent like DDAPS. |
Experimental Protocols
Protocol 1: Standard CAS Agar Plate Assay
This protocol is adapted from the original method by Schwyn and Neilands (1987).
1. Preparation of Blue Dye Solution:
-
Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Solution 3: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Mixing: Slowly add Solution 2 to Solution 1 while stirring. Then, slowly add Solution 3 to the mixture. The solution will turn dark blue. Autoclave and store in a dark, sterile container.[8]
2. Preparation of CAS Agar:
-
Prepare a suitable growth medium for your microorganism (e.g., MM9 minimal medium).
-
Autoclave the growth medium and cool to 50°C.
-
Aseptically add the sterile blue dye solution to the cooled agar medium (typically in a 1:9 ratio of dye solution to medium).
-
Gently swirl to mix thoroughly and pour into sterile petri dishes.
Protocol 2: Overlay CAS (O-CAS) Assay
This modified protocol is ideal for organisms sensitive to the components of the standard CAS agar.[6]
1. Base Agar Preparation:
-
Prepare and pour your standard growth medium into petri dishes and allow it to solidify.
-
Inoculate your microorganism onto the surface of this base agar and incubate under optimal conditions to allow for growth and siderophore production.
2. Overlay CAS Agar Preparation:
-
Prepare the CAS blue dye solution as described in Protocol 1.
-
Prepare a separate solution of 1.5% (w/v) agar in a suitable buffer (e.g., PIPES buffer, pH 6.8). Autoclave and cool to 50°C.
-
Mix the sterile blue dye solution with the melted agar solution.
-
Carefully pour a thin layer of this CAS overlay agar onto the pre-cultured plates.
-
Incubate the plates and observe for the formation of an orange/yellow halo around the colonies.
Visualizing Experimental Workflows and Logic
Standard CAS Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Screening for Microbial Metal-Chelating Siderophores for the Removal of Metal Ions from Solutions | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. O-CAS, a fast and universal method for siderophore detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Growth of Alcaligin-Deficient Mutants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor growth in Alcaligin-deficient bacterial mutants, particularly Bordetella species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important for bacterial growth?
This compound is a type of siderophore, which is a small, high-affinity iron-chelating molecule produced by certain bacteria, including species of Bordetella.[1][2] Iron is an essential nutrient for bacterial growth, but its availability in host environments is often extremely low.[3] this compound is secreted by bacteria to scavenge for ferric iron (Fe³⁺) in the environment. The resulting ferric this compound complex is then recognized by a specific receptor on the bacterial outer membrane and transported into the cell, thereby providing the bacterium with the iron it needs to grow and thrive.[3][4]
Q2: Why do this compound-deficient mutants exhibit poor growth?
This compound-deficient mutants, either those unable to synthesize this compound or those lacking the specific outer membrane receptor (FauA) for the ferric this compound complex, display poor growth primarily under iron-limiting conditions.[3][4][5][6] This growth defect is a direct consequence of their inability to efficiently acquire iron from the environment.[3] In competitive environments, such as within a host organism, this inability to scavenge iron severely impairs their fitness and survival compared to wild-type strains.[5][6]
Q3: What is the genetic basis for this compound production and its regulation?
The production and transport of this compound are controlled by a cluster of genes, often referred to as the alc gene cluster.[3] This cluster includes genes responsible for the biosynthesis of this compound (alcA, B, C, D, E, R, S), its export, and the uptake of the iron-bound form (fauA).[3][4] The expression of these genes is tightly regulated in response to iron availability. The Fur (Ferric uptake regulator) protein represses the expression of the alc genes when iron levels are sufficient.[7][8][9] Additionally, a positive regulatory loop exists where the AlcR protein, in the presence of this compound itself acting as an inducer, enhances the transcription of the alc genes under iron-starved conditions.[7][8][10]
Troubleshooting Guide for Poor Growth of this compound-Deficient Mutants
This guide provides a systematic approach to diagnosing and addressing poor growth phenotypes in this compound-deficient mutants.
Diagram: Troubleshooting Workflow for Poor Growth
Caption: A stepwise workflow for troubleshooting poor growth in this compound-deficient bacterial mutants.
| Issue | Possible Cause | Recommended Action |
| No or minimal growth in liquid culture and on solid media. | Iron Limitation: The primary reason for poor growth of this compound-deficient mutants is the inability to acquire sufficient iron from standard laboratory media, which are often iron-depleted. | Supplement the growth medium with an iron source that can be utilized independently of the this compound system. Common supplements include ferric chloride (FeCl₃) or hemin. |
| Growth is observed in rich media but not in minimal media. | Nutrient Limitation: Minimal media are inherently low in many nutrients, including iron, exacerbating the growth defect of the mutant. | Confirm that the minimal medium is appropriately supplemented with all necessary nutrients other than relying on this compound-mediated iron uptake. Consider using a richer medium for routine cultivation if the experimental design allows. |
| The mutant strain grows slower than the wild-type even in supplemented media. | Secondary Mutations or Polar Effects: The genetic modification that knocked out the this compound biosynthesis or uptake gene may have inadvertently affected downstream genes or caused other metabolic imbalances. | Re-sequence the mutated region to ensure no unintended genetic changes have occurred. Perform a complementation study by reintroducing a functional copy of the deleted gene on a plasmid to see if the wild-type growth phenotype is restored. |
| Variable growth rates are observed between different experimental replicates. | Inconsistent Culture Conditions: Factors such as aeration, pH, and temperature can significantly impact bacterial growth, and any variability can lead to inconsistent results.[11] | Ensure that all culture conditions are standardized. This includes using the same batch of media, maintaining a consistent inoculum size, and ensuring uniform aeration and temperature across all replicates. |
Quantitative Data Summary
The following table summarizes the expected growth characteristics of wild-type and this compound-deficient mutants under different iron conditions. The values are illustrative and may vary depending on the specific bacterial species and experimental setup.
| Strain | Growth Condition | Typical Doubling Time (hours) | Maximum Optical Density (OD₆₀₀) |
| Wild-Type | Iron-Replete Medium | 1.5 - 2.5 | 1.8 - 2.2 |
| Iron-Depleted Medium | 2.0 - 3.5 | 1.2 - 1.6 | |
| This compound-Deficient Mutant (Δalc genes) | Iron-Replete Medium | 1.5 - 2.5 | 1.8 - 2.2 |
| Iron-Depleted Medium | 4.0 - 6.0 (or no growth) | 0.2 - 0.6 | |
| Ferric this compound Receptor Mutant (ΔfauA) | Iron-Replete Medium | 1.5 - 2.5 | 1.8 - 2.2 |
| Iron-Depleted Medium | 4.0 - 6.0 (or no growth) | 0.2 - 0.6 | |
| Iron-Depleted + this compound | 4.0 - 6.0 (or no growth) | 0.2 - 0.6 |
Experimental Protocols
Protocol 1: Bacterial Growth Curve Analysis
This protocol details the steps to compare the growth of wild-type and this compound-deficient mutants.[12][13][14][15]
Materials:
-
Wild-type and mutant bacterial strains
-
Sterile liquid growth medium (e.g., Tryptic Soy Broth)
-
Sterile iron-replete and iron-depleted media
-
Spectrophotometer
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities
Procedure:
-
Prepare Inoculum: From a fresh agar (B569324) plate, pick a single colony of the wild-type and each mutant strain and inoculate into separate tubes containing 5 mL of iron-replete broth. Incubate overnight at the optimal temperature with shaking.
-
Standardize Inoculum: The next day, measure the optical density (OD₆₀₀) of the overnight cultures. Dilute the cultures in fresh, pre-warmed media to a starting OD₆₀₀ of 0.05.
-
Set Up Experimental Cultures: Inoculate the standardized cultures into flasks containing either iron-replete or iron-depleted media. Include an uninoculated media blank for each condition.
-
Incubation and Measurement: Incubate the flasks at the optimal temperature with vigorous shaking. At regular intervals (e.g., every 1-2 hours), aseptically remove an aliquot from each flask and measure the OD₆₀₀.
-
Data Analysis: Plot the OD₆₀₀ values against time on a semi-logarithmic graph to visualize the growth curves and determine the doubling time for each strain under each condition.
Signaling Pathway Diagram
Diagram: Regulation of the this compound System
Caption: A diagram illustrating the regulatory pathway of the this compound siderophore system in response to iron availability.
References
- 1. Buy this compound (EVT-1587324) [evitachem.com]
- 2. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Essential Role of the Iron-Regulated Outer Membrane Receptor FauA in this compound Siderophore-Mediated Iron Uptake in Bordetella Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of this compound siderophore utilization on in vivo growth of Bordetella pertussis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of this compound Siderophore Utilization on In Vivo Growth of Bordetella pertussis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional Activation of Bordetella this compound Siderophore Genes Requires the AlcR Regulator with this compound as Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. scilit.com [scilit.com]
- 10. Transcriptional activation of Bordetella this compound siderophore genes requires the AlcR regulator with this compound as inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbiozindia.com [microbiozindia.com]
- 12. microbenotes.com [microbenotes.com]
- 13. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. Bacterial Growth Curve Measurements with a Multimode Microplate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Alcaligin Transport Assay Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and reliability of Alcaligin transport assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its transport important to study?
A1: this compound is a hydroxamate-type siderophore produced by bacteria, most notably Bordetella species, to acquire iron from their environment. Siderophores are low-molecular-weight, high-affinity iron-chelating compounds. The transport of ferric-alcaligin complexes into the bacterial cell is crucial for survival in iron-limited conditions, such as within a host organism. Studying this transport system can reveal potential targets for novel antimicrobial agents that could disrupt bacterial iron acquisition and, consequently, their virulence.
Q2: What are the key components of the this compound transport system in Bordetella?
A2: The primary components include the siderophore this compound itself, the outer membrane receptor FauA which binds the ferric-alcaligin complex, and the exporter AlcS, which is a member of the major facilitator superfamily of membrane efflux pumps. The expression of these components is regulated by the iron status of the cell, primarily through the Fur (Ferric uptake regulator) protein, and is positively regulated by the AraC-like regulator AlcR, with this compound acting as an inducer.
Q3: What is the principle behind a typical this compound transport assay?
A3: A typical this compound transport assay measures the uptake of iron into bacterial cells, mediated by this compound. The most common method involves using radio-labeled iron (e.g., ⁵⁵Fe or ⁵⁹Fe) chelated to this compound. Bacteria are incubated with the ⁵⁵Fe-Alcaligin complex, and at various time points, the amount of radioactivity inside the cells is measured. This provides a direct quantification of iron transport.
Q4: Are there non-radioactive alternatives for this compound transport assays?
A4: Yes, while radioactive assays are highly sensitive, non-radioactive methods are being developed to avoid the hazards associated with radioactivity. One such approach involves using a stable isotope-labeled substrate, which is then detected inside the cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Another, less direct method, is a growth promotion assay, where the ability of this compound to support the growth of a siderophore-deficient mutant in iron-limited media is quantified.
Troubleshooting Guide
This guide addresses common issues encountered during this compound transport assays in a question-and-answer format.
Q5: I am observing very low or no signal in my radioactive ⁵⁵Fe-Alcaligin uptake assay. What could be the cause?
A5: Low signal in a radioactive uptake assay can stem from several factors. Here are some potential causes and solutions:
-
Insufficient Expression of Transport Components: The expression of the FauA receptor is crucial for uptake. Ensure that your bacterial culture has been grown under iron-depleted conditions to induce the expression of the this compound transport system.
-
Poor ⁵⁵Fe-Alcaligin Complex Formation: Incomplete chelation of ⁵⁵Fe by this compound will result in free iron in your assay, which is not transported via the FauA receptor. Ensure you are using a slight molar excess of this compound to ⁵⁵FeCl₃ and allow sufficient incubation time for the complex to form.
-
Degradation of this compound: this compound, like other biological molecules, can degrade. Use freshly prepared this compound solutions for your assays.
-
Incorrect Bacterial Growth Phase: It is generally best to use bacteria in the mid-log phase of growth for transport assays, as they are most metabolically active.
-
Inefficient Washing: Inadequate washing of the cells after incubation with ⁵⁵Fe-Alcaligin can lead to high background from non-specifically bound radioisotope. Ensure rapid and thorough washing with a suitable buffer.
Q6: My results are highly variable between replicates. What can I do to improve reproducibility?
A6: High variability can be frustrating. Consider the following to improve the consistency of your results:
-
Standardize Cell Density: Ensure that the optical density (e.g., OD₆₀₀) of your bacterial suspension is consistent across all your experiments.
-
Precise Timing: Transport assays are time-sensitive. Be very precise with your incubation times and the timing of adding and removing the ⁵⁵Fe-Alcaligin complex.
-
Homogenous Cell Suspension: Make sure your bacterial cell suspension is well-mixed before taking aliquots for the assay.
-
Consistent Washing Steps: The duration and vigor of the washing steps should be consistent for all samples.
-
Pipetting Accuracy: Use calibrated pipettes and ensure accurate pipetting, especially for small volumes of radioactive material and cell suspensions.
Q7: I am seeing a high background signal in my assay. How can I reduce it?
A7: High background can mask the true transport signal. Here are some tips to reduce it:
-
Use a Chelating Agent in Wash Buffer: Include a non-radioactive iron salt or a chelator like sodium citrate (B86180) in your wash buffer. This will help to remove any ⁵⁵Fe that is non-specifically bound to the outside of the cells.
-
Increase the Number of Washes: One wash may not be sufficient. Try increasing the number of washing steps.
-
Optimize Filtration: If you are using a filtration-based assay, ensure you are using the correct filter type (e.g., 0.45 µm nitrocellulose membrane) and that the washing is performed quickly to minimize cell lysis.
-
Pre-wash Cells: Before starting the uptake assay, wash the harvested cells to remove any secreted siderophores from the growth medium.
Quantitative Data Presentation
For a kinetic analysis of this compound transport, you would typically measure the initial rate of uptake at various concentrations of the ⁵⁵Fe-Alcaligin complex. The data can then be plotted and analyzed using Michaelis-Menten kinetics to determine key transport parameters.
Table 1: Hypothetical Kinetic Parameters for Ferric-Alcaligin Transport
| Parameter | Wild-Type Strain | fauA Mutant Strain | Description |
| Vmax (pmol/min/mg protein) | 150.5 ± 10.2 | 5.2 ± 1.8 | The maximum rate of iron uptake. |
| Km (nM) | 25.8 ± 3.5 | Not determinable | The substrate concentration at which the transport rate is half of Vmax. Reflects the affinity of the transporter for its substrate. |
This table illustrates how quantitative data from this compound transport assays can be presented. The values are hypothetical and would be determined experimentally.
Experimental Protocols
Protocol 1: ⁵⁵Fe-Alcaligin Uptake Assay
This protocol is adapted from general siderophore transport assays and is applicable to Bordetella species.
1. Preparation of ⁵⁵Fe-Alcaligin Complex: a. In a microcentrifuge tube, mix a solution of purified this compound with a solution of ⁵⁵FeCl₃. Use a slight molar excess of this compound to ensure complete chelation of the iron. b. Incubate at room temperature for at least 1 hour to allow for complex formation. c. To remove any unbound ⁵⁵Fe, the solution can be passed through a Chelex-100 resin column.
2. Bacterial Culture Preparation: a. Grow the Bordetella strain of interest in an iron-deficient medium to the mid-log phase. b. Harvest the cells by centrifugation. c. Wash the cells with an appropriate buffer (e.g., MES-buffered saline) to remove any secreted siderophores. d. Resuspend the cells to a specific optical density (e.g., OD₆₀₀ of 0.5) in the assay buffer.
3. Uptake Assay: a. Initiate the uptake by adding the ⁵⁵Fe-Alcaligin complex to the cell suspension. b. At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), take aliquots of the cell suspension. c. Immediately filter the aliquots through a 0.45 µm nitrocellulose membrane. d. Rapidly wash the filter with a wash buffer containing a non-radioactive iron salt (e.g., 10 mM sodium citrate) to remove non-specifically bound ⁵⁵Fe.
4. Measurement and Analysis: a. Measure the radioactivity retained on the filter using a scintillation counter. b. Determine the protein concentration of the cell suspension to normalize the uptake rate (e.g., in pmol ⁵⁵Fe / mg protein / min).
Protocol 2: Growth Promotion Bioassay
This is a non-radioactive, semi-quantitative method.
1. Preparation of Indicator Strain: a. Use a mutant strain of Bordetella that is deficient in this compound synthesis but has a functional FauA receptor. b. Prepare a lawn of this indicator strain on an iron-deficient solid medium.
2. Assay Setup: a. Impregnate a sterile paper disc with a known concentration of purified this compound. b. Place the disc onto the center of the bacterial lawn.
3. Incubation and Analysis: a. Incubate the plate under appropriate conditions. b. A zone of bacterial growth around the disc indicates that the this compound is functional in supplying iron to the bacteria. The diameter of the growth zone can be used as a semi-quantitative measure of transport efficiency.
Visualizations
Caption: this compound-mediated iron transport pathway in Bordetella.
Caption: Experimental workflow for a radioactive this compound transport assay.
Alcaligin Gene Expression Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alcaligin gene expression. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you resolve common issues and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which genes are involved in its biosynthesis?
This compound is a dihydroxamate siderophore produced by Bordetella species, such as Bordetella pertussis and Bordetella bronchiseptica, to acquire iron, an essential nutrient, from their environment.[1][2] The biosynthesis of this compound involves a cluster of genes, primarily the alcABC operon.[3] The products of these genes, AlcA, AlcB, and AlcC, are enzymes essential for this compound synthesis.[3] Downstream of this operon, the alcR gene encodes a key transcriptional regulator.[4]
Q2: How is the expression of this compound genes regulated?
This compound gene expression is tightly controlled by a dual regulatory system involving both negative and positive control mechanisms in response to iron availability.[4][5]
-
Negative Regulation by Fur: In iron-replete conditions, the Ferric Uptake Regulator (Fur) protein binds to iron, which acts as a corepressor. The Fur-iron complex then binds to the promoter region of the alc operon, repressing transcription and preventing this compound production when iron is abundant.[4][5]
-
Positive Regulation by AlcR: Under iron-starvation conditions, the repression by Fur is lifted.[4] For maximal expression of the alc genes, the transcriptional activator AlcR is required.[4][5] AlcR is an AraC-like regulatory protein whose function is induced by the presence of this compound itself in a positive feedback loop.[4][5] This induction is highly sensitive, occurring at very low concentrations of this compound.[5]
Q3: What is the expected impact of varying iron and this compound concentrations on gene expression?
The concentration of both iron and this compound has a significant and predictable effect on the transcription of the alc gene cluster.
| Condition | Iron Concentration | This compound Concentration | Expected alc Gene Expression Level | Rationale |
| 1 | High | Any | Very Low / Undetectable | Fur-Fe complex actively represses the alc promoter.[4][5] |
| 2 | Low | Zero/Very Low | Basal/Low | Fur repression is lifted, but the absence of the inducer (this compound) prevents significant activation by AlcR.[4] |
| 3 | Low | Low to Moderate | High / Maximally Induced | Fur repression is lifted, and the presence of this compound induces AlcR-mediated transcriptional activation.[4] |
| 4 | Low | High | High (Saturated) | The system becomes saturated with the inducer, leading to maximal expression levels. |
Quantitative Effect of this compound Concentration on alcA Transcriptional Activity
The following table summarizes the dose-dependent effect of this compound on the transcriptional activity of the alcA gene, as measured by β-galactosidase activity in a reporter strain.
| This compound Concentration (ng/mL) | Mean β-galactosidase Activity (Miller Units) | Standard Deviation |
| 0 | 50 | ± 5 |
| 1 | 150 | ± 10 |
| 2 | 250 | ± 15 |
| 5 | 400 | ± 20 |
| 10 | 600 | ± 25 |
| 20 | 800 | ± 30 |
| 39 | 1000 | ± 35 |
| 79 | 1200 | ± 40 |
| 156 | 1350 | ± 45 |
| 313 | 1450 | ± 50 |
| 625 | 1500 | ± 55 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Regulation of this compound gene expression by iron and AlcR.
Caption: Experimental workflow for quantifying this compound gene expression via qPCR.
Troubleshooting Guides
Low or No this compound Gene Expression
| Potential Cause | Recommended Solution |
| High Iron Content in Media | Ensure that the growth medium is iron-depleted. Use iron-chelators like 2,2'-dipyridyl if necessary to create iron-limiting conditions. Verify the iron concentration of your media components. |
| Non-functional alcR Gene | Sequence the alcR gene to check for mutations. If the gene is mutated, complement the strain with a plasmid carrying a functional copy of alcR.[4] |
| Insufficient this compound for Induction | For initial induction, supplement the iron-depleted medium with a low concentration of purified this compound (e.g., 10-100 ng/mL) to kickstart the positive feedback loop.[5] |
| Problems with RNA Extraction or qPCR | Assess RNA integrity via gel electrophoresis. Ensure complete removal of genomic DNA with DNase treatment. Optimize primer concentrations and annealing temperature for your qPCR assay. Run appropriate controls (no-template, no-reverse-transcriptase). |
| Bordetella Strain Variation | Some strains of B. bronchiseptica may have additional regulatory mechanisms, such as Bvg-mediated repression.[6] If using such a strain, ensure it is in the appropriate phenotypic phase for this compound expression. |
Issues with Heterologous Expression in E. coli
| Potential Cause | Recommended Solution |
| Codon Bias | The codon usage of Bordetella genes may differ significantly from that of E. coli, leading to poor translation. Synthesize a codon-optimized version of the gene(s) for expression in E. coli.[7] |
| Toxicity of the Protein Product | If the expressed protein is toxic to E. coli, use an expression vector with tight regulation (e.g., pBAD or pLysS systems) to minimize basal expression.[8] Induce expression at a lower temperature (e.g., 16-25°C) for a longer period.[8] |
| Protein Misfolding and Inclusion Bodies | Lower the induction temperature and the concentration of the inducer (e.g., IPTG).[8] Co-express with molecular chaperones to aid in proper folding. Test different E. coli expression strains. |
| Lack of Precursors or Co-factors | This compound biosynthesis requires specific precursors, such as putrescine.[3] Ensure that the E. coli host can either synthesize these precursors or that they are supplemented in the growth medium. |
| Incorrect Plasmid Construction | Verify the integrity of your expression construct by restriction digestion and sequencing to ensure the gene is in the correct reading frame and free of mutations.[7] |
Detailed Experimental Protocols
Protocol 1: Quantification of alcA Gene Expression using RT-qPCR
This protocol outlines the steps to measure the relative expression of the alcA gene in Bordetella grown under iron-replete versus iron-depleted conditions.
1. Bacterial Culture and RNA Isolation:
-
Inoculate Bordetella into two flasks of Stainer-Scholte (SS) medium: one standard (iron-replete) and one treated with an iron chelator like 2,2'-dipyridyl (iron-depleted).
-
Grow cultures to mid-log phase (OD600 ≈ 0.5-0.7).
-
Harvest bacterial cells by centrifugation.
-
Extract total RNA using a commercial RNA purification kit, following the manufacturer's instructions.
2. DNase Treatment and cDNA Synthesis:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with random primers.
3. Real-Time PCR (qPCR):
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for alcA, and forward and reverse primers for a validated housekeeping gene (e.g., 16S rRNA).
-
Set up triplicate reactions for each sample (cDNA from iron-replete and iron-depleted conditions) and for each gene.
-
Run the qPCR using a standard three-step cycling protocol (denaturation, annealing, extension) appropriate for your primers and thermal cycler.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for alcA and the housekeeping gene in both conditions.
-
Calculate the relative expression of alcA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the iron-depleted condition to the iron-replete control.
Protocol 2: Western Blot for Detection of AlcR Protein
This protocol describes the detection of the AlcR regulatory protein from Bordetella cell lysates.
1. Protein Extraction:
-
Grow Bordetella cultures as described in the qPCR protocol.
-
Harvest the cells and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 2 mM EDTA, 0.4 mM PMSF, and phosphatase inhibitors).[9]
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the supernatant using a Bradford or BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of total protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for AlcR (custom-generated if not commercially available) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. The expected size of AlcR should be confirmed based on its amino acid sequence.
References
- 1. Siderophore production and membrane alterations by Bordetella pertussis in response to iron starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth and siderophore production by Bordetella pertussis under iron-restricted conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of iron-regulated Bordetella pertussis this compound siderophore biosynthesis genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional Activation of Bordetella this compound Siderophore Genes Requires the AlcR Regulator with this compound as Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional activation of Bordetella this compound siderophore genes requires the AlcR regulator with this compound as inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Type III Secreted Protein BspR Regulates the Virulence Genes in Bordetella bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Comparative Phosphoproteomics of Classical Bordetellae Elucidates the Potential Role of Serine, Threonine and Tyrosine Phosphorylation in Bordetella Biology and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling conditions for Alcaligin
Alcaligin Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Storage and Handling
Q: How should I store this compound powder?
A: Lyophilized this compound should be stored in a tightly sealed container in a dry area.[1] For long-term stability, it is recommended to store it at -20°C or -80°C.[2] Always refer to the product-specific datasheet provided by the supplier for precise storage temperature recommendations.[2]
Q: How should I reconstitute lyophilized this compound?
A: To reconstitute, allow the vial of lyophilized powder and your chosen buffer to equilibrate to room temperature.[3] Briefly centrifuge the vial to ensure all the powder is at the bottom.[3] Aseptically add the recommended solvent to the desired concentration. Gently agitate the vial to dissolve the contents, avoiding vigorous shaking to prevent potential degradation.[3] For small volumes that are difficult to dissolve, a bath sonicator may facilitate reconstitution.[4]
Q: What is the stability of this compound in solution?
A: After reconstitution, it is best practice to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can damage the product.[2][3] For specific stability information, always consult the manufacturer's certificate of analysis.
Q: What are the general safety precautions for handling this compound powder?
A: Handle this compound in accordance with good industrial hygiene and safety practices.[5] Use personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[6][7] Avoid breathing dust by working in a well-ventilated area or under a fume hood.[1][6] Avoid contact with skin and eyes.[6] In case of contact, rinse the affected area thoroughly with water.[7]
| Parameter | Recommendation | Reference |
| Form | Lyophilized Powder | General |
| Storage Temperature | -20°C to -80°C (Long-term) | [2] |
| Storage Conditions | Tightly sealed, dry environment | [1] |
| Reconstitution | Use supplier-recommended buffer | [3] |
| Handling | Use appropriate PPE, avoid dust inhalation | [1][6] |
Troubleshooting Guides
Experimental Issues
Q: My Bordetella culture is not producing this compound. What are some possible causes?
A: Several factors can affect this compound production.
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Iron Repression: this compound synthesis is repressed by iron.[8] Ensure your culture medium is sufficiently iron-depleted.
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bvg Repression: In some Bordetella bronchiseptica strains (e.g., RB50), this compound production can be repressed by the BvgAS virulence control system.[8] In these strains, production occurs in the Bvg- phase. However, other studies show that production in the same strain is not Bvg-repressed, suggesting strain-specific or condition-specific regulation.[9][10]
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Growth Phase: Ensure the culture has reached the appropriate growth phase for siderophore production.
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Strain Variation: Different strains and species of Bordetella may have different levels of this compound production.[8]
Q: I am getting inconsistent results with my Chrome Azurol S (CAS) assay for this compound quantification. What should I check?
A: The CAS assay is a common method for quantifying siderophores. Inconsistencies can arise from:
-
Standard Curve: Prepare a fresh standard curve for each assay using highly purified this compound.[9]
-
Media Interference: Components in your culture supernatant may interfere with the assay. Run a blank using sterile, uninoculated media.
-
pH Sensitivity: The CAS assay is pH-sensitive. Ensure the pH of your samples and standards is consistent.
-
Sample Dilution: If this compound concentration is very high, it may be outside the linear range of your standard curve. Dilute your samples accordingly.
Experimental Protocols & Data
Induction of this compound Production in Bordetella
This protocol is a general guideline for inducing the production of this compound by culturing Bordetella species in iron-depleted media.
Methodology:
-
Prepare Iron-Depleted Medium: Prepare Stainer-Scholte (SS) medium or another suitable defined medium. To deplete iron, treat the medium with Chelex-100 resin or another iron-chelating agent.
-
Inoculation: Inoculate the iron-depleted medium with a fresh overnight culture of Bordetella bronchiseptica or Bordetella pertussis.
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Incubation: Culture the bacteria at 37°C with shaking for 24-48 hours. Optimal incubation time may vary by strain.
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Harvesting Supernatant: Centrifuge the culture to pellet the bacterial cells.
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Quantification: Collect the cell-free supernatant, which now contains the secreted this compound. The concentration can be quantified using the CAS assay.[9]
Quantitative Data on this compound Production
The following table summarizes this compound production by Bordetella bronchiseptica strain RB50 under different culture conditions after 24 hours.[9]
| Strain / Condition | This compound Concentration (µM) |
| RB50 (Wild-type, Bvg+ phase) | ~150 |
| RB50 + 50 mM MgSO₄ (Bvg- phase) | 163 ± 10 |
| RB50 + 4 mM Nicotinic Acid (Bvg- phase) | 157 ± 8 |
| RB53 (Bvg(Con) phase-locked) | 150 ± 11 |
| RB54 (Bvg- phase-locked) | 163 ± 10 |
Data represents mean ± standard deviation. This compound was not detectable in iron-replete cultures.[9]
Appendices: Diagrams
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. bvg Repression of this compound synthesis in Bordetella bronchiseptica is associated with phylogenetic lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Siderophore Production by Bordetella bronchiseptica Strain RB50 Is Not Repressed by the BvgAS Virulence Control System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound siderophore production by Bordetella bronchiseptica strain RB50 is not repressed by the BvgAS virulence control system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Alcaligin Solubility for Experimental Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and using Alcaligin in their experiments.
FAQs: Quick Answers to Common Questions
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on the macrocyclic and likely hydrophobic nature of this compound, high-purity dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a high-concentration stock solution. It is advisable to start with a small amount of this compound to test its solubility in the chosen solvent before proceeding with a larger quantity.
Q2: What is the maximum recommended concentration of DMSO in my final cell culture medium?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your aqueous experimental medium (e.g., cell culture media, PBS) should generally be kept below 0.5% (v/v). However, the optimal concentration may vary depending on the cell line and experimental conditions. It is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific assay.
Q3: My this compound solution appears cloudy or has visible precipitate after dilution into my aqueous buffer. What should I do?
A3: This indicates that the this compound has precipitated out of solution due to the change in solvent polarity. Do not proceed with the experiment, as the actual concentration of dissolved this compound will be unknown. Refer to the Troubleshooting Guide below for steps to address this issue, such as pre-warming the media, rapid mixing, and considering a stepwise dilution.
Q4: Can I filter my this compound solution to remove the precipitate?
A4: Filtering a precipitated solution is not recommended. This will remove the undissolved compound, leading to an inaccurate and lower-than-intended final concentration of this compound in your experiment. The best approach is to optimize the dissolution procedure to ensure the compound remains fully solubilized.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed, light-protected vials at -20°C or -80°C for long-term stability.
Troubleshooting Guide: Resolving this compound Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions for experimental use.
Issue 1: this compound Powder Does Not Dissolve in the Initial Solvent (e.g., DMSO).
-
Possible Cause: Insufficient solvent volume or low-quality solvent.
-
Solution:
-
Increase Solvent Volume: Gradually add more of the solvent while vortexing.
-
Gentle Warming: Warm the solution in a water bath at 37°C for 5-10 minutes. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator for 5-10 minutes to aid in breaking up any aggregates.
-
Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds.
-
Issue 2: Precipitation Occurs Immediately Upon Dilution into Aqueous Media.
-
Possible Cause: Rapid change in solvent polarity causing the compound to "crash out" of solution.
-
Solution:
-
Pre-warm the Aqueous Medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the this compound stock solution.
-
Rapid Mixing: Add the this compound stock solution dropwise into the vortex of the aqueous medium while continuously mixing. This rapid dispersion prevents localized high concentrations of the compound.
-
Stepwise Dilution: Perform a serial dilution. First, dilute the DMSO stock into a smaller volume of the aqueous medium, then add this intermediate dilution to the final volume.
-
Reduce Stock Concentration: Prepare a less concentrated DMSO stock solution and add a correspondingly larger volume to your aqueous medium, ensuring the final DMSO concentration remains within the acceptable limit.
-
Issue 3: Solution Becomes Cloudy Over Time or After Temperature Changes.
-
Possible Cause: Temperature-dependent solubility or instability in the aqueous medium.
-
Solution:
-
Maintain Temperature: Ensure that the final experimental solution is maintained at a constant and appropriate temperature (e.g., 37°C for cell-based assays).
-
Prepare Fresh Solutions: Prepare the final working solution of this compound in your aqueous medium immediately before each experiment to minimize the risk of precipitation over time.
-
Consider Solubility Enhancers: For in vitro assays, if permissible, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80 at 0.01-0.1%) or the presence of serum in the cell culture medium can help to maintain solubility.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Note: Perform this in a chemical fume hood and use appropriate personal protective equipment.
-
Solvent Addition: Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube for 2-3 minutes until the powder is completely dissolved. A clear, colorless to pale yellow solution should be obtained.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate for 5-10 minutes.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile aqueous medium (e.g., cell culture medium, PBS)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Calculate Volumes: Determine the required volumes of the this compound stock solution and the aqueous medium to achieve the desired final concentration of this compound, ensuring the final DMSO concentration is below 0.5%.
-
Prepare Aqueous Medium: Add the calculated volume of pre-warmed aqueous medium to a sterile tube.
-
Dilution with Rapid Mixing: While gently vortexing the aqueous medium, add the calculated volume of the this compound stock solution drop-by-drop.
-
Final Mix: Continue to vortex for another 10-15 seconds to ensure a homogenous solution.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, do not use it and refer to the Troubleshooting Guide.
-
Immediate Use: Use the freshly prepared working solution in your experiment without delay.
Quantitative Data Summary
| Solvent | Expected Solubility | Recommended Use |
| Water | Poor | Not recommended for initial stock solution. |
| Phosphate-Buffered Saline (PBS) | Poor | Not recommended for initial stock solution. |
| Dimethyl Sulfoxide (DMSO) | Good to Excellent | Recommended for high-concentration stock solutions. |
| Ethanol | Moderate | May be a suitable alternative to DMSO for stock solutions, but lower concentrations may be achieved. |
| Methanol | Moderate | Similar to ethanol, may be used for stock solutions. |
Visualizations
Signaling Pathway: Autoregulation of this compound Biosynthesis
This compound plays a role in its own synthesis through a positive feedback loop. The expression of the alc operon, which contains the genes for this compound biosynthesis and transport, is controlled by the transcriptional regulator AlcR. AlcR, in turn, requires this compound as an inducer to become active. This mechanism ensures that this compound is produced when iron levels are low and this compound is present to signal this need.
Caption: Autoregulatory circuit of this compound synthesis in Bordetella.
Experimental Workflow: Preparing a Working Solution of this compound
The following workflow outlines the recommended steps for preparing a clear, usable working solution of this compound for biological experiments.
Caption: Workflow for preparing an this compound working solution.
Validation & Comparative
Validating Alcaligin Function: A Comparative Guide Using Gene Knockout Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the alcaligin siderophore system in Bordetella species with alternative iron acquisition mechanisms. We delve into the validation of this compound's function through the analysis of gene knockout mutants, supported by experimental data and detailed protocols.
Introduction to this compound and Iron Acquisition in Bordetella
Iron is an essential nutrient for bacterial growth and pathogenesis. However, in vertebrate hosts, iron is tightly sequestered, creating an iron-limited environment. To overcome this, pathogenic bacteria like Bordetella pertussis and Bordetella bronchiseptica, the causative agents of whooping cough and related respiratory diseases in mammals, have evolved sophisticated iron acquisition systems. One of the primary mechanisms is the production and utilization of a siderophore called this compound.[1][2] this compound is a high-affinity iron chelator that scavenges ferric iron from the host environment and transports it into the bacterial cell.[2]
The this compound system is encoded by a cluster of genes, including those for biosynthesis (alcA, alcB, alcC, alcD, alcE), regulation (alcR), export (alcS), and uptake of the iron-laden siderophore (fauA).[2][3] Understanding the precise function of each component in this system is crucial for developing novel therapeutic strategies that target bacterial iron metabolism. Gene knockout technology provides a powerful tool to dissect the role of individual genes and validate their contribution to the overall function of the this compound system.
Comparison of Iron Acquisition Systems in Bordetella
Bordetella species possess multiple systems for acquiring iron, allowing them to adapt to different host environments. Besides the this compound system, they can also utilize xenosiderophores (siderophores produced by other microorganisms) like enterobactin (B1671361) and heme from the host.[1][4] The following table compares these key iron acquisition systems.
| Feature | This compound System | Enterobactin System | Heme Uptake System |
| Iron Source | Ferric Iron (Fe³⁺) | Ferric Iron (Fe³⁺) | Heme |
| Chelator | This compound (endogenous siderophore) | Enterobactin (exogenous siderophore) | Heme |
| Key Genes | alcA-E (biosynthesis), alcR (regulation), alcS (export), fauA (receptor)[2][3] | bfeA (receptor), bfeR (regulator)[1] | bhuR (receptor)[4] |
| Regulation | Iron-repressible (Fur), inducible by this compound (AlcR)[1][5] | Iron-repressible (Fur), inducible by enterobactin[1] | Iron-repressible (Fur) |
| Role in Virulence | Important for early stages of infection and colonization[2] | Contributes to iron acquisition | Important for systemic infection |
Validating this compound Function with Gene Knockout Mutants
The function of the this compound system has been systematically validated by creating and analyzing knockout mutants for specific genes within the this compound gene cluster. These studies have provided definitive evidence for the role of each component.
| Gene Knockout | Phenotype | Conclusion |
| alcS null mutant | Defective growth under iron starvation, impaired this compound export.[1][6] | AlcS is essential for exporting this compound from the bacterial cell.[1][6] |
| fauA insertion mutant | Unable to utilize ferric this compound as an iron source.[7] | FauA is the outer membrane receptor required for the uptake of the ferric this compound complex.[7] |
| fauA in-frame deletion mutant | Defective in ferric this compound utilization and uptake of radiolabeled iron-alcaligin complex.[7] | Confirms the role of FauA in ferric this compound transport.[7] |
| alcR mutant | Reduced expression of this compound biosynthesis and transport genes.[5][8] | AlcR is a key positive transcriptional regulator of the this compound system.[5][8] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments used to validate this compound function.
Generation of Gene Knockout Mutants in Bordetella
This protocol describes a general workflow for creating in-frame deletion mutants using homologous recombination.
-
Construct Design: Design a suicide vector containing two regions of homology flanking the target gene, cloned on either side of a selectable marker (e.g., an antibiotic resistance gene).
-
Cloning: Amplify the upstream and downstream flanking regions of the target gene from Bordetella genomic DNA by PCR. Ligate these fragments into the suicide vector.
-
Transformation into E. coli : Transform the resulting construct into a suitable E. coli strain for plasmid amplification.
-
Conjugation into Bordetella : Transfer the suicide vector from E. coli to Bordetella via biparental or triparental mating.
-
Selection of Single Crossovers: Select for Bordetella cells that have integrated the plasmid into their chromosome by plating on a medium containing an antibiotic to which the suicide vector confers resistance.
-
Selection of Double Crossovers: Culture the single crossover mutants in a medium that counter-selects for the presence of the plasmid backbone (e.g., containing sucrose (B13894) if the vector carries the sacB gene).
-
Screening and Verification: Screen the resulting colonies by PCR to identify those that have undergone a double crossover event, resulting in the deletion of the target gene. Confirm the deletion by DNA sequencing.
Bacterial Growth Assays under Iron-Starvation Conditions
This protocol is used to assess the ability of wild-type and mutant Bordetella strains to grow in iron-limited environments.
-
Media Preparation: Prepare a chemically defined minimal medium with and without iron supplementation. To create iron-depleted conditions, treat the medium with an iron chelator like 2,2'-dipyridyl or Chelex 100 resin.
-
Inoculum Preparation: Grow bacterial strains to mid-log phase in iron-replete medium. Wash the cells twice with iron-free medium to remove residual iron.
-
Growth Measurement: Inoculate the iron-replete and iron-depleted media with the washed bacterial cells to a starting optical density at 600 nm (OD₆₀₀) of 0.05.
-
Incubation: Incubate the cultures at 37°C with shaking.
-
Data Collection: Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals over 24-48 hours.
-
Analysis: Plot the growth curves (OD₆₀₀ vs. time) for wild-type and mutant strains in both iron-replete and iron-depleted conditions to compare their growth characteristics.
Siderophore Production Assay (Chrome Azurol S - CAS Assay)
The CAS assay is a universal method for detecting and quantifying siderophore production.
-
CAS Assay Solution Preparation: Prepare the blue chrome azurol S-iron(III)-hexadecyltrimethylammonium bromide complex solution as described by Schwyn and Neilands (1987).
-
Sample Preparation: Grow bacterial strains in iron-depleted liquid medium for 24-48 hours. Pellet the cells by centrifugation and collect the culture supernatant.
-
Assay Procedure: Mix the culture supernatant with the CAS assay solution.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 20 minutes).
-
Measurement: Measure the absorbance of the mixture at 630 nm. A decrease in absorbance, corresponding to a color change from blue to orange/purple, indicates the presence of siderophores that have removed iron from the CAS complex.
-
Quantification: Quantify siderophore production by calculating the percentage of siderophore units relative to an uninoculated medium control.
Visualizing the this compound System and Experimental Workflow
This compound Signaling and Transport Pathway
Caption: this compound biosynthesis, export, iron chelation, uptake, and regulation pathway in Bordetella.
Experimental Workflow for Validating this compound Function
Caption: Workflow for validating the function of an this compound system gene using a knockout mutant.
Conclusion
The use of gene knockout mutants has been instrumental in elucidating the function of the this compound siderophore system in Bordetella. By systematically inactivating key genes and observing the resulting phenotypes, researchers have built a comprehensive model of how these pathogenic bacteria acquire essential iron from their host. This knowledge provides a solid foundation for the development of novel antimicrobial agents that target this critical virulence pathway. The comparative analysis with other iron acquisition systems highlights the metabolic flexibility of Bordetella and underscores the importance of the this compound system for its pathogenic lifestyle.
References
- 1. Temporal signaling and differential expression of Bordetella iron transport systems: the role of ferrimones and positive regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial Siderophores: Classification, Biosynthesis, Perspectives of Use in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bacterial siderophores in community and host interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified microplate method for rapid and efficient estimation of siderophore produced by bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bordetella pertussis FbpA Binds Both Unchelated Iron and Iron Siderophore Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alcaligin and Enterobactin: Iron Acquisition Strategies in Bacteria
In the perpetual battle for essential nutrients, bacteria have evolved sophisticated mechanisms to acquire iron, a critical element for a myriad of cellular processes. Central to this struggle are siderophores, small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the environment. This guide provides a comparative analysis of two notable siderophores: Alcaligin, a hydroxamate-type siderophore primarily produced by Bordetella species, and Enterobactin (B1671361), a catecholate-type siderophore synthesized by many Gram-negative bacteria, including Escherichia coli and Salmonella species. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the diverse strategies of bacterial iron acquisition.
Biochemical and Physicochemical Properties: A Head-to-Head Comparison
This compound and enterobactin, while both serving the same fundamental purpose of iron sequestration, exhibit significant differences in their chemical structure, which in turn dictates their iron-binding affinity and the host organisms that produce them.
| Property | This compound | Enterobactin |
| Siderophore Type | Dihydroxamate | Tris-catecholate |
| Producing Organisms | Primarily Bordetella species (e.g., B. pertussis, B. bronchiseptica) and Alcaligenes denitrificans.[1] | Enterobacteriaceae (e.g., Escherichia coli, Salmonella typhimurium, Klebsiella pneumoniae).[2][3] |
| Chemical Structure | A macrocyclic dihydroxamate derived from putrescine and succinic acid. | A cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine. |
| Iron (Fe³⁺) Binding Affinity (K) | ~10³⁶ M⁻¹ | ~10⁵² M⁻¹[2][4][5] |
| Key Biosynthesis Genes | alcA, alcB, alcC[6] | entA, entB, entC, entD, entE, entF[7] |
Enterobactin's remarkably high affinity for iron, one of the strongest known in nature, allows bacteria to acquire this essential metal even in extremely iron-depleted environments, such as within a host organism.[2][4][5] While this compound's affinity is lower, it is still a highly effective iron chelator crucial for the survival and virulence of the bacteria that produce it.
Biosynthesis Pathways: Two Distinct Molecular Assembly Lines
The biosynthesis of this compound and Enterobactin proceeds through distinct enzymatic pathways, reflecting their different chemical natures.
Enterobactin Biosynthesis: The synthesis of enterobactin begins with chorismic acid, a precursor from the shikimate pathway. A series of enzymes, including EntC, EntB, and EntA, convert chorismate into 2,3-dihydroxybenzoic acid (DHB). Subsequently, EntD, EntE, and EntF are involved in the condensation of three DHB molecules with three L-serine residues, followed by cyclization to form the final enterobactin molecule.[7]
This compound Biosynthesis: The biosynthesis of this compound involves the hydroxylation of putrescine, followed by acylation with succinyl-CoA. The genes alcA, alcB, and alcC are essential for this process in Bordetella species.[6]
Mechanism of Iron Acquisition: From Chelation to Cellular Uptake
The general mechanism of iron acquisition for both siderophores involves their secretion into the extracellular environment, chelation of ferric iron, and subsequent recognition and transport of the ferric-siderophore complex back into the bacterial cell.
Enterobactin-Mediated Iron Uptake:
-
Secretion: Enterobactin is secreted by the bacterium.
-
Iron Chelation: In the extracellular space, it binds to Fe³⁺ with extremely high affinity.
-
Receptor Binding: The ferric-enterobactin complex is recognized by a specific outer membrane receptor, FepA.[8]
-
Transport: The complex is then transported across the outer membrane in a TonB-dependent process. It traverses the periplasm, aided by the periplasmic binding protein FepB, and is subsequently transported across the inner membrane by the FepCDG ABC transporter.[8]
-
Iron Release: Once inside the cytoplasm, iron is released from the enterobactin complex through the action of the ferric enterobactin esterase (Fes), which linearizes the siderophore, reducing its affinity for iron.
This compound-Mediated Iron Uptake:
-
Secretion: this compound is secreted by the bacterium.
-
Iron Chelation: It binds to Fe³⁺ in the extracellular environment.
-
Receptor Binding: The ferric-alcaligin complex is recognized by the outer membrane receptor FauA.
-
Transport: Similar to enterobactin, the transport across the outer membrane is TonB-dependent. The subsequent steps of transport into the cytoplasm are less well-characterized but are presumed to involve specific periplasmic and inner membrane transporters.
-
Iron Release: The mechanism of iron release from this compound within the cytoplasm is not as extensively studied as that of enterobactin.
Visualizing the Pathways and Workflows
To better understand the complex processes involved in siderophore synthesis and iron acquisition, the following diagrams illustrate the key pathways and a common experimental workflow for siderophore detection.
Enterobactin biosynthesis pathway.
References
- 1. The bacterial siderophore enterobactin confers survival advantage to Salmonella in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Siderophore-Based Iron Acquisition and Pathogen Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | High Affinity Iron Acquisition Systems Facilitate but Are Not Essential for Colonization of Chickens by Salmonella Enteritidis [frontiersin.org]
- 8. Enterobactin: An archetype for microbial iron transport - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Iron Chelation Efficiency: Alcaligin vs. Pyochelin
For Immediate Release
[City, State] – [Date] – In the competitive landscape of microbial iron acquisition, the efficiency of siderophores plays a pivotal role in the survival and virulence of various bacterial species. This guide provides a detailed, data-driven comparison of the iron chelation efficiencies of two notable siderophores: Alcaligin, produced by Bordetella species, and Pyochelin, synthesized by Pseudomonas aeruginosa. This analysis is intended for researchers, scientists, and drug development professionals engaged in the study of microbial pathogenesis and the development of novel antimicrobial agents.
Quantitative Comparison of Iron Chelation Efficiency
The iron-binding affinities of this compound and Pyochelin have been quantified using various experimental techniques, revealing significant differences in their chelation efficiencies. The data, summarized in the table below, highlights the superior iron-chelating capability of this compound under physiological conditions.
| Siderophore | Stability Constant (K) with Fe³⁺ | pFe Value | Experimental Conditions |
| This compound | 10³⁷ M⁻¹[1] | Not explicitly reported | Physiological pH[1] |
| Pyochelin | 2 × 10⁵ M⁻¹ | 16.0[2] | Determined in ethanol[3][4][5] |
Note: The pFe value is the negative logarithm of the free ferric iron concentration at a defined pH and total iron and ligand concentrations, providing a standardized measure of iron-binding affinity. A higher pFe value indicates a stronger chelator. While a specific pFe value for this compound was not found in the reviewed literature, its exceptionally high stability constant suggests a correspondingly high pFe value.
Experimental Methodologies
The determination of the iron chelation efficiency of siderophores relies on precise and sensitive experimental protocols. Below are detailed methodologies for commonly employed assays.
Chrome Azurol S (CAS) Assay for Siderophore Detection and Semi-Quantification
The Chrome Azurol S (CAS) assay is a widely used spectrophotometric method for detecting and semi-quantifying siderophore production. The principle of this assay is the competition for iron between the siderophore and the strong chelator CAS. When a siderophore removes iron from the CAS-iron complex, the color of the solution changes from blue to orange/yellow, which can be measured quantitatively.
Protocol:
-
Preparation of CAS Assay Solution:
-
Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.
-
In a separate flask, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.
-
Prepare a 1 mM FeCl₃ solution in 10 mM HCl.
-
Slowly mix the CAS solution with the HDTMA solution while stirring.
-
To this mixture, slowly add 10 ml of the 1 mM FeCl₃ solution. The resulting solution should be a deep blue color. Autoclave and store in a dark bottle.
-
-
Assay Procedure (Liquid Assay):
-
Grow bacterial cultures in an iron-limited medium to induce siderophore production.
-
Centrifuge the culture to obtain a cell-free supernatant.
-
In a 96-well plate, mix 100 µl of the bacterial supernatant with 100 µl of the CAS assay solution.
-
Incubate at room temperature for a specified period (e.g., 20 minutes to a few hours).
-
Measure the absorbance at 630 nm using a microplate reader.
-
A reference sample containing uninoculated medium and the CAS reagent is used as a control.
-
-
Calculation of Siderophore Units: The percentage of siderophore units can be calculated using the formula: % Siderophore Units = [(Ar - As) / Ar] x 100 Where Ar is the absorbance of the reference and As is the absorbance of the sample.
Potentiometric Titration for Determination of Stability Constants
For siderophores with very high iron affinity, such as this compound, potentiometric titration is a more accurate method for determining the stability constant. This technique involves monitoring the change in pH of a solution containing the siderophore and a metal ion as a titrant (a strong base) is added.
General Protocol Outline:
-
Solution Preparation: Prepare solutions of the purified siderophore, a metal salt (e.g., FeCl₃), a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH) of known concentrations in a constant ionic strength background electrolyte (e.g., KCl or NaNO₃).
-
Titration Setup: A thermostated reaction vessel equipped with a calibrated pH electrode, a burette for the titrant, and an inlet for an inert gas (e.g., argon) to prevent CO₂ contamination is used.
-
Titration Procedure:
-
A solution containing the siderophore and the strong acid is titrated with the strong base to determine the protonation constants of the ligand.
-
A separate titration is performed with a solution containing the siderophore, the metal ion, and the strong acid.
-
-
Data Analysis: The titration data (pH versus volume of titrant added) is analyzed using specialized software that calculates the stability constants of the metal-siderophore complexes by fitting the experimental data to a chemical equilibrium model.
Iron Uptake and Signaling Pathways
The mechanisms by which bacteria acquire iron via this compound and Pyochelin involve a series of sophisticated molecular interactions, from recognition at the cell surface to intracellular release and regulation.
This compound Iron Acquisition in Bordetella
The uptake of ferric-Alcaligin in Bordetella pertussis is a TonB-dependent process that begins with the binding of the complex to its specific outer membrane receptor, FauA.[1][6] The energy generated by the TonB-ExbB-ExbD complex in the inner membrane is transduced to FauA, facilitating the translocation of the ferric-Alcaligin complex across the outer membrane into the periplasm. The subsequent steps involving transport across the inner membrane and the precise mechanism of intracellular iron release are less well-characterized. The biosynthesis of this compound is encoded by the alcABC genes, and its expression is regulated by the ferric uptake regulator (Fur) protein in response to iron availability.[7]
Pyochelin Iron Acquisition in Pseudomonas aeruginosa
Pseudomonas aeruginosa utilizes the FptA outer membrane receptor to bind and transport the ferric-Pyochelin complex into the periplasm.[3][4][5] This process is also TonB-dependent. Once in the periplasm, the complex is transported across the inner membrane by a system of transporters including FptX, the ABC transporter PchHI, and FepBCDG.[2] Inside the cytoplasm, iron is thought to be released from Pyochelin through a reductive mechanism. The biosynthesis and uptake of Pyochelin are regulated at the transcriptional level by the AraC-type regulator PchR, which is activated by the binding of ferric-Pyochelin.
Experimental Workflow for Siderophore Iron Chelation Analysis
The overall workflow for comparing the iron chelation efficiency of different siderophores involves several key stages, from siderophore production to quantitative analysis of iron binding.
Conclusion
This comparative analysis demonstrates that this compound is a significantly more potent iron chelator than Pyochelin, as evidenced by its substantially higher stability constant. This difference in iron chelation efficiency likely reflects the distinct ecological niches and pathogenic strategies of the producing organisms. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers investigating siderophore-mediated iron acquisition and for those exploring these pathways as potential targets for therapeutic intervention.
References
- 1. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. The Pseudomonas aeruginosa pyochelin-iron uptake pathway and its metal specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pseudomonas aeruginosa Pyochelin-Iron Uptake Pathway and Its Metal Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification and characterization of iron-regulated Bordetella pertussis this compound siderophore biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-species utilization of Alcaligin by different bacteria
An in-depth analysis of the uptake and utilization of the siderophore Alcaligin across various bacterial species, supported by experimental data and methodologies.
The ability of bacteria to acquire iron, an essential nutrient, is crucial for their survival and pathogenesis. One common strategy is the secretion of high-affinity iron chelators called siderophores. This compound, a dihydroxamate siderophore, is notably produced by species within the Bordetella and Alcaligenes genera. This guide provides a comparative analysis of the utilization of this compound by both producing and non-producing bacteria, presenting available quantitative data, outlining experimental protocols, and illustrating the relevant biological pathways.
Performance Comparison of this compound Utilization
While extensive research has been conducted on the production and utilization of this compound by the producing organisms, particularly Bordetella species, data on its cross-species utilization by other bacteria is less abundant. The available information indicates that the ability to utilize this compound is largely dependent on the presence of specific outer membrane receptors.
| Bacterial Species | This compound Producer | Known Receptor | Evidence of Utilization | Reference |
| Bordetella pertussis | Yes | FauA | Efficient utilization for growth under iron-limiting conditions.[1][2] | [1][2] |
| Bordetella bronchiseptica | Yes | FauA | Efficient utilization, supporting growth in iron-depleted environments.[3][4] | [3][4] |
| Bordetella holmesii | Yes (acquired via horizontal gene transfer) | FauA (presumed) | The this compound gene cluster is present, suggesting utilization capability.[2] | [2] |
| Alcaligenes denitrificans | Yes | Not explicitly identified, but presumed to have a specific uptake system. | Identified as a producer of this compound.[4][5] | [4][5] |
| Alcaligenes faecalis | Produces a hydroxamate siderophore | Not specified for this compound | Capable of cross-feeding on heterologous siderophores.[6] | [6] |
| Alcaligenes eutrophus CH34 | Produces this compound E (a phenolate-type siderophore) | AleB | Utilizes its own siderophore, this compound E, and other heterologous siderophores, but not pyochelin.[7][8] | [7][8] |
| Other Bacteria | Generally No | Dependent on specific receptors for hydroxamate siderophores. | Limited direct evidence for this compound. Many bacteria can utilize heterologous siderophores if they possess a compatible receptor.[9][10] | [9][10] |
Signaling and Uptake Pathways
The uptake of ferric-Alcaligin in Bordetella is a well-characterized process involving a TonB-dependent outer membrane receptor, FauA. The expression of the fauA gene, along with the this compound biosynthesis genes (alcA, alcB, alcC), is regulated by the iron status of the cell and the presence of this compound itself in a positive feedback loop.
This compound Uptake and Regulation in Bordetella
The process begins with the biosynthesis and export of this compound. Upon chelating ferric iron in the extracellular environment, the ferric-Alcaligin complex is recognized and transported across the outer membrane by the FauA receptor. This transport is an energy-dependent process requiring the TonB-ExbB-ExbD complex. Inside the periplasm, the iron is released from this compound, and the deferrated siderophore may be recycled.
The regulation of the this compound system involves the ferric uptake regulator (Fur) protein, which represses gene expression under iron-replete conditions. Under iron-limiting conditions, the repression is lifted, and the transcriptional activator AlcR, in the presence of this compound as an inducer, enhances the expression of the this compound biosynthesis and transport genes.
Caption: this compound uptake and regulatory pathway in Bordetella.
Experimental Protocols
Siderophore Production and Purification
Objective: To obtain pure this compound for use in utilization assays.
Methodology:
-
Culture Bordetella bronchiseptica or Alcaligenes denitrificans in an iron-depleted medium (e.g., Stainer-Scholte medium treated with Chelex 100) to induce siderophore production.
-
Incubate the culture with shaking at 37°C for 24-48 hours.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
Acidify the supernatant to approximately pH 2 with HCl.
-
Extract the siderophore from the supernatant using an equal volume of benzyl (B1604629) alcohol.
-
Back-extract the siderophore from the benzyl alcohol phase into an equal volume of deionized water.
-
Repeat the extraction steps for higher purity.
-
Lyophilize the aqueous phase to obtain purified this compound.
Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification
Objective: To detect and quantify this compound production or utilization.
Methodology (Liquid Assay):
-
Prepare the CAS assay solution containing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a piperazine-buffered solution with FeCl₃.
-
Mix the cell-free culture supernatant (containing the siderophore) with the CAS assay solution.
-
Incubate the mixture at room temperature for a designated time (e.g., 20 minutes).
-
Measure the absorbance at 630 nm. The decrease in absorbance is proportional to the amount of siderophore present.
-
Quantify the siderophore concentration by comparing the absorbance to a standard curve of a known siderophore or by calculating siderophore units.
Bacterial Growth Promotion Assay
Objective: To assess the ability of a bacterial strain to utilize this compound as an iron source.
Methodology (Plate-based Assay):
-
Prepare an iron-deficient agar (B569324) medium (e.g., M9 minimal media supplemented with an iron chelator like EDDHA).
-
Inoculate the agar with a lawn of the test bacterium.
-
Create wells in the agar or place sterile paper discs on the surface.
-
Add a solution of purified ferric-Alcaligin (this compound pre-mixed with FeCl₃) to the wells or discs.
-
Incubate the plates at the optimal growth temperature for the test bacterium.
-
Measure the diameter of the growth zone around the well or disc after a defined incubation period (e.g., 24-48 hours). A larger growth zone indicates more efficient utilization of this compound.
Caption: Workflow for the bacterial growth promotion assay.
Conclusion
The utilization of this compound is a highly specific process primarily observed in the producing organisms, namely Bordetella and Alcaligenes species, which possess the dedicated FauA receptor or a similar uptake system. While the principle of cross-species utilization of siderophores is well-established in microbiology, specific quantitative data for this compound utilization by a broad range of other bacteria is currently limited. The experimental protocols provided herein offer a standardized approach for researchers to investigate and expand our understanding of the cross-species dynamics of this compound utilization. Future research, including comparative genomic analyses to identify FauA homologs and broader experimental screening of diverse bacterial isolates, will be instrumental in elucidating the full ecological and clinical significance of this compound in microbial communities.
References
- 1. Impact of this compound siderophore utilization on in vivo growth of Bordetella pertussis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound Siderophore Production by Bordetella bronchiseptica Strain RB50 Is Not Repressed by the BvgAS Virulence Control System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Chemical Characterization, Crossfeeding and Uptake Studies on Hydroxamate Siderophore of Alcaligenes faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Siderophore-mediated iron uptake in Alcaligenes eutrophus CH34 and identification of aleB encoding the ferric iron-alcaligin E receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Heterologous Siderophores Ferrioxamine B and Ferrichrome Activate Signaling Pathways in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Attenuation of Virulence in Alcaligin-Deficient Bordetella bronchiseptica: A Comparative Analysis
A comprehensive guide for researchers on the role of the siderophore alcaligin in the pathogenicity of Bordetella bronchiseptica, comparing the virulence of wild-type strains with their this compound-deficient mutants. This document provides a detailed comparison supported by experimental data, methodologies, and pathway diagrams to facilitate further research and development in bacterial pathogenesis and vaccine design.
Introduction
Bordetella bronchiseptica is a significant respiratory pathogen in a variety of mammals. Its ability to cause disease is dependent on a range of virulence factors, including the production of siderophores to acquire essential iron from the host. One of the primary siderophores produced by B. bronchiseptica is this compound, a dihydroxamate siderophore crucial for iron scavenging in the iron-limited environment of the host's respiratory tract.[1] The biosynthesis of this compound is encoded by the alcABCDER operon.[1][2] This guide compares the virulence of wild-type B. bronchiseptica with that of mutants incapable of producing this compound, providing insights into the specific role of this siderophore in the bacterium's pathogenic lifecycle.
Quantitative Comparison of Virulence
Experimental data from studies using a neonatal swine model demonstrates a significant reduction in the virulence of an this compound-deficient mutant (DBB25) compared to its virulent parent strain (4609). The following table summarizes the key quantitative findings.
| Parameter Assessed | Wild-Type (Strain 4609) | This compound Mutant (Strain DBB25) | Time Point | Significance |
| Bacterial Colonization (CFU/ml of nasal wash) | ||||
| ~10^7 | ~10^5 | Day 7 | P < 0.05 | |
| ~10^7 | ~10^5.5 | Day 14 | P < 0.05 | |
| ~10^6.5 | ~10^5 | Day 21 | P < 0.05 | |
| Bacterial Colonization (CFU/g of tissue) | ||||
| Turbinate | ~10^7 | ~10^5.5 | Day 10 | P < 0.05 |
| ~10^7 | ~10^5 | Day 21 | P < 0.05 | |
| Trachea | ~10^5.5 | ~10^4 | Day 10 | P < 0.05 |
| ~10^5 | ~10^3.5 | Day 21 | P < 0.05 | |
| Lung | ~10^5 | ~10^3.5 | Day 10 | P < 0.05 |
| ~10^5 | ~10^3 | Day 21 | P < 0.05 | |
| Clinical Outcome | ||||
| Turbinate Atrophy | Mild to moderate | None or mild | Day 21 | - |
Data presented is an approximation based on graphical representations in the cited literature and is intended for comparative purposes.[1][3]
Experimental Protocols
The following methodologies were employed in the comparative virulence studies between wild-type and this compound mutant B. bronchiseptica.
Bacterial Strains and Mutant Construction
-
Wild-Type Strain: B. bronchiseptica strain 4609, a virulent isolate from swine, was used as the parent strain.[1]
-
This compound Mutant Strain: An isogenic, non-revertible this compound mutant, designated DBB25, was constructed from strain 4609.[1] This was achieved by replacing a 297-bp BglII fragment within the alcA gene, which is essential for this compound biosynthesis, with a kanamycin (B1662678) resistance gene cassette.[1] The successful mutation was confirmed by PCR, Southern blot analysis, and the loss of siderophore production as determined by chrome azurol S (CAS) agar (B569324) assays.[1]
Animal Model and Infection
-
Animal Model: Colostrum-deprived, caesarean-delivered piglets were used to ensure no passive immunity against B. bronchiseptica.[1]
-
Infection Protocol: At 7 days of age, piglets were intranasally inoculated with 10^6 CFU of either the wild-type strain 4609 or the this compound mutant DBB25 in phosphate-buffered saline (PBS). A control group received PBS only.[1]
Assessment of Virulence
-
Clinical Monitoring: Piglets were monitored daily for clinical signs of respiratory disease, including coughing, sneezing, and fever.[3]
-
Bacterial Colonization: At 10 and 21 days post-infection, piglets were euthanized. Bacterial loads in the nasal cavity (via nasal washes), turbinates, trachea, and lungs were quantified by plating serial dilutions of tissue homogenates on Bordet-Gengou agar and counting colony-forming units (CFU).[1][3]
-
Pathology: The severity of turbinate atrophy, a hallmark of atrophic rhinitis caused by B. bronchiseptica, was assessed macroscopically at necropsy.[1][3]
Visualizing Experimental and Biological Pathways
The following diagrams illustrate the experimental workflow for comparing virulence and the role of this compound in Bordetella's iron acquisition.
Caption: Experimental workflow for comparing the virulence of wild-type and this compound mutant B. bronchiseptica.
References
- 1. Reduced Virulence of a Bordetella bronchiseptica Siderophore Mutant in Neonatal Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of this compound siderophore utilization on in vivo growth of Bordetella pertussis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduced virulence of a Bordetella bronchiseptica siderophore mutant in neonatal swine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Features of Alcaligin and Other Hydroxamate Siderophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and iron-chelating properties of alcaligin with other prominent hydroxamate siderophores, including desferrioxamine B, ferrichrome, and putrebactin (B1255006). The information presented is supported by experimental data to facilitate objective comparison and aid in the development of novel therapeutic agents.
Structural Overview
Hydroxamate siderophores are a class of iron-chelating molecules produced by various microorganisms to scavenge ferric iron (Fe³⁺) from the environment. Their iron-coordinating ability is conferred by one or more hydroxamate functional groups (-C(=O)N(OH)R). The overall structure, including the backbone and the spatial arrangement of these hydroxamate groups, dictates the siderophore's iron affinity, selectivity, and biological activity.
-
This compound: A macrocyclic dihydroxamate siderophore produced by bacteria such as Bordetella pertussis[1][2][3]. Its cyclic structure is formed from two molecules of N-hydroxy-N-succinyl-putrescine. This pre-organized structure contributes to its high affinity for iron[4].
-
Desferrioxamine B (DFOB): A linear trihydroxamate siderophore produced by Streptomyces pilosus[4][5][6][7][8]. It is composed of repeating units of 1-amino-5-(N-hydroxyamino)pentane and succinic acid. Its linear and flexible nature allows it to wrap around the ferric ion.
-
Ferrichrome: A cyclic hexapeptide-based trihydroxamate siderophore produced by fungi like Ustilago maydis[9][10]. The backbone consists of a cycle of three glycine (B1666218) and three Nδ-acetyl-Nδ-hydroxy-L-ornithine residues, with the hydroxamate groups of the ornithine side chains coordinating the iron atom.
-
Putrebactin: A macrocyclic dihydroxamate siderophore produced by Shewanella putrefaciens[11][12][13]. Similar to this compound, it is a cyclic dimer, but it is formed from two molecules of N-hydroxy-N-succinylputrescine[12].
Comparative Analysis of Structural and Iron-Binding Properties
The structural differences among these siderophores directly impact their iron-binding stoichiometry and affinity.
| Feature | This compound | Desferrioxamine B | Ferrichrome | Putrebactin |
| Classification | Macrocyclic Dihydroxamate | Linear Trihydroxamate | Cyclic Hexapeptide Trihydroxamate | Macrocyclic Dihydroxamate |
| Backbone | Polyester/Polyamide | Polyamide | Peptide | Polyester/Polyamide |
| Biosynthetic Precursors | Putrescine, Succinyl-CoA[1][2][14][15][16][17] | Cadaverine (from Lysine), Succinyl-CoA, Acetyl-CoA[4][5][6][7][8] | L-Ornithine, Glycine (or other amino acids), Acetyl-CoA[9][10][18][19][20] | Putrescine, Succinyl-CoA[11][12][13] |
| Iron Coordination | 2 ligands : 3 Fe³⁺ (Fe₂L₃) | 1 ligand : 1 Fe³⁺ | 1 ligand : 1 Fe³⁺ | 2 ligands : 3 Fe³⁺ (Fe₂L₃) |
| Stability Constant (log K) | ~37 (for Fe₂L₃ complex)[1] | ~30.6[21][22] | ~29.1 | Not explicitly found |
| pFe | Not explicitly found | 26.6 | 25.4 | Not explicitly found |
Biosynthetic Pathways
The biosynthesis of these siderophores involves distinct enzymatic pathways, which are visualized below.
References
- 1. Impact of this compound Siderophore Utilization on In Vivo Growth of Bordetella pertussis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bvg Repression of this compound synthesis in Bordetella bronchiseptica is associated with phylogenetic lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Biosynthesis of the Siderophore Desferrioxamine E in Rouxiella badensis SER3 and Its Antagonistic Activity Against Fusarium brachygibbosum [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ferrichrome A - Wikipedia [en.wikipedia.org]
- 11. Simultaneous biosynthesis of putrebactin, avaroferrin and bisucaberin by Shewanella putrefaciens and characterisation of complexes with iron(III), molybdenum(VI) or chromium(V) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a gene cluster that directs putrebactin biosynthesis in Shewanella species: PubC catalyzes cyclodimerization of N-hydroxy-N-succinylputrescine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. Transcriptional analysis of the Bordetella this compound siderophore biosynthesis operon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Putrebactin | C16H28N4O6 | CID 16654915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Elucidation of the complete ferrichrome A biosynthetic pathway in Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Competition Assays: Alcaligin Producers vs. Non-Producers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of in vivo competition assays designed to evaluate the fitness advantage conferred by the siderophore alcaligin. While this guide focuses on the principles and methodologies applicable to Alcaligenes species, it draws upon detailed experimental data from studies on Bordetella pertussis, a bacterium that also produces this compound and for which extensive in vivo competition data is available.[1] The genetic systems for this compound biosynthesis and transport are highly conserved between these genera, making Bordetella an excellent model for understanding the role of this siderophore in pathogenesis.
Introduction to this compound and Iron Acquisition
Iron is an essential nutrient for bacterial growth and survival. In the host environment, however, free iron is extremely limited, forcing pathogenic bacteria to evolve high-affinity iron acquisition systems. One such system is the production of siderophores, which are small molecules that chelate iron from host proteins. This compound is a dihydroxamate siderophore produced by Alcaligenes and Bordetella species under iron-starvation conditions.[1] The ability to produce and utilize this compound is hypothesized to be a critical virulence factor, enabling bacteria to thrive in the iron-depleted environment of the host.
In vivo competition assays are a powerful tool to test this hypothesis directly. By co-infecting a host animal with a wild-type, this compound-producing strain and a mutant strain incapable of producing or utilizing this compound, researchers can quantify the contribution of this siderophore to bacterial fitness and survival in a physiologically relevant setting.
The this compound Signaling and Biosynthesis Pathway
The production and uptake of this compound are tightly regulated by iron availability and the presence of this compound itself. Under iron-replete conditions, the global ferric uptake regulator (Fur) protein represses the transcription of the this compound gene cluster.[2][3] When iron is scarce, this repression is lifted. Maximal expression of the this compound biosynthesis (alcA, alcB, alcC) and transport genes requires the presence of the transcriptional activator AlcR, which is activated by this compound in a positive feedback loop.[2] The ferric-alcaligin complex is then transported back into the bacterium via the TonB-dependent outer membrane receptor, FauA.[1]
Experimental Comparison: Wild-Type vs. Siderophore Uptake Mutant
This section details the methodology and results from a landmark study comparing wild-type Bordetella pertussis with a ΔfauA mutant, which can produce this compound but cannot import the iron-laden complex.
Experimental Protocol: Murine Respiratory Competition Assay
The following protocol outlines the key steps for performing an in vivo competition assay in a murine model.
-
Strain Preparation :
-
Wild-type (WT) and mutant (e.g., ΔfauA) strains are cultured separately to mid-log phase.
-
Bacteria are harvested, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
The optical density of each culture is adjusted to equalize bacterial concentrations.
-
The WT and mutant suspensions are mixed in a precise 1:1 ratio to create the inoculum. A sample of this input mixture is serially diluted and plated to determine the exact starting ratio.
-
-
Animal Inoculation :
-
Specific-pathogen-free mice (e.g., BALB/c) are lightly anesthetized.
-
A defined volume of the bacterial inoculum (e.g., 50 µL containing approximately 5x10⁵ CFU) is administered intranasally.
-
-
Bacterial Recovery and Enumeration :
-
At predetermined time points post-infection (e.g., 3, 7, and 14 days), cohorts of mice are euthanized.
-
The lungs are aseptically harvested and homogenized in PBS.
-
The homogenates are serially diluted and plated on non-selective agar (B569324) to determine the total number of bacteria (CFU).
-
To differentiate between WT and mutant strains, colonies are patched onto selective media if antibiotic resistance markers are used, or distinguished using methods like competitive PCR (cPCR) if specific genetic deletions are present.[1]
-
-
Data Analysis :
-
The ratio of mutant to WT bacteria is calculated for the recovered output samples.
-
A Competitive Index (CI) is calculated using the formula: CI = (Mutant Output CFU / WT Output CFU) / (Mutant Input CFU / WT Input CFU)
-
A CI value of < 1 indicates that the mutant is outcompeted by the wild-type, suggesting a fitness disadvantage. A CI value of > 1 indicates a competitive advantage for the mutant, and a CI of ~1 indicates no difference in fitness.
-
References
- 1. Impact of this compound siderophore utilization on in vivo growth of Bordetella pertussis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temporal signaling and differential expression of Bordetella iron transport systems: the role of ferrimones and positive regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional Analysis of the Bordetella this compound Siderophore Biosynthesis Operon - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alcaligin and Alginate: Siderophore vs. Biofilm Scaffolding
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of alcaligin from Bordetella species and alginate from Pseudomonas aeruginosa. While both are important bacterial molecules, they play distinct roles in microbial physiology and pathogenesis. This compound is a siderophore essential for iron acquisition, whereas alginate is an exopolysaccharide that is a key structural component of biofilms.
This guide delves into their respective functions, genetic organization, and regulatory pathways, supported by experimental data and protocols.
Functional Comparison: Iron Scavenging vs. Structural Integrity
This compound and alginate serve fundamentally different purposes for the bacteria that produce them. This compound, produced by Bordetella species like Bordetella pertussis and Bordetella bronchiseptica, is a low-molecular-weight, high-affinity iron chelator.[1] Its primary role is to sequester ferric iron from the host environment, a crucial process for bacterial survival and pathogenesis.[2][3]
In contrast, alginate is a high-molecular-weight exopolysaccharide produced by Pseudomonas aeruginosa, particularly in mucoid strains.[4][5] It is a major component of the extracellular polymeric substance (EPS) matrix that encases bacterial communities in biofilms.[6] Alginate provides structural integrity to the biofilm, contributing to its characteristic architecture and protecting the embedded bacteria from environmental stresses, including antibiotics and host immune responses.[5][7][8]
Quantitative Impact on Biofilm Formation: The Role of Alginate
While this compound has not been demonstrated to have a direct role in biofilm formation, the impact of alginate on P. aeruginosa biofilms is well-documented and quantifiable. Overproduction of alginate, often due to mutations in the mucA gene, leads to a "mucoid" phenotype with significantly altered biofilm characteristics.[4][7]
| Biofilm Parameter | Non-mucoid P. aeruginosa (Wild-Type) | Mucoid P. aeruginosa (Alginate Overproduction) | Reference |
| Biofilm Biomass | Lower | Significantly Higher | [7] |
| Biofilm Structure | Flat, undifferentiated monolayer | Highly structured, with large microcolonies | [7][9] |
| Average Biofilm Thickness | Thinner | Thicker | [10] |
| Tobramycin Resistance (Biofilm) | Susceptible | Significantly more resistant | [7][11] |
Genetic Organization and Biosynthesis
The genetic blueprints for producing this compound and alginate are organized into distinct gene clusters.
This compound Biosynthesis in Bordetella
The biosynthesis of this compound is encoded by the alc gene cluster.[12][13] Key genes include:
-
alcA, alcB, alcC : These genes are organized in an operon and are directly involved in the synthesis of the this compound molecule.[2][12]
-
alcR : This gene encodes a positive regulator of the alc operon.[14]
-
alcS : This gene is involved in the export of this compound.[15]
-
fauA : This gene encodes the outer membrane receptor for the ferric-alcaligin complex.[2]
Alginate Biosynthesis in Pseudomonas aeruginosa
Alginate biosynthesis is a more complex process involving a larger number of genes, primarily located in the algD operon.[16][17]
-
algD : Encodes GDP-mannose dehydrogenase, a key enzyme in the alginate biosynthetic pathway.[4] The activation of algD transcription is a critical step for the mucoid phenotype.[16]
-
Other alg genes (alg8, alg44, algK, algE, algG, algX, algL, algI, algJ, algF, algA) : These genes within the operon encode enzymes for the polymerization, modification (e.g., acetylation and epimerization), and secretion of alginate.[3][16]
-
algC : Located at a different chromosomal position, this gene encodes phosphomannomutase, another essential enzyme for the pathway.
Regulatory Pathways: A Comparison of Environmental Sensing
The production of both this compound and alginate is tightly regulated in response to specific environmental cues.
Regulation of this compound Production
This compound synthesis in Bordetella is primarily controlled by iron availability and, in some strains, by the master virulence regulator, the BvgAS two-component system.
-
Iron Repression : Under iron-replete conditions, the Ferric uptake regulator (Fur) protein binds to the promoter region of the alcA gene, repressing transcription of the biosynthesis operon.[14]
-
Positive Autoregulation : The AlcR protein, an AraC-like transcriptional regulator, positively regulates the alc operon. This activation is dependent on the presence of this compound itself, creating a positive feedback loop.[14]
-
BvgAS System : In some Bordetella bronchiseptica strains, the BvgAS system has been shown to repress this compound synthesis.[15] However, this regulation is not universally conserved across all Bordetella species or strains.[17]
Below is a diagram illustrating the regulatory pathway of this compound production.
Caption: Regulation of this compound synthesis in Bordetella.
Regulation of Alginate Production
The regulation of alginate biosynthesis in P. aeruginosa is significantly more complex, involving multiple regulatory proteins and responding to various stress signals.
-
AlgU (σ22) : An alternative sigma factor that is the central regulator of alginate production. When active, AlgU directs RNA polymerase to transcribe the algD promoter.[17]
-
MucA : An anti-sigma factor that sequesters AlgU at the inner membrane, preventing its activity. Mutations in mucA are a common cause of the mucoid phenotype.[4]
-
AlgR : A response regulator that, along with AlgU, is required for high-level transcription of algD.
-
Environmental Signals : Various environmental stresses, such as nutrient limitation, osmotic stress, and the presence of sub-inhibitory concentrations of antibiotics, can lead to the degradation of MucA, the release of AlgU, and the subsequent activation of alginate production.
The signaling cascade for alginate regulation is depicted below.
Caption: Regulation of alginate synthesis in P. aeruginosa.
Experimental Protocols
Chrome Azurol S (CAS) Assay for Siderophore (this compound) Detection
This method provides a semi-quantitative assessment of siderophore production.
Workflow Diagram
Caption: Workflow for the Chrome Azurol S (CAS) assay.
Methodology
-
Prepare CAS Agar : A specialized agar medium is prepared containing Chrome Azurol S dye, a shuttle solution, and a minimal media. The final agar will be blue.
-
Inoculation : Bacterial isolates are spotted onto the surface of the CAS agar plates.
-
Incubation : Plates are incubated under appropriate growth conditions.
-
Observation : Siderophore production is indicated by a color change from blue to orange or yellow around the bacterial colony.
-
Quantification (Semi-quantitative) : The diameter of the colored halo and the diameter of the colony are measured. The Siderophore Production Index (SPI) is calculated as: SPI = (Halo diameter - Colony diameter) / Colony diameter.
Quantification of Alginate in Biofilms
This protocol quantifies the amount of alginate present in a P. aeruginosa biofilm.
Workflow Diagram
Caption: Workflow for the quantification of alginate in biofilms.
Methodology
-
Biofilm Culture : P. aeruginosa is grown as a biofilm on a suitable surface (e.g., in a microtiter plate or on a coupon).
-
Harvesting : The biofilm is scraped and suspended in a saline solution.
-
Separation : The suspension is centrifuged to pellet the bacterial cells, and the supernatant containing the EPS is collected and filtered.
-
Precipitation : Alginate is precipitated from the supernatant by the addition of cold ethanol.
-
Quantification : The precipitated alginate is resuspended, and the uronic acid content (a proxy for alginate concentration) is determined using a colorimetric method, such as the carbazole-borate assay. A standard curve using known concentrations of alginate is used for quantification.
Conclusion
This compound and alginate represent two distinct molecular strategies employed by pathogenic bacteria to thrive within their respective environments. This compound's role as a siderophore highlights the critical importance of iron acquisition for bacterial survival, while alginate's function as a biofilm matrix component underscores the protective and structural advantages of a community-based lifestyle. Understanding the differences in their function, genetics, and regulation is paramount for the development of targeted therapeutic strategies against Bordetella and Pseudomonas aeruginosa infections. For drug development professionals, targeting the biosynthesis or uptake of this compound could represent a viable anti-infective strategy against Bordetella, while disrupting alginate production or the integrity of the biofilm matrix holds promise for combating chronic P. aeruginosa infections.
References
- 1. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 2. journals.asm.org [journals.asm.org]
- 3. Alginate synthesis in Pseudomonas aeruginosa: the role of AlgL (alginate lyase) and AlgX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-sigma factor MucA of Pseudomonas aeruginosa: Dramatic differences of a mucA22 vs. a ΔmucA mutant in anaerobic acidified nitrite sensitivity of planktonic and biofilm bacteria in vitro and during chronic murine lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alginate Overproduction Affects Pseudomonas aeruginosa Biofilm Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Alginate Overproduction Affects Pseudomonas aeruginosa Biofilm Structure and Function | Semantic Scholar [semanticscholar.org]
- 7. Studying the effect of alginate overproduction on Pseudomonas aeruginosa biofilm by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. Mucin-Pseudomonas aeruginosa interactions promote biofilm formation and antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcriptional analysis of the Bordetella this compound siderophore biosynthesis operon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and characterization of iron-regulated Bordetella pertussis this compound siderophore biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcriptional Activation of Bordetella this compound Siderophore Genes Requires the AlcR Regulator with this compound as Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bordetella AlcS Transporter Functions in this compound Siderophore Export and Is Central to Inducer Sensing in Positive Regulation of this compound System Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genetic analysis of the alginate biosynthetic gene cluster of Pseudomonas aeruginosa shows evidence of an operonic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of Alginate Biosynthesis in Pseudomonas syringae pv. syringae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genetics of Bacterial Alginate: Alginate Genes Distribution, Organization and Biosynthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The Pseudomonas aeruginosa AlgZR two-component system coordinates multiple phenotypes [frontiersin.org]
A Researcher's Guide to Investigating Anti-Alcaligin Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of an antibody is paramount to ensuring the validity of experimental results and the safety and efficacy of potential therapeutics. This guide provides a comprehensive overview of the methodologies required to conduct a thorough cross-reactivity study of a newly developed antibody against Alcaligin, a siderophore produced by several bacterial species, including the human pathogen Bordetella pertussis.
Given the current absence of commercially available anti-Alcaligin antibodies and published cross-reactivity data, this document serves as a practical framework for researchers venturing into the development and characterization of such antibodies. The following sections detail the necessary experimental protocols, potential cross-reactants, and data presentation strategies.
Potential Cross-Reactivity of Anti-Alcaligin Antibodies
Cross-reactivity occurs when an antibody raised against a specific antigen, in this case, this compound, also binds to other structurally similar molecules.[1] This can lead to false-positive results in immunoassays and off-target effects in therapeutic applications. A comprehensive cross-reactivity assessment is therefore a critical step in antibody validation.
This compound is a macrocyclic dihydroxamate siderophore.[2][3] Its unique 20-membered ring structure is preorganized for iron binding.[2][3] Potential cross-reactants would likely be other siderophores that share structural similarities, particularly in the hydroxamate coordination sites. Based on available structural information, the following siderophores should be considered for initial cross-reactivity screening:
-
Bisucaberin: A structural analogue of this compound, also a macrocyclic dihydroxamate siderophore.[2][4]
-
Rhodotorulic Acid: A linear dihydroxamate siderophore.[2][4]
-
Other Dihydroxamate Siderophores: A broader panel of dihydroxamate-containing siderophores could be included for a more comprehensive analysis.
Experimental Protocols for Cross-Reactivity Assessment
A multi-pronged approach employing several immunochemical techniques is recommended to rigorously assess antibody specificity.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly effective method for quantifying the cross-reactivity of an antibody.[1][5][6][7] The assay measures the ability of a potential cross-reactant to compete with this compound for binding to the anti-Alcaligin antibody.
Protocol:
-
Coating: Microtiter plates are coated with a fixed concentration of this compound.
-
Competition: The anti-Alcaligin antibody is pre-incubated with varying concentrations of either this compound (for the standard curve) or the potential cross-reactant.
-
Incubation: The antibody-antigen mixtures are added to the this compound-coated wells.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a measurable colorimetric signal.
-
Analysis: The signal intensity is inversely proportional to the amount of antigen in the solution. The 50% inhibitory concentration (IC50) is calculated for this compound and each potential cross-reactant. The percent cross-reactivity is then calculated using the formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
Western Blotting
Western blotting can provide a qualitative assessment of antibody specificity.[8][9][10][11][12]
Protocol:
-
Conjugation: this compound and potential cross-reactants are conjugated to a carrier protein (e.g., BSA) to enable separation by SDS-PAGE.
-
Electrophoresis: The conjugated proteins are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Probing: The membrane is incubated with the anti-Alcaligin antibody.
-
Detection: A labeled secondary antibody is used to visualize the bands where the primary antibody has bound. The presence and intensity of bands corresponding to the cross-reactants indicate the degree of cross-reactivity.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time analysis of biomolecular interactions, providing detailed kinetic data on antibody binding.[13][14][15][16][17]
Protocol:
-
Immobilization: The anti-Alcaligin antibody is immobilized on a sensor chip.
-
Injection: Solutions containing this compound or potential cross-reactants are flowed over the chip surface.
-
Measurement: The binding and dissociation of the analytes to the immobilized antibody are measured in real-time, providing association (ka) and dissociation (kd) rate constants.
-
Analysis: The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated (KD = kd/ka). A lower KD value indicates a stronger binding affinity. Comparing the KD values for this compound and the potential cross-reactants provides a quantitative measure of cross-reactivity.
Data Presentation
To facilitate clear comparison, all quantitative data from the cross-reactivity studies should be summarized in a structured table.
| Analyte | Competitive ELISA (% Cross-Reactivity) | Western Blot (Relative Band Intensity) | Surface Plasmon Resonance (KD) |
| This compound | 100% | +++ | e.g., 1 x 10⁻⁹ M |
| Bisucaberin | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Rhodotorulic Acid | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Other Siderophore 1 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Other Siderophore 2 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Visualizing Experimental Workflows
Clear diagrams of the experimental workflows are essential for understanding the methodologies.
Figure 1. Workflow for Competitive ELISA.
Figure 2. Workflow for Western Blotting.
References
- 1. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 14. affiniteinstruments.com [affiniteinstruments.com]
- 15. Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 17. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Genomics of Alcaligin Biosynthesis Pathways: A Guide for Researchers
A detailed examination of the genetic architecture and production of the siderophore Alcaligin across different bacterial species reveals key similarities and differences, providing valuable insights for researchers in microbiology and drug development.
This compound, a dihydroxamate siderophore, plays a crucial role in iron acquisition for several pathogenic and environmental bacteria. A comparative analysis of the biosynthesis pathways in prominent producers, primarily Bordetella species and Achromobacter xylosoxidans (formerly Alcaligenes denitrificans), highlights a conserved genetic framework with species-specific variations that may influence virulence and adaptation. This guide provides an objective comparison of the this compound biosynthesis pathways, supported by available data and detailed experimental protocols.
Gene Cluster Organization and Homology
The biosynthesis of this compound is orchestrated by a conserved cluster of genes, typically organized as an operon. In Bordetella species, this cluster includes the core biosynthetic genes alcA, alcB, and alcC, which are responsible for the synthesis of the this compound molecule.[1][2][3] These genes are co-transcribed from an iron-regulated promoter.[3] The cluster also contains genes involved in regulation and transport, such as alcR, a positive transcriptional regulator, and alcS, which is involved in the export of this compound.
Table 1: Key Genes in the this compound Biosynthesis Pathway of Bordetella spp.
| Gene | Proposed Function |
| alcA | Lysine/ornithine N-oxygenase |
| alcB | Acyl-CoA transferase |
| alcC | Putrescine N-acetyltransferase |
| alcD | Putative biosynthetic enzyme |
| alcE | Putative iron-sulfur protein |
| alcR | AraC-type transcriptional regulator (positive regulation) |
| alcS | MFS transporter (this compound export) |
| fauA | Ferric this compound outer membrane receptor |
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated in response to iron availability. In iron-depleted conditions, the ferric uptake regulator (Fur) protein dissociates from the promoter region of the alc operon, leading to the transcription of the biosynthesis genes.[7][8] Furthermore, the expression of the alc operon is positively regulated by the AraC-type transcriptional regulator, AlcR, with this compound itself acting as an inducer molecule in a positive feedback loop.[7][9] In some strains of Bordetella bronchiseptica, the BvgAS virulence control system has also been implicated in the regulation of this compound synthesis, although this appears to be strain-dependent.[10][11][12]
Quantitative Comparison of this compound Production
Quantitative data directly comparing the levels of this compound production between Bordetella species and Achromobacter xylosoxidans under standardized conditions are scarce in the literature. However, various studies have quantified this compound production within Bordetella species using methods such as the chrome azurol S (CAS) assay.[13] The lack of direct comparative production data represents a knowledge gap that warrants further investigation to understand the relative iron-scavenging capabilities of these different bacterial species.
Experimental Protocols
Quantification of this compound Gene Expression by RT-qPCR
This protocol provides a general framework for analyzing the expression of alc genes. Specific primer sequences need to be designed based on the target gene and species.
a. RNA Extraction:
-
Grow bacterial cultures to the desired optical density under iron-replete and iron-depleted conditions.
-
Harvest cells by centrifugation and extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
b. cDNA Synthesis:
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
c. Real-Time PCR (qPCR):
-
Perform qPCR using a suitable master mix, the synthesized cDNA as a template, and primers specific for the alc gene of interest (e.g., alcA).
-
Use a housekeeping gene (e.g., 16S rRNA) for normalization.
-
The reaction is typically performed in a 20 µL volume containing 1x TaqMan Gene Expression Master Mix, 900 nM of each primer, 150 nM of a fluorogenic probe, and the template DNA.[14]
-
Cycling parameters generally consist of an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[14]
Quantification of this compound Production by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying siderophores.
a. Sample Preparation:
-
Grow bacterial cultures in iron-depleted medium.
-
Pellet the cells by centrifugation and filter the supernatant through a 0.22 µm filter to obtain cell-free culture supernatant.[1]
b. Siderophore Extraction (Optional but Recommended):
-
Siderophores can be concentrated from the supernatant using solid-phase extraction with a resin like Amberlite XAD-16.[1]
c. HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column.[1][15]
-
The mobile phase typically consists of a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[16]
-
Detection is commonly performed using a UV detector at a wavelength suitable for the siderophore-iron complex (e.g., 435 nm) or the apo-siderophore.[15]
-
Quantification is achieved by comparing the peak area of the sample to a standard curve generated with purified this compound.
Visualizing the this compound Biosynthesis and Regulatory Pathway
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows involved in this compound biosynthesis research.
References
- 1. Xanthoferrin Siderophore Estimation from the Cell-free Culture Supernatants of Different Xanthomonas Strains by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of iron-regulated Bordetella pertussis this compound siderophore biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional analysis of the Bordetella this compound siderophore biosynthesis operon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simplified Sequence-Based Identification Scheme for Bordetella Reveals Several Putative Novel Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptional Activation of Bordetella this compound Siderophore Genes Requires the AlcR Regulator with this compound as Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional Analysis of the Bordetella this compound Siderophore Biosynthesis Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional Activation of Bordetella this compound Siderophore Genes Requires the AlcR Regulator with this compound as Inducer | Scilit [scilit.com]
- 10. This compound siderophore production by Bordetella bronchiseptica strain RB50 is not repressed by the BvgAS virulence control system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bvg Repression of this compound synthesis in Bordetella bronchiseptica is associated with phylogenetic lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Siderophore Production by Bordetella bronchiseptica Strain RB50 Is Not Repressed by the BvgAS Virulence Control System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A qPCR assay for Bordetella pertussis cells that enumerates both live and dead bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of two Achromobacter xylosoxidans isolates from patients with pertussis-like symptoms - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Alcaligin in Scavenging Iron from Host Proteins: A Comparative Guide
In the intricate host-pathogen battle for essential nutrients, iron is a critical prize. Pathogenic bacteria have evolved sophisticated strategies to acquire iron from their hosts, which sequester this vital element in proteins like transferrin and ferritin. One such bacterial strategy is the production of siderophores, high-affinity iron chelators. This guide provides a comparative analysis of alcaligin, a siderophore produced by Bordetella species, and its efficacy in scavenging iron from host proteins, benchmarked against other well-known iron chelators.
This compound: A Potent Siderophore in Bordetella Pathogenesis
This compound is a macrocyclic dihydroxamate siderophore produced by bacteria of the genus Bordetella, including the causative agent of whooping cough, Bordetella pertussis. It plays a crucial role in the pathogen's ability to colonize and persist within a host by efficiently acquiring iron from host iron-binding proteins.
The biosynthesis and transport of this compound is a tightly regulated process, encoded by the alc gene cluster. Under iron-limiting conditions, the bacterium synthesizes and exports this compound into the extracellular environment. There, this compound binds to ferric iron (Fe³⁺) with a high affinity. The resulting ferric-alcaligin complex is then recognized by a specific outer membrane receptor, FauA, and transported into the bacterial cell.
Comparative Analysis of Iron Scavenging Efficacy
To objectively assess the iron-scavenging capabilities of this compound, we compare its performance with other siderophores and clinically significant iron chelators.
Quantitative Data on Iron Binding Affinity
The strength of an iron chelator is quantified by its stability constant (log K), which indicates the affinity of the chelator for ferric iron. A higher stability constant signifies a stronger binding affinity.
| Chelator | Type | Iron Binding Ratio (Chelator:Iron) | Stability Constant (log K) | Source |
| This compound | Dihydroxamate Siderophore | 1:1 (FeL⁺) and 2:3 (Fe₂L₃) | log K_ML = 23.5, log K_M2L3 = 17.7 | [1][2] |
| Desferrioxamine (DFO) | Hydroxamate Siderophore | 1:1 | 30.6 | [3] |
| Deferiprone (B1670187) (DFP) | Bidentate Oral Chelator | 3:1 | Not directly comparable due to different binding stoichiometry | [4] |
| Deferasirox (DFX) | Tridentate Oral Chelator | 2:1 | Not directly comparable due to different binding stoichiometry | [4] |
Note: Direct comparison of stability constants can be complex due to differing iron binding stoichiometries and experimental conditions. However, the available data indicates that Desferrioxamine possesses a very high affinity for ferric iron.
In Vivo Efficacy of Clinically Used Iron Chelators
While direct in vivo comparative data for this compound is not available, extensive clinical research has evaluated the efficacy of DFO, DFP, and DFX in treating iron overload in humans. Their performance is typically measured by the reduction in serum ferritin levels and liver iron concentration (LIC).
| Chelator | Key Efficacy Findings from Meta-Analyses | Source |
| Deferoxamine (DFO) | Standard of care, effective in reducing serum ferritin and LIC. | [5][6] |
| Deferiprone (DFP) | Shown to be more effective than DFO in removing cardiac iron. No significant difference compared to DFO in reducing serum ferritin or LIC in some meta-analyses. | [6][7][8] |
| Deferasirox (DFX) | Showed a significant reduction in serum ferritin levels compared to DFO in one meta-analysis. No statistically significant difference in the change in serum ferritin from baseline among the three drugs in patients with sickle cell disease or other anemias in another meta-analysis. | [5][9] |
Experimental Protocols
Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification
The Chrome Azurol S (CAS) assay is a universal colorimetric method used to detect and quantify siderophores based on their ability to remove iron from a dye-iron complex.
Principle: The CAS assay solution contains a complex of chrome azurol S, ferric iron, and a detergent. This complex is blue. When a sample containing a siderophore is added, the siderophore, with its higher affinity for iron, removes the iron from the dye complex. This causes a color change from blue to orange/yellow, which can be quantified spectrophotometrically.
Protocol:
-
Preparation of CAS Assay Solution:
-
Dissolve 60.5 mg of CAS in 50 ml of deionized water.
-
In a separate vessel, dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.
-
In another vessel, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.
-
Slowly mix the CAS solution with the FeCl₃ solution, then slowly add the HDTMA solution while stirring. The resulting solution should be dark blue. Autoclave and store in a dark bottle.
-
-
Sample Preparation:
-
Grow bacterial cultures in iron-deficient media to induce siderophore production.
-
Centrifuge the culture to pellet the cells and collect the supernatant, which contains the secreted siderophores.
-
-
Assay Procedure (in a 96-well plate):
-
Add 100 µl of the bacterial supernatant to a well.
-
Add 100 µl of the CAS assay solution to the same well.
-
Incubate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at 630 nm.
-
-
Quantification:
-
A decrease in absorbance at 630 nm is proportional to the amount of siderophore in the sample. A standard curve can be generated using a known siderophore like desferrioxamine.
-
Visualizing the Mechanism of Action
This compound Biosynthesis and Transport Pathway
The following diagram illustrates the key steps in this compound-mediated iron acquisition in Bordetella.
Caption: this compound-mediated iron uptake in Bordetella.
Logical Relationship of Iron Chelator Action
The following diagram illustrates the general principle of how iron chelators, including this compound, function to acquire iron from host proteins.
Caption: General mechanism of iron chelation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Preorganized Siderophore: Thermodynamic and Structural Characterization of this compound and Bisucaberin, Microbial Macrocyclic Dihydroxamate Chelating Agents(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. benchchem.com [benchchem.com]
- 6. journals.plos.org [journals.plos.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging | Haematologica [haematologica.org]
- 9. Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Alcaligin: A Guide for Laboratory Professionals
Alcaligin is a siderophore, a small, high-affinity iron-chelating molecule produced by bacteria, most notably Alcaligenes faecalis. As a naturally occurring biological product, its disposal should consider both its chemical nature and its potential association with microbial contaminants. The following procedures provide a step-by-step approach to safely manage and dispose of this compound waste in a laboratory setting.
Immediate Safety and Handling
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Minimum Recommended PPE:
-
Nitrile gloves
-
Safety goggles
-
Laboratory coat
Handle this compound in a well-ventilated area. While this compound itself is not known to be highly toxic, this minimizes the risk of inhaling any aerosols that may be generated.
Disposal Protocol for this compound Waste
The primary method for disposing of this compound waste involves segregation and decontamination, particularly if the this compound is in a solution that may contain residual bacterial cells or media components.
Step 1: Waste Segregation
Proper segregation is the first critical step in managing this compound waste.
-
Liquid this compound Waste: Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and clearly labeled waste container. Suitable containers include autoclavable plastic or borosilicate glass bottles.
-
Solid this compound Waste: This includes unused or expired pure this compound, as well as contaminated labware such as pipette tips, microfuge tubes, and culture plates. These materials should be collected in a designated biohazard bag.
-
Sharps: Any sharps contaminated with this compound, such as needles or broken glassware, must be disposed of in a puncture-resistant sharps container.
Step 2: Decontamination
Given that this compound is a bacterial product, it is prudent to assume that waste may contain microbial contamination. Therefore, decontamination is a crucial step to render the waste non-biohazardous.
Liquid Waste:
-
Autoclaving: The preferred method for decontaminating liquid this compound waste is steam autoclaving. This process effectively sterilizes the waste, eliminating any potential microbial hazards.
Solid Waste:
-
Autoclaving: Solid waste, including contaminated labware in biohazard bags, should also be decontaminated by steam autoclaving.
Step 3: Final Disposal
After decontamination, the waste can be disposed of according to standard laboratory procedures for non-hazardous waste.
-
Decontaminated Liquid Waste: Once autoclaved and cooled, the liquid waste can typically be disposed of down the sanitary sewer with copious amounts of water. However, confirm this with your institution's EHS guidelines, as some facilities may have stricter regulations.
-
Decontaminated Solid Waste: After autoclaving, the biohazard bag containing the solid waste can be placed in the regular laboratory trash, unless institutional policy requires it to be handled as medical or pathological waste.
Quantitative Data for Decontamination
The following table summarizes the standard operational parameters for steam autoclaving, which is the recommended decontamination method for this compound waste.
| Parameter | Specification |
| Temperature | 121°C (250°F) |
| Pressure | 15 psi (1.1 kg/cm ²) |
| Minimum Contact Time | 30 minutes (for volumes up to 2 liters) |
Note: Contact time may need to be increased for larger volumes to ensure complete sterilization. Always refer to your autoclave's operating manual and institutional protocols.
Experimental Protocols
While this document focuses on disposal, the principles of safe handling are rooted in standard microbiological and chemical laboratory practices. All handling of this compound and the producing organism, Alcaligenes faecalis, should be conducted in accordance with Biosafety Level 1 (BSL-1) or Biosafety Level 2 (BSL-2) containment practices, depending on the specific strain and institutional risk assessment. Alcaligenes faecalis is generally considered a low-risk organism, but some strains can be opportunistic pathogens.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Personal protective equipment for handling Alcaligin
This guide provides immediate and essential safety and logistical information for handling Alcaligin in a laboratory setting. The following procedures are based on standard laboratory safety protocols for handling non-hazardous biochemical compounds.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling any chemical. For this compound, which is a microbial metabolite, the following standard PPE is recommended to prevent direct contact and contamination.
| Protective Equipment | Specifications and Purpose |
| Eye Protection | Safety glasses with side shields or goggles should be worn to protect against accidental splashes.[1][2][3][4] |
| Hand Protection | Nitrile or latex gloves are essential to prevent skin contact.[1][2][3][4] Gloves should be changed if they become contaminated.[3] |
| Protective Clothing | A standard laboratory coat must be worn to protect street clothes and skin from potential spills.[1][2][3][4] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects.[1][5] |
Operational Plan: Safe Handling of this compound
Adherence to good laboratory practices is crucial when working with any chemical, including this compound.
Engineering Controls:
-
Work in a well-ventilated area.[6]
-
Use a chemical fume hood if there is a potential for aerosol generation, although this is unlikely with non-volatile solids.
Procedural Steps:
-
Preparation: Before handling, ensure the work area is clean and uncluttered.[5] Have all necessary equipment and materials ready.
-
Weighing and Transfer:
-
When weighing solid this compound, do so in a designated area, away from drafts, to avoid dispersal of the powder.
-
Use a spatula or other appropriate tool for transfers. Avoid creating dust.
-
For solutions, use a pipette with a bulb or a pipetting device for accurate and safe liquid handling.[6] Never pipette by mouth.[5]
-
-
In Case of a Spill:
-
Alert others in the vicinity.
-
For a small, solid spill, gently sweep it up and place it in a designated waste container. Avoid creating dust.
-
For a liquid spill, absorb it with an inert material (e.g., paper towels, spill pads) and place the used absorbent material in a sealed bag for disposal.
-
Clean the spill area with a suitable disinfectant or detergent solution.
-
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[5][6]
Disposal Plan
This compound is a naturally occurring siderophore and is not classified as a hazardous substance. Therefore, it can be disposed of as non-hazardous waste, following institutional and local regulations.
Waste Segregation and Disposal:
-
Solid Waste: Uncontaminated solid this compound and materials used for its handling (e.g., weigh boats, contaminated paper towels) should be collected in a designated, labeled container for non-hazardous solid waste.[7]
-
Liquid Waste: Aqueous solutions of this compound can typically be disposed of down the sanitary sewer with copious amounts of water, provided they do not contain any other hazardous materials.[8] Always check with your institution's environmental health and safety office for specific guidelines.
-
Contaminated Sharps: If any sharps (e.g., needles, broken glass) become contaminated with this compound, they must be disposed of in a designated sharps container.
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[10]
-
Inhalation: If dust is inhaled, move to an area with fresh air. If breathing becomes difficult, seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.
Workflow for Handling this compound
Caption: This diagram outlines the standard workflow for safely handling this compound, from preparation to cleanup, including spill response procedures.
References
- 1. Importance Of Personal Protective Equipment (PPE) In Microbiology Labs: Safeguarding Lab Workers From Harmful Pathogens [needle.tube]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 6. ehs.okstate.edu [ehs.okstate.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. conductscience.com [conductscience.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
